Fmoc-Cys(pMeOBzl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGYHFOLFRYPK-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459673 | |
| Record name | Fmoc-Cys(pMeOBzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141892-41-3 | |
| Record name | Fmoc-Cys(pMeOBzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Cys(pMeOBzl)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(pMeOBzl)-OH is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues into peptide chains. The strategic use of protecting groups is paramount in peptide synthesis to prevent unwanted side reactions, and this compound offers a unique combination of stability and reactivity. The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the thiol side chain of cysteine is protected by the p-methoxybenzyl (pMeOBzl) group. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, offering researchers and drug development professionals the necessary information for its effective utilization.
Core Properties and Data Presentation
This compound is a white to off-white powder. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-S-(4-methoxybenzyl)-L-cysteine |
| Synonyms | Fmoc-Cys(4-MeOBzl)-OH, Fmoc-Cys(Mob)-OH |
| CAS Number | 141892-41-3[1] |
| Molecular Formula | C₂₆H₂₅NO₅S[1] |
| Molecular Weight | 463.5 g/mol [1] |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Solubility Profile
Fmoc-protected amino acids, including this compound, are generally soluble in polar aprotic solvents commonly used in peptide synthesis. While precise quantitative data is not always readily available, the qualitative solubility is summarized below. For most applications in SPPS, concentrations between 0.2 M and 0.5 M are utilized.
| Solvent | Abbreviation | Solubility |
| N,N-Dimethylformamide | DMF | Soluble[2] |
| N-Methyl-2-pyrrolidone | NMP | Soluble[2] |
| Dichloromethane | DCM | Soluble |
| Water | H₂O | Poorly soluble |
Role in Peptide Synthesis: A Strategic Choice
The selection of a protecting group for the cysteine thiol is a critical decision in peptide synthesis. The pMeOBzl group offers a moderate level of stability, greater than that of the highly acid-labile trityl (Trt) group, but it can be cleaved under specific acidic conditions, typically stronger than those used for the final cleavage of many peptides from the resin. This property makes it a valuable tool for specific synthetic strategies.
Key Considerations:
-
Racemization Control: Cysteine residues are particularly susceptible to racemization during activation and coupling. The pMeOBzl group provides a degree of steric hindrance that can help to suppress this side reaction, offering an advantage over the more commonly used Trt group in certain contexts. Studies have shown that the choice of protecting group significantly influences the extent of racemization. For instance, in one study, the use of a benzyl (Bzl) protecting group resulted in less racemization compared to the Trt group.
-
Orthogonal Protection Schemes: The differential stability of the pMeOBzl group allows for its use in orthogonal protection strategies for the synthesis of peptides with multiple disulfide bonds. By combining Cys(pMeOBzl) with other cysteine derivatives bearing more labile (e.g., Trt) or more stable (e.g., Acm) protecting groups, specific disulfide bridges can be formed in a controlled and regioselective manner.
-
Side Reaction Prevention: During Fmoc-SPPS, the use of piperidine for Fmoc deprotection can lead to a base-catalyzed β-elimination of the protected thiol, especially at the C-terminus, forming a dehydroalanine intermediate. This can further react with piperidine to form a +51 Da adduct. The stability of the pMeOBzl group helps to minimize this side reaction.
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS.
Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of this compound
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine. The use of a carbodiimide/additive approach is recommended to minimize racemization.
Materials:
-
This compound
-
Resin with free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt or Oxyma (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the activation mixture and pre-activate for 5-10 minutes at room temperature. Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: After complete coupling, drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).
Protocol 2: Cleavage of the p-Methoxybenzyl (pMeOBzl) Protecting Group
The pMeOBzl group is more stable to acid than the Trt group and requires a stronger trifluoroacetic acid (TFA) cocktail or longer reaction times for complete removal. The use of scavengers is crucial to prevent side reactions from the carbocations generated during cleavage.
Materials:
-
Peptide-resin containing Cys(pMeOBzl)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
1,2-Ethanedithiol (EDT) (optional, for peptides prone to oxidation)
-
Cold diethyl ether
Cleavage Cocktail (Reagent K):
A commonly used cleavage cocktail for peptides with sensitive residues is Reagent K.
| Reagent | Percentage (v/v) |
| TFA | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| EDT | 2.5% |
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) to remove residual DMF and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL of cocktail per gram of resin). Ensure the resin is fully suspended.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 40 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension (e.g., 3000 rpm for 5 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the crude peptide at -20°C prior to purification.
Comparative Analysis with Other Cysteine Protecting Groups
The choice of the cysteine protecting group has a significant impact on the outcome of the peptide synthesis. The following table provides a comparison of the pMeOBzl group with other commonly used thiol protecting groups in Fmoc-SPPS.
| Protecting Group | Cleavage Condition | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Mild TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5) | Highly acid-labile, cost-effective. | Prone to racemization, potential for premature deprotection. |
| p-Methoxybenzyl (pMeOBzl) | Stronger TFA cocktail or longer reaction time | Moderate stability, reduced racemization compared to Trt. | Harsher cleavage conditions may be required. |
| Diphenylmethyl (Dpm) | 60-90% TFA in DCM | Lower racemization than Trt. | More stable than Trt, requiring stronger acid. |
| Acetamidomethyl (Acm) | Iodine, Silver(I), or Thallium(III) | Orthogonal to acid-labile groups, stable to TFA. | Requires specific deprotection reagents, potential for side reactions. |
| tert-Butyl (tBu) | HF or TFMSA | Very stable to TFA. | Requires very harsh and hazardous cleavage conditions. |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of the crude peptide and for purifying the final product.
Typical HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The fragmentation pattern can provide sequence information. For peptides containing modified cysteine residues, specific fragmentation patterns may be observed. For example, under certain MALDI conditions, derivatives of cysteine-containing peptides can undergo prompt fragmentation, aiding in their identification.
Caption: General workflow for the analysis and purification of a synthetic peptide.
Conclusion
This compound is a valuable reagent in the arsenal of peptide chemists. Its moderate acid stability provides a strategic advantage in controlling racemization and in the design of orthogonal protection schemes for the synthesis of complex peptides with multiple disulfide bonds. While its removal may require more stringent conditions compared to the more labile Trt group, a well-formulated cleavage cocktail with appropriate scavengers ensures efficient deprotection. This technical guide provides the foundational knowledge and detailed protocols to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of peptide-based therapeutics and research.
References
Fmoc-Cys(pMeOBzl)-OH: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the chemical properties, synthesis applications, and strategic considerations for utilizing N-α-Fmoc-S-(p-methoxybenzyl)-L-cysteine in peptide science.
Fmoc-Cys(pMeOBzl)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of cysteine residues with a semi-labile thiol protecting group. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its strategic role in the development of complex peptides for research and pharmaceutical applications.
Core Chemical and Physical Properties
This compound is a white to off-white solid, valued for its specific stability profile in Fmoc-based peptide synthesis. The p-methoxybenzyl (pMeOBzl or Mob) group offers a level of acid lability distinct from more common cysteine protecting groups like Trityl (Trt), providing a valuable tool for orthogonal protection strategies.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₅NO₅S | [1] |
| Molecular Weight | 463.55 g/mol | [1] |
| CAS Number | 141892-41-3 | [1] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | ~140 °C | |
| Purity (Typical) | ≥97.5%, specific batches up to 98.28% | |
| Storage Conditions | 2-8°C |
Analytical data, including HNMR, RP-HPLC, and LCMS, are often available from suppliers and conform to the expected structure.
Strategic Application in Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The selection of a cysteine protecting group is a critical strategic decision that impacts the entire synthesis and subsequent manipulation of the peptide.
The Fmoc group on the α-amino terminus serves as a temporary protecting group, removed at each cycle of amino acid addition under mild basic conditions (e.g., piperidine). The pMeOBzl group, protecting the thiol side chain of cysteine, is significantly more stable to these basic conditions. Its removal requires acidic conditions, but it is more resistant to standard trifluoroacetic acid (TFA) cleavage cocktails than the highly labile Trityl (Trt) group. This intermediate lability is key to its utility.
This stability profile makes this compound particularly useful for:
-
Orthogonal Disulfide Bond Formation: In peptides with multiple cysteine residues, different protecting groups with varying labilities can be used. For example, a peptide can be synthesized with both a Cys(Trt) and a Cys(pMeOBzl) residue. The Trt group can be selectively removed with a mild TFA treatment to form the first disulfide bond, leaving the Cys(pMeOBzl) intact. The pMeOBzl group can then be removed under stronger acidic conditions to form a second, specific disulfide bridge.
-
Synthesis of Protected Peptide Fragments: The stability of the pMeOBzl group to standard TFA cleavage allows for the synthesis of peptide fragments where the cysteine residue remains protected. These fragments can then be used in convergent synthesis strategies.
The following diagram illustrates the general workflow of solid-phase peptide synthesis incorporating this compound.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following protocols are generalized starting points for the use of this compound in manual SPPS and may require optimization based on the specific peptide sequence and resin.
Fmoc Deprotection
This procedure is performed at the beginning of each coupling cycle to deprotect the N-terminal amine.
-
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
-
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of this compound
This protocol describes the incorporation of the this compound residue onto the growing peptide chain.
-
Materials:
-
Deprotected peptide-resin (with a free N-terminal amine)
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling activator, e.g., HBTU (3-5 equivalents)
-
Base, e.g., N,N-diisopropylethylamine (DIEA) (6-10 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve this compound and the coupling activator in DMF.
-
Add the base (DIEA) to the amino acid solution to begin the activation. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete coupling.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF.
-
Cleavage and pMeOBzl Deprotection
The pMeOBzl group is more stable than Trt and requires specific, often stronger, acidic conditions for complete removal. Standard TFA cleavage cocktails may not be sufficient.
-
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (prepare fresh, in a fume hood)
-
Cold diethyl ether
-
-
Cleavage Cocktail Options:
-
Standard (for Trt, may be insufficient for pMeOBzl): 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).
-
Stronger Acid Conditions for pMeOBzl:
-
TFA/Thioanisole: A study suggests that for the related p-methoxybenzyl (Mob) group on cysteine, complete deprotection can be achieved with TFA in the presence of thioanisole as a scavenger.
-
HF or TFMSA: For complete and reliable removal, harsher acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) may be required. These are highly corrosive and toxic, requiring specialized equipment and safety protocols.
-
HBF4/TFA: Treatment with 1 M tetrafluoroboric acid (HBF4) in TFA has been reported to deprotect Cys(pMeOBzl), although it may be incomplete.
-
-
-
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature. Reaction time can vary from 2 hours to overnight, depending on the cocktail's strength and the peptide sequence.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a tube of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The following diagram illustrates the strategic orthogonality of different cysteine protecting groups.
Caption: Orthogonality of common cysteine protecting groups in SPPS.
Role in Drug Discovery and Development
Cysteine-containing peptides are of significant interest in drug development due to the unique reactivity of the thiol side chain, which allows for the formation of stabilizing disulfide bridges and site-specific conjugation. This compound is instrumental in the synthesis of complex peptide structures that are explored as potential therapeutics.
-
Cysteine-Rich Peptides (CRPs): Many natural peptides with therapeutic potential, such as conotoxins, are rich in cysteine and stabilized by multiple disulfide bonds. The synthesis of these peptides often requires regioselective disulfide bond formation, a process greatly facilitated by using a toolbox of orthogonal protecting groups, including pMeOBzl.
-
Peptide Stapling: The modification of peptides to constrain their conformation, for instance by "stapling" with a synthetic linker across two cysteine residues, is a powerful strategy to enhance their stability, cell permeability, and binding affinity to biological targets. This is a key technique for developing inhibitors of protein-protein interactions, a promising area in drug discovery. The synthesis of such stapled peptides relies on the precise control of cysteine reactivity, which is enabled by protecting groups like pMeOBzl.
References
An In-depth Technical Guide to Fmoc-Cys(pMeOBzl)-OH: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-(4-methoxybenzyl)-L-cysteine, commonly abbreviated as Fmoc-Cys(pMeOBzl)-OH. It details its chemical structure, physicochemical properties, and its critical role as a building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides containing disulfide bridges.
Core Concepts: Structure and Function
This compound is a derivative of the amino acid L-cysteine, modified with two essential protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-stable 4-methoxybenzyl (pMeOBzl or Mob) group on the thiol side chain. This strategic protection allows for its sequential and controlled incorporation into a growing peptide chain during SPPS.
The Fmoc group provides temporary protection of the amino terminus. Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, which does not affect the acid-labile side-chain protecting groups of other amino acids in the peptide sequence.
The p-methoxybenzyl (pMeOBzl) group offers robust protection for the highly reactive thiol group of the cysteine side chain, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide synthesis. A crucial feature of the pMeOBzl group is its stability to the standard trifluoroacetic acid (TFA) cleavage cocktails used to remove most other side-chain protecting groups and cleave the peptide from the resin. Its removal requires harsher acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), rendering it an excellent tool for orthogonal strategies in disulfide bond formation.
A diagram of the chemical structure of this compound is provided below.
Caption: Chemical structure of this compound.
Quantitative Data
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in peptide synthesis.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₅NO₅S | [1] |
| Molecular Weight | 463.55 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Optical Rotation [α]D²⁰ | -38.334° (c=0.01 g/mL in DMF) | [1] |
| Melting Point | Not readily available | |
| Solubility | Soluble in DMF, NMP, and DCM; poorly soluble in water. | |
| Storage | 2-8°C, desiccated |
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in solid-phase peptide synthesis.
Standard Fmoc-SPPS Cycle
The incorporation of this compound into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS, which consists of deprotection and coupling steps.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
3.1.1. Fmoc Deprotection
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the solvent.
-
Add the deprotection solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times) to remove all traces of piperidine.
-
3.1.2. Coupling of this compound
-
Materials:
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 equivalents)
-
Base (e.g., N,N-diisopropylethylamine (DIEA); 6-10 equivalents)
-
Solvent (DMF or NMP)
-
-
Procedure:
-
In a separate vessel, dissolve this compound and the coupling reagent in DMF.
-
Add the base to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Cleavage and Deprotection
The choice of cleavage cocktail and procedure depends on whether the pMeOBzl group is to be retained or removed.
3.2.1. Cleavage with Retention of the pMeOBzl Group
This protocol is used to cleave the peptide from the resin and remove other acid-labile protecting groups while leaving the Cys(pMeOBzl) intact.
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
3.2.2. Cleavage of the pMeOBzl Group
The removal of the S-pMeOBzl group requires strong acidic conditions. This is typically performed after the peptide has been cleaved from the resin and purified.
-
Reagents:
-
Hydrogen Fluoride (HF) with scavengers (e.g., anisole or cresol)
-
Trifluoromethanesulfonic acid (TFMSA)
-
-
Procedure (using HF):
-
Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Place the dried, purified peptide in the reaction vessel of the HF apparatus.
-
Add a scavenger such as anisole.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense liquid HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to remove scavengers and byproducts.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
-
Application in Orthogonal Disulfide Bond Formation
The stability of the pMeOBzl group to TFA makes this compound an invaluable tool for the regioselective formation of multiple disulfide bonds in a peptide. This is achieved through an orthogonal protection strategy, where different cysteine residues are protected with groups of varying acid lability.
A common strategy involves using the highly acid-labile trityl (Trt) group in combination with the more stable pMeOBzl group.
Caption: Logical workflow for orthogonal disulfide bond formation.
In this workflow:
-
The peptide is synthesized with some cysteine residues protected with the Trt group and others with the pMeOBzl group.
-
After synthesis, the peptide is treated with a standard TFA cocktail. This cleaves the peptide from the resin and removes the Trt groups, leaving the pMeOBzl groups intact.
-
The free thiol groups are then oxidized to form the first disulfide bond.
-
The mono-cyclic peptide is purified.
-
The purified peptide is then subjected to harsh acidic conditions (e.g., HF) to remove the pMeOBzl groups.
-
Finally, the newly exposed thiol groups are oxidized to form the second disulfide bond in a regioselective manner.
Conclusion
This compound is a critical reagent for advanced peptide synthesis. Its unique combination of a base-labile Fmoc group and an acid-stable pMeOBzl group provides the necessary orthogonality for the synthesis of complex peptides, particularly those with multiple, regioselectively formed disulfide bonds. A thorough understanding of its properties and the associated experimental protocols is essential for researchers and drug development professionals aiming to synthesize challenging peptide targets with high fidelity and yield.
References
An In-depth Technical Guide to Fmoc-Cys(pMeOBzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-Fmoc-S-(p-methoxybenzyl)-L-cysteine, abbreviated as Fmoc-Cys(pMeOBzl)-OH or Fmoc-Cys(Mob)-OH. It details the molecule's physicochemical properties, its strategic application in Solid-Phase Peptide Synthesis (SPPS), and protocols for its use. The p-methoxybenzyl (pMeOBzl or Mob) protecting group offers a distinct advantage in the synthesis of complex peptides, particularly those requiring multiple, regioselectively formed disulfide bonds, due to its unique acid lability profile.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This derivative is a white to off-white powder used to incorporate a protected cysteine residue into a peptide sequence during Fmoc-based SPPS.[1]
| Property | Value | Reference(s) |
| Molecular Weight | 463.55 g/mol | [1][2] |
| Molecular Formula | C₂₆H₂₅NO₅S | [2] |
| CAS Number | 141892-41-3 | [1] |
| Synonyms | Fmoc-Cys(Mob)-OH, Fmoc-S-4-methoxybenzyl-L-cysteine | |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C or -20°C |
Strategic Application in Peptide Synthesis
The utility of this compound lies in the specific chemical properties of its two primary protecting groups: the base-labile Fmoc group on the α-amine and the acid-labile pMeOBzl group on the thiol side chain.
-
Fmoc Group: Removed under standard basic conditions (typically 20% piperidine in DMF) during each cycle of peptide chain elongation.
-
pMeOBzl (Mob) Group: Protects the reactive thiol of the cysteine side chain, preventing unwanted side reactions such as premature oxidation or alkylation during synthesis. Its removal requires harsher acidic conditions than standard trifluoroacetic acid (TFA) cocktails used for final peptide cleavage from most resins.
This difference in lability makes the pMeOBzl group a key tool for achieving orthogonality in protecting group strategy. It is stable to the standard TFA cleavage conditions that remove other common side-chain protecting groups like tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran (Pbf). This stability allows for the cleavage and purification of a peptide with the cysteine thiol still protected. The subsequent removal of the pMeOBzl group requires strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
This strategy is invaluable for the regioselective formation of multiple disulfide bonds. A peptide can be synthesized with different classes of cysteine protecting groups (e.g., a highly acid-labile group like Mmt, a standard-labile group like Trt, and the more robust Mob group). Each group can be removed sequentially under specific conditions, allowing for controlled, stepwise formation of disulfide bridges.
Comparison of Cysteine Thiol Protecting Groups
The choice of a cysteine protecting group is critical and depends on the desired final peptide structure and the overall synthetic strategy. The pMeOBzl group occupies an important intermediate position in terms of acid stability.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonality Notes |
| Trityl | Trt | Standard TFA Cocktail (e.g., 95% TFA/scavengers) | Cleaved during final peptide release from resin. Not orthogonal to tBu, Pbf, etc. |
| 4-Methoxytrityl | Mmt | Very Mild Acid (1-3% TFA in DCM) | Allows for selective on-resin deprotection while other acid-labile groups remain. |
| Acetamidomethyl | Acm | Iodine (I₂), Silver(I), or Mercury(II) salts | Orthogonal to acid- and base-labile groups. Requires specific, non-acidolytic cleavage. |
| tert-Butyl | tBu | Very Strong Acid (HF, TFMSA) | Stable to standard TFA cleavage. More common in Boc-SPPS but can be used in Fmoc strategies. |
| p-Methoxybenzyl | pMeOBzl (Mob) | Strong Acid (HF, TFMSA/TFA cocktail) | Stable to standard TFA cleavage. Orthogonal to Trt, Mmt, and tBu-based groups, enabling multi-disulfide synthesis. |
Experimental Protocols
The following are generalized protocols for the use of this compound in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence.
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol describes a single coupling cycle on a solid support resin (e.g., Rink Amide resin).
-
Resin Swelling & Deprotection:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15-20 minutes to ensure complete Fmoc group removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 eq. relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 eq.), to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction and Washing:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Final Peptide Cleavage
Two distinct cleavage strategies are presented: one that retains the pMeOBzl group and one that removes it.
-
A) Cleavage with Retention of the pMeOBzl Group:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a standard cleavage cocktail such as Reagent K : TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5).
-
Add the cocktail to the resin (approx. 10 mL per gram) and agitate at room temperature for 2-3 hours. This will cleave the peptide from the resin and remove other acid-labile groups (e.g., Trt, tBu, Pbf) while leaving the Cys(Mob) group intact.
-
Filter the resin, collect the filtrate, and precipitate the peptide with cold diethyl ether.
-
-
B) Cleavage of the pMeOBzl Group:
-
This procedure requires very strong acid and should be performed with appropriate safety precautions.
-
For a peptide already cleaved from the resin, dissolve it in a pre-cooled (0°C) cleavage cocktail such as TFMSA/TFA/anisole (1:8:1) .
-
Stir the reaction at 0°C for 45-60 minutes.
-
Precipitate the fully deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation and wash with cold ether.
-
Workflow Visualization
The following diagram illustrates the fundamental iterative cycle of Fmoc Solid-Phase Peptide Synthesis, which is the core process for incorporating this compound.
Caption: Iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.
References
Fmoc-Cys(pMeOBzl)-OH: A Technical Guide for Advanced Peptide Synthesis
CAS Number: 141892-41-3
This technical guide provides an in-depth overview of Fmoc-Cys(pMeOBzl)-OH, a crucial building block for researchers, scientists, and professionals in drug development engaged in complex peptide synthesis. This document details its chemical properties, applications, and experimental protocols, with a focus on its role in strategies requiring orthogonal cysteine protection.
Core Concepts and Properties
This compound, also known as N-α-(9-Fluorenylmethoxycarbonyl)-S-(4-methoxybenzyl)-L-cysteine, is a derivative of the amino acid cysteine used in solid-phase peptide synthesis (SPPS). The key feature of this reagent is the p-methoxybenzyl (pMeOBzl or Mob) group protecting the reactive thiol side chain of cysteine. This protection is essential to prevent unwanted side reactions, such as oxidation and disulfide bond scrambling, during peptide chain elongation.
Unlike more common acid-labile protecting groups like trityl (Trt), the pMeOBzl group is stable to the standard trifluoroacetic acid (TFA) cleavage conditions typically employed in Fmoc-based SPPS.[1] This stability is the cornerstone of its primary application: providing an orthogonal level of cysteine protection. This allows for the selective deprotection of other cysteine residues (e.g., those protected with a Trt group) and the formation of specific disulfide bonds, while the Cys(pMeOBzl) residue remains protected. The subsequent removal of the pMeOBzl group requires harsher acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 141892-41-3 | [2] |
| Molecular Formula | C₂₆H₂₅NO₅S | [2] |
| Molecular Weight | 463.5 g/mol | [2] |
| Appearance | Typically a white to off-white powder | |
| Solubility | Soluble in polar aprotic solvents such as DMF and NMP | |
| Storage Temperature | 2-8°C |
Applications in Peptide Synthesis
The primary application of this compound is in the synthesis of complex peptides containing multiple, regioselectively formed disulfide bonds. This is achieved through an orthogonal protection strategy, where different cysteine residues in the peptide sequence are protected by groups with different chemical labilities.
Key Applications Include:
-
Synthesis of Peptides with Multiple Disulfide Bridges: By using a combination of Fmoc-Cys(Trt)-OH (TFA-labile) and this compound (TFA-stable), specific disulfide bonds can be formed in a controlled manner.
-
Synthesis of Protected Peptide Fragments: For convergent synthesis strategies, peptide fragments can be synthesized with Cys(pMeOBzl) protection, cleaved from the resin while the protecting group remains intact, and then used in subsequent ligation reactions.
-
Minimizing Racemization: Some studies suggest that certain benzyl-type protecting groups can offer better protection against racemization during coupling compared to the bulkier trityl group.
Experimental Protocols
Coupling of this compound in SPPS
This protocol outlines a standard manual coupling cycle for incorporating this compound into a peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
This compound
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., DIC/Oxyma or HBTU/DIEA)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., DIC and Oxyma, each at 3-5 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A yellow color indicates a complete coupling reaction, while a blue/purple color suggests incomplete coupling, which may require a second coupling step.
-
Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF and then Dichloromethane (DCM).
Cleavage of the pMeOBzl Protecting Group
The removal of the pMeOBzl group requires strong acidic conditions and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Method 1: Hydrogen Fluoride (HF) Cleavage
Caution: HF is extremely toxic and corrosive. This procedure requires a specialized HF cleavage apparatus and experienced personnel.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavengers: Add scavengers such as anisole or thioanisole to the peptide-resin to trap the reactive carbocations generated during cleavage.
-
HF Cleavage: In the HF apparatus, cool the reaction vessel containing the resin and scavengers in a dry ice/acetone bath. Condense liquid HF into the vessel. Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen and then under high vacuum.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Collect the peptide precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Method 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
Caution: TFMSA is a strong, corrosive acid.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA, TFA, and scavengers (e.g., thioanisole, m-cresol). A typical ratio is 10:50:40 (TFMSA:TFA:scavengers).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 1-2 hours.
-
Peptide Precipitation and Isolation: Follow the same procedure as for HF cleavage (steps 5 and 6).
Potential Side Reactions and Mitigation
Several side reactions can occur during the synthesis of peptides containing cysteine, particularly when using this compound.
-
Racemization: Cysteine residues are susceptible to racemization during activation and coupling. To minimize this, it is recommended to use coupling methods that proceed under acidic or neutral conditions, such as DIC/Oxyma.
-
3-(1-Piperidinyl)alanine Formation: This side reaction is more prevalent with C-terminal cysteine residues. The base (piperidine) used for Fmoc deprotection can catalyze a β-elimination of the protected thiol, followed by the addition of piperidine. Using a more sterically hindered protecting group or a 2-chlorotrityl resin can help to reduce this side reaction.
-
S-alkylation during Cleavage: During the final TFA cleavage from Wang resin, the p-hydroxyl benzyl group released from the linker can potentially alkylate the cysteine thiol group.
Table 2: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| Trityl | Trt | Mild TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5) | Highly acid-labile, standard for routine synthesis. |
| Acetamidomethyl | Acm | Iodine, Silver(I), Thallium(III) | Stable to TFA, used for orthogonal protection. |
| tert-Butyl | tBu | Stronger acids (e.g., HF, TFMSA) | Very stable to TFA, more common in Boc-SPPS. |
| p-Methoxybenzyl | pMeOBzl, Mob | HF, TFMSA | Stable to TFA, enables orthogonal protection strategies. |
Visualization of Workflows
Orthogonal Protection Strategy for Regioselective Disulfide Bond Formation
The following diagram illustrates a typical workflow for the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Trt)-OH and this compound.
Caption: Orthogonal synthesis of a two-disulfide-bonded peptide.
Decision Workflow for Cysteine Protecting Group Selection
This diagram provides a logical workflow for selecting an appropriate cysteine protecting group in Fmoc-SPPS based on the synthetic goal.
Caption: Decision workflow for cysteine protecting group selection.
References
The p-Methoxybenzyl (pMeOBzl) Protecting Group for Cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis and drug development. For the sulfhydryl side chain of cysteine, a variety of protecting groups have been developed, each with its own distinct characteristics. Among these, the p-methoxybenzyl (pMeOBzl or Mob) group holds a significant place, particularly in strategies requiring a high degree of stability and orthogonality. This technical guide provides a comprehensive overview of the pMeOBzl protecting group for cysteine, including its properties, applications, and detailed experimental protocols for its use.
Core Concepts of the pMeOBzl Protecting Group
The pMeOBzl group is a benzyl-type protecting group characterized by a methoxy substituent at the para position of the benzene ring. This electron-donating group modifies the stability of the benzyl carbocation formed during acidic cleavage, making the pMeOBzl group more labile to strong acids compared to the unsubstituted benzyl (Bzl) group, yet significantly more stable than highly acid-labile groups like trityl (Trt).
Key Properties:
-
High Stability: The S-p-methoxybenzyl group is stable to the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) and to milder acidic conditions that cleave more labile groups.[1]
-
Acid Lability: Complete removal of the pMeOBzl group typically requires strong acids such as anhydrous hydrogen fluoride (HF) or high concentrations of trifluoroacetic acid (TFA), often with heating.[2][3]
-
Orthogonality: Its distinct stability profile allows for its use in orthogonal protection strategies, enabling the regioselective formation of multiple disulfide bonds in complex peptides.[2][4]
Data Presentation: Quantitative Analysis of pMeOBzl Deprotection
The efficiency of pMeOBzl group removal is highly dependent on the cleavage conditions. The following tables summarize quantitative data from various deprotection methods.
Table 1: Deprotection of S-pMeOBzl-Cysteine using 2,2'-dithiobis(5-nitropyridine) (DTNP)
| Equivalents of DTNP | Additive | Deprotection Level | Reference |
| 2 | Thioanisole | Complete | |
| 0.2 | None | 70% (on Selenocysteine) |
Table 2: Cleavage Efficiency of Cysteine Protecting Groups with Trifluoroacetic Acid (TFA)
| Protecting Group | Cleavage Cocktail | Time | Temperature | Cleavage Yield (%) | Reference |
| pMeOBzl (Mob) | Boiling TFA | - | Boiling | - | |
| pMeOBzl (Mob) | TFA/TIS (98/2) | 12 h | 37 °C | Highly Labile | |
| Trityl (Trt) | TFA-based cocktails | 2-3 h | Room Temp | >95% | |
| Diphenylmethyl (Dpm) | 95% TFA | - | Room Temp | - | |
| Acetamidomethyl (Acm) | Stable to neat TFA | 12 h | 37 °C | No deprotection |
Note: Quantitative yield data for pMeOBzl cleavage with TFA is often sequence-dependent and not always explicitly reported as a percentage.
Table 3: Deprotection of S-pMeOBzl-Cysteine with Mercury(II) Reagents
| Reagent | Solvent | Time | Temperature | Yield | Reference |
| Mercury(II) trifluoroacetate | Aqueous acetic acid | 3-3.5 h | 20 °C | Nearly quantitative | |
| Mercury(II) acetate | Trifluoroacetic acid | 10-30 min | 0 °C | Nearly quantitative |
Experimental Protocols
This section provides detailed methodologies for the incorporation and deprotection of pMeOBzl-protected cysteine.
Incorporation of Fmoc-Cys(pMeOBzl)-OH in Fmoc-SPPS
This protocol outlines a standard cycle for coupling this compound during solid-phase peptide synthesis.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Deprotection of S-pMeOBzl Group
Warning: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin containing Cys(pMeOBzl)
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Apparatus Setup: Place the dried resin and a magnetic stir bar in the reaction vessel of the HF apparatus. Add the appropriate scavenger (e.g., anisole).
-
HF Distillation: Cool the reaction vessel to -5 to 0 °C and carefully condense liquid HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the residue with cold diethyl ether to precipitate the crude peptide and remove scavengers.
-
Isolation: Isolate the peptide by filtration or centrifugation.
While standard TFA cleavage cocktails used for Trt removal are generally insufficient for complete pMeOBzl cleavage, prolonged treatment with heating or the use of stronger acid cocktails can be effective.
Materials:
-
Peptide-resin containing Cys(pMeOBzl)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature. For pMeOBzl, this may require extended reaction times (e.g., 4-6 hours or longer) and/or elevated temperatures (e.g., 37°C) for complete cleavage. Monitor the reaction for completeness.
-
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide.
This method offers a milder alternative to strong acid cleavage.
Materials:
-
pMeOBzl-protected peptide
-
2,2'-dithiobis(5-nitropyridine) (DTNP)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Dissolve the pMeOBzl-protected peptide in TFA containing 2 equivalents of DTNP and thioanisole.
-
Deprotection: Stir the reaction mixture at room temperature for 1 hour. The reaction can be monitored by HPLC.
-
Peptide Precipitation: Precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Isolation: Isolate the peptide by centrifugation. The resulting cysteine will be protected as a mixed disulfide with 5-nitro-2-thiopyridine (Npys), which can be subsequently removed by a reducing agent if the free thiol is desired.
Visualization of an Orthogonal Protection Strategy
The pMeOBzl group is invaluable in the synthesis of peptides with multiple, regioselectively formed disulfide bonds. The following workflow illustrates an orthogonal strategy employing Trt, Acm, and pMeOBzl protecting groups.
Caption: Orthogonal strategy for regioselective disulfide bond formation.
Conclusion
The p-methoxybenzyl protecting group for cysteine is a powerful tool in the arsenal of peptide chemists and drug development professionals. Its high stability and distinct deprotection requirements make it an excellent choice for orthogonal protection strategies, particularly in the synthesis of complex peptides with multiple disulfide bonds. While its removal requires harsher conditions than more labile protecting groups, the strategic advantage it offers in controlling disulfide bond formation often outweighs this consideration. A thorough understanding of its properties and the various experimental protocols for its use, as outlined in this guide, is essential for its successful application in the synthesis of novel and complex peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. peptidetherapeutics.org [peptidetherapeutics.org]
solubility of Fmoc-Cys(pMeOBzl)-OH in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-S-(p-methoxybenzyl)-L-cysteine (Fmoc-Cys(pMeOBzl)-OH), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for efficient peptide coupling, minimizing aggregation, and ensuring high-purity synthesis of cysteine-containing peptides.
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative solubility information based on the general behavior of Fmoc-protected amino acids and provides a detailed experimental protocol for researchers to determine specific solubility parameters.
Core Properties of this compound
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-S-(4-methoxybenzyl)-L-cysteine |
| Synonyms | Fmoc-Cys(Mob)-OH, Fmoc-Cys(4-MeOBzl)-OH |
| CAS Number | 141892-41-3[1] |
| Molecular Formula | C₂₆H₂₅NO₅S[1] |
| Molecular Weight | 463.5 g/mol [1] |
| Appearance | Typically a white to off-white powder |
| Storage | 2-8°C |
Solubility Profile
Fmoc-protected amino acids, including this compound, generally exhibit good solubility in polar aprotic solvents commonly employed in peptide synthesis.[2][3] Poor solubility can impede coupling reactions, leading to diminished yields and purity. The p-methoxybenzyl (pMeOBzl) protecting group on the cysteine thiol contributes to the overall hydrophobicity of the molecule, influencing its solubility profile.
The following table summarizes the expected qualitative solubility of this compound in various solvents. It is important to note that these are general guidelines, and empirical determination is recommended for specific concentrations and applications.
| Solvent | Abbreviation | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | Soluble | A standard and highly effective solvent for SPPS. |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Another widely used polar aprotic solvent in SPPS, often a good alternative to DMF. |
| Dimethyl sulfoxide | DMSO | Soluble | A highly polar solvent capable of dissolving many poorly soluble protected peptides. |
| Dichloromethane | DCM | Soluble | Often used for resin swelling and in combination with other solvents for coupling reactions. |
| Tetrahydrofuran | THF | Moderately Soluble | May be used in some coupling protocols. |
| Acetonitrile | ACN | Poorly Soluble | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling. |
| Water | H₂O | Poorly Soluble | Expected for a large, protected amino acid. |
| Diethyl Ether | Insoluble | Commonly used as a non-solvent for precipitation. | |
| Hexanes | Insoluble | Used for washing and precipitation. |
Experimental Protocols
Due to the lack of specific published methods for this compound, a generalized experimental protocol for determining the solubility of Fmoc-protected amino acids is provided below. This method can be adapted to ascertain precise solubility values.
Protocol: Determination of Saturated Solubility
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Analytical grade solvents (e.g., DMF, NMP, DCM)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance (±0.01 mg)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
Inject each standard into the HPLC system and record the peak area at a suitable wavelength (e.g., 265 nm for the Fmoc group).
-
Plot a calibration curve of peak area versus concentration.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. An amount that ensures undissolved solid remains is crucial.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have visible undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
To separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the standard curve.
-
-
Analysis:
-
Inject the diluted sample into the HPLC system under the same conditions used for the standard curve.
-
Determine the peak area of this compound in the sample.
-
-
Calculation:
-
Using the standard curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining Fmoc-amino acid solubility.
References
Synthesis of Fmoc-Cys(pMeOBzl)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-S-(4-methoxybenzyl)-L-cysteine (Fmoc-Cys(pMeOBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The p-methoxybenzyl (pMeOBzl) group offers acid-labile protection for the cysteine thiol, compatible with the base-labile Fmoc protecting group strategy, making it a valuable reagent for the synthesis of complex peptides.
Core Synthesis Strategy
The synthesis of this compound is typically achieved in a two-step process. The first step involves the S-alkylation of L-cysteine with 4-methoxybenzyl chloride to form S-(4-methoxybenzyl)-L-cysteine. The second step is the protection of the α-amino group of the resulting intermediate with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of S-(4-methoxybenzyl)-L-cysteine
This procedure details the S-alkylation of L-cysteine using 4-methoxybenzyl chloride.
Materials:
-
L-cysteine hydrochloride monohydrate
-
4-Methoxybenzyl chloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Diethyl ether (for washing)
Procedure:
-
Dissolution of L-cysteine: Dissolve L-cysteine hydrochloride monohydrate in deionized water in a reaction vessel equipped with a magnetic stirrer.
-
Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to adjust the pH to approximately 8-9. This deprotonates the thiol group, forming the more nucleophilic thiolate.
-
Addition of Alkylating Agent: While stirring vigorously, add 4-methoxybenzyl chloride, dissolved in a minimal amount of methanol, to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, acidify the mixture to a pH of approximately 5-6 with hydrochloric acid. A white precipitate of S-(4-methoxybenzyl)-L-cysteine should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water and then with diethyl ether to remove any unreacted 4-methoxybenzyl chloride. The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
-
Drying: Dry the purified product under vacuum.
Step 2: Synthesis of this compound
This protocol describes the N-terminal protection of S-(4-methoxybenzyl)-L-cysteine with the Fmoc group using 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu).
Materials:
-
S-(4-methoxybenzyl)-L-cysteine
-
9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane or Acetone
-
Deionized water
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (HCl) or Citric acid (for acidification)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Intermediate: Dissolve S-(4-methoxybenzyl)-L-cysteine in an aqueous solution of sodium bicarbonate or sodium carbonate in a reaction flask.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane or acetone. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid or citric acid. A white precipitate of the Fmoc-protected amino acid will form. Extract the product into ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, to yield a white solid.
-
Drying: Dry the final product under vacuum.
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Typical Yield |
| L-Cysteine | C₃H₇NO₂S | 121.16 | 240 (decomposes) | >98% | - |
| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | -9 | >98% | - |
| S-(4-methoxybenzyl)-L-cysteine | C₁₁H₁₅NO₃S | 241.31 | 213 - 217 | >99% | 70-85% |
| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 150 - 152 | >99% | - |
| This compound | C₂₆H₂₅NO₅S | 463.55 | 138 - 144 | >99% (HPLC) [1] | 85-95% |
Note: Yields are dependent on reaction scale and purification methods.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.[2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[1]
-
Optical Rotation: To confirm the stereochemical integrity of the L-amino acid. For this compound, a typical value is [α]²⁰D = -40 ± 2° (c=1 in DMF).[1]
This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound, a key reagent for advancing peptide-based research and development.
References
The Strategic Advantage of Fmoc-Cys(pMeOBzl)-OH in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of success, profoundly influencing yield, purity, and the feasibility of complex synthetic strategies. For cysteine-containing peptides, which are central to numerous therapeutic and research applications due to their unique ability to form disulfide bridges, the selection of the thiol protecting group is of paramount importance. This technical guide provides a comprehensive overview of the advantages of using Nα-Fmoc-S-p-methoxybenzyl-L-cysteine (Fmoc-Cys(pMeOBzl)-OH), offering a valuable alternative to more conventional protecting groups.
Core Advantages of the p-Methoxybenzyl (pMeOBzl) Protecting Group
The p-methoxybenzyl (pMeOBzl or Mob) group is a well-established protecting group for the thiol side chain of cysteine. Its utility in Fmoc-based SPPS stems from a balance of stability and controlled lability, offering distinct advantages in specific synthetic contexts.
One of the primary advantages of the pMeOBzl group lies in its stability to the mildly basic conditions required for the removal of the Fmoc group (typically 20% piperidine in DMF). This stability ensures the integrity of the protected cysteine residue throughout the iterative cycles of peptide chain elongation.
Furthermore, the electron-donating nature of the p-methoxy group on the benzyl ring is thought to reduce the propensity for racemization at the cysteine α-carbon during activation and coupling, a common side reaction with some other protecting groups. While direct quantitative comparisons are sparse, studies on structurally related electron-rich protecting groups like 4-methoxybenzyloxymethyl (MBom) have shown a significant reduction in racemization compared to the widely used trityl (Trt) group. For instance, in one study, the use of Fmoc-Cys(MBom)-OH resulted in only 0.4% racemization during coupling, whereas Fmoc-Cys(Trt)-OH led to a considerable 10.9% under similar microwave-assisted SPPS conditions[1]. This suggests that the electronic properties of the pMeOBzl group can contribute to maintaining the stereochemical integrity of the peptide.
The pMeOBzl group also plays a crucial role in orthogonal protection strategies , which are essential for the regioselective formation of multiple disulfide bonds in complex peptides like conotoxins. Its cleavage requires stronger acidic conditions than the highly acid-labile trityl (Trt) or 4-methoxytrityl (Mmt) groups. This differential lability allows for the selective deprotection of other cysteine residues while Cys(pMeOBzl) remains protected. This strategy has been successfully employed in the synthesis of conotoxins containing three disulfide bonds, where Cys(pMeOBzl) was used in concert with the more labile Cys(Trt) and the oxidation-labile Cys(Acm)[2].
Comparative Analysis of Cysteine Protecting Groups
To fully appreciate the utility of this compound, it is essential to compare its properties with other commonly used cysteine protecting groups in Fmoc-SPPS.
| Protecting Group | Chemical Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |
| p-Methoxybenzyl (pMeOBzl/Mob) | p-Methoxybenzyl | Strong acids (e.g., HF, TFMSA, or optimized TFA cocktails) | - Stability to piperidine- Potential for reduced racemization- Utility in orthogonal protection schemes | - Requires harsher cleavage conditions than Trt- Not ideal for routine single-disulfide peptides |
| Trityl (Trt) | Triphenylmethyl | Mildly acidic (e.g., TFA/TIS/H₂O) | - Easily cleaved under standard final deprotection conditions- Cost-effective | - Prone to significant racemization- Can lead to side reactions if scavengers are not used effectively |
| Diphenylmethyl (Dpm) | Diphenylmethyl | 95% TFA | - Reduced racemization compared to Trt- Compatible with Mmt for orthogonal strategies | - Less acid-labile than Trt |
| Acetamidomethyl (Acm) | Acetamidomethyl | Iodine or mercury(II) acetate | - Orthogonal to acid- and base-labile groups- Stable for intermediate purification | - Deprotection requires specific and potentially harsh reagents- Can be difficult to remove completely |
| Tetrahydropyranyl (Thp) | Tetrahydropyranyl | TFA/TIS/H₂O | - Significantly lower racemization than Trt and Dpm- Reduces piperidinylalanine formation | - Introduces an additional chiral center |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard manual SPPS cycle for the incorporation of this compound.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc group removal.
-
Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), a coupling agent (e.g., HCTU, 3-4 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIEA), 6-8 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative test indicates a complete reaction.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection of the pMeOBzl Group
The cleavage of the pMeOBzl group requires stronger acidic conditions than for Trt-protected cysteine.
Standard TFA Cleavage (for removal of other acid-labile groups, pMeOBzl remains):
-
After final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This will cleave the peptide from most resins and remove other acid-labile protecting groups, but the pMeOBzl group will largely remain intact, which is useful for fragment condensation strategies.
Strong Acid Cleavage for pMeOBzl Removal:
-
Method 1: Hydrogen Fluoride (HF) Cleavage:
-
This method requires specialized equipment and safety precautions.
-
Place the dried peptide-resin in the reaction vessel of an HF apparatus.
-
Add a scavenger, such as anisole.
-
Cool the vessel to 0°C and carefully condense liquid HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Method 2: Trifluoromethanesulfonic acid (TFMSA) Cleavage:
-
Treat the peptide-resin with a cocktail of TFMSA/TFA/thioanisole. This is a less hazardous alternative to HF but still requires careful handling.
-
Signaling Pathways and Experimental Workflows
Orthogonal Synthesis Strategy for a Three-Disulfide Bond Peptide
The following diagram illustrates a logical workflow for the synthesis of a complex peptide with three distinct disulfide bonds, leveraging the unique properties of this compound.
Caption: Workflow for regioselective three-disulfide bond formation.
Decision-Making Flowchart for Cysteine Protecting Group Selection
The choice of a cysteine protecting group is a critical step in planning a peptide synthesis. The following flowchart provides a logical guide for this decision-making process.
Caption: Decision tree for selecting a cysteine protecting group.
Conclusion
This compound represents a valuable tool in the arsenal of the peptide chemist. While not a routine replacement for the more common Fmoc-Cys(Trt)-OH due to its requirement for stronger acid cleavage, its enhanced stability and utility in complex orthogonal protection strategies make it an excellent choice for the synthesis of peptides with multiple disulfide bonds. Furthermore, the potential for reduced racemization offers a significant advantage in maintaining the stereochemical purity of the final product. For researchers and drug development professionals tackling the synthesis of intricate cysteine-rich peptides, a thorough understanding of the properties and applications of this compound is essential for the rational design of robust and efficient synthetic routes.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Double-Edged Sword: A Technical Guide to the Disadvantages of the p-MeOBzl (PMB) Protecting Group
For Immediate Release
[CITY, State] – [Date] – The p-methoxybenzyl (PMB or MPM) ether is a cornerstone in the synthetic chemist's toolkit for alcohol protection, prized for its facile cleavage under oxidative conditions. However, its application is not without significant drawbacks that can impact yield, selectivity, and overall synthetic efficiency. This technical guide provides an in-depth analysis of the disadvantages associated with the PMB protecting group, offering critical insights for researchers, scientists, and drug development professionals to inform their synthetic strategies.
The primary disadvantages of the PMB group stem from its inherent electronic properties. The electron-donating p-methoxy group that facilitates its selective removal also renders it susceptible to a range of undesirable side reactions and limits its orthogonality with other common protecting groups. This guide will explore these limitations in detail, supported by quantitative data, detailed experimental protocols for common deprotection methods, and visual aids to clarify complex chemical transformations.
Lability Under Acidic Conditions
While often cleaved oxidatively, the PMB group is also labile to strong acidic conditions, a characteristic that can be both an advantage and a significant drawback.[1][2] Its acid sensitivity is greater than that of the simple benzyl (Bn) ether, but this enhanced lability can lead to premature deprotection or the cleavage of other acid-sensitive functionalities within a complex molecule.
A key challenge is achieving selective deprotection in the presence of other acid-labile groups such as silyl ethers (e.g., TBS, TIPS) and acetals. For instance, while PMB ethers can be cleaved with trifluoroacetic acid (TFA), these conditions can also partially or fully remove a tert-butyldimethylsilyl (TBS) group, particularly from a primary alcohol.[3] This lack of complete orthogonality complicates synthetic planning and may necessitate additional protection-deprotection steps.
Table 1: Comparison of Acidic Cleavage Conditions for PMB Ethers and Potential for Side Reactions
| Reagent(s) | Substrate Type | Conditions | Yield of Deprotected Alcohol | Side Reactions/Observations | Reference |
| 10% TFA in CH₂Cl₂ | PMB-protected secondary alcohol | RT, 1 h | Quantitative | Benzyl ester intact. | [4] |
| 0.5 equiv. TfOH in CH₂Cl₂ | PMB ether of cholesterol | 21°C, 15 min | 85% | Incomplete reaction with 0.1 equiv. TfOH. | [1] |
| 0.5 equiv. TfOH, 3 equiv. 1,3-dimethoxybenzene in CH₂Cl₂ | PMB ether of cholesterol | 21°C, 10 min | 98% | Scavenger improves yield and reaction time. | |
| TFA | PMB-protected secondary alcohol | 50°C, overnight | 76% | High temperature required for complete reaction. | |
| HCl in HFIP/DCM | PMB-protected monosaccharide | RT, minutes | Good | Formation of PMB-derived polymers without a scavenger. Partial cleavage of primary TBS ethers. | |
| TfOH in CH₂Cl₂ | Dienyl PMB ether | 21°C | 0% | Formation of alkenyl tetrahydrofurans (42% and 39% yield). |
Challenges in Oxidative Cleavage
The most touted feature of the PMB group is its susceptibility to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). This method is often preferred for its mild and neutral conditions. However, it is not without its own set of complications.
Side Reactions with Electron-Rich Functionalities
The oxidative conditions used for PMB removal can inadvertently react with other electron-rich moieties in the molecule. Dienes, trienes, and electron-rich aromatic rings can be susceptible to oxidation by DDQ. This can lead to a complex mixture of products and significantly lower the yield of the desired deprotected alcohol.
Formation of Reactive Byproducts
The oxidative cleavage of a PMB ether generates p-anisaldehyde as a byproduct. This aldehyde can be problematic in several ways. It can be difficult to separate from the desired product, especially on a large scale. More critically, the p-anisaldehyde or the intermediate p-methoxybenzyl cation can react with nucleophilic functional groups present in the substrate or product, leading to undesired side products. The use of nucleophilic scavengers can mitigate this issue, but it adds complexity to the reaction and purification process.
Table 2: Comparison of Oxidative Cleavage Conditions for PMB Ethers
| Reagent | Equivalents of Reagent | Solvent System | Temperature | Reaction Time | Yield | Observations | Reference |
| DDQ | 1.3 | CH₂Cl₂/H₂O (18:1) | 0°C to RT | 1 h | 97% | pH 7 buffer used. | |
| CAN | Not specified | Not specified | Not specified | Not specified | Not specified | Stoichiometric byproducts need to be removed. | |
| DDQ | Not specified | CH₂Cl₂/H₂O | RT | Not specified | High | Other protecting groups (acetate, benzyl ether, silyl ethers) are stable. |
Orthogonality and Chemoselectivity Issues
While the PMB group offers a degree of orthogonality, its removal conditions can be incompatible with certain other protecting groups. As mentioned, strong acid can affect silyl ethers and acetals. Furthermore, while oxidative cleavage is generally chemoselective, substrates with easily oxidizable groups present a challenge.
Hydrogenolysis, a common method for benzyl ether deprotection, is often not ideal for PMB ethers. While possible, the conditions required are typically harsher than for a simple benzyl ether. Moreover, if the substrate contains sulfur, as is common in many drug candidates, the catalyst can be poisoned, rendering the hydrogenolysis ineffective.
Experimental Protocols
Protocol 1: Deprotection of a PMB Ether using DDQ
This protocol is adapted from a literature procedure.
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
0.1 M pH 7 sodium phosphate buffer
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DDQ (1.3 equiv) as a solid in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, directly load the crude reaction mixture onto a silica gel column with a top layer of MgSO₄.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deprotected alcohol.
Protocol 2: Deprotection of a PMB Ether using TFA
This protocol is a general representation of acidic deprotection.
Materials:
-
PMB-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in CH₂Cl₂.
-
Add TFA (typically 10-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the deprotection pathways, a typical experimental workflow, and a decision-making process for choosing a deprotection strategy.
References
A Technical Guide to Fmoc-Cys(pMeOBzl)-OH for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of cysteine residues into synthetic peptides is crucial for establishing specific disulfide bonds and other essential thiol functionalities. Fmoc-Cys(pMeOBzl)-OH, an N-α-Fmoc protected L-cysteine derivative with a p-methoxybenzyl (pMeOBzl) protecting group on its side-chain thiol, serves as a vital building block in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its commercial availability, key experimental protocols for its use, and a visual representation of its role in the SPPS workflow.
Commercial Availability
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes the offerings from several prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Vertex AI Search | This compound | 141892-41-3 | 463.6 | 98% | Alias: N-Fmoc-S-(4-methoxybenzyl)-L-cysteine.[1] |
| P3 BioSystems | This compound | 141892-41-3 | - | - | A US-based supplier of peptide synthesis reagents.[2] |
| MedChemExpress | This compound | 141892-41-3 | 463.55 | - | Cited in over 50,000 publications.[3][4] |
| Aapptec Peptides | This compound | 141892-41-3 | 463.5 | - | Also referred to as Fmoc-Cys(4-MeOBzl)-OH or Fmoc-Cys(Mob)-OH.[5] |
Core Applications in Peptide Synthesis
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a protected cysteine residue into a growing peptide chain. The Fmoc group on the alpha-amine provides temporary protection and is removed at each cycle of amino acid addition. The pMeOBzl group safeguards the reactive thiol side chain of cysteine, preventing unwanted side reactions during peptide assembly. This protection is crucial for the synthesis of peptides where precise control over disulfide bond formation is required, a key aspect in the structure and function of many bioactive peptides and proteins.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence via SPPS involves a series of well-defined steps. Below are detailed methodologies for key stages of the process.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
This protocol outlines the standard iterative cycle for adding an amino acid to a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the desired resin (e.g., Rink Amide, Wang) in Dimethylformamide (DMF) for at least 30 minutes.
-
If starting a new synthesis, deprotect the initial amino group on the resin.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).
-
This step removes the Fmoc protecting group from the N-terminal amino acid of the peptide-resin, exposing a free amine for the next coupling reaction.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
-
Add an activation base, commonly N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may need to be repeated.
4. Washing:
-
After complete coupling, thoroughly wash the peptide-resin with DMF to remove excess reagents and byproducts.
-
A final wash with a solvent like Dichloromethane (DCM) can be performed before proceeding to the next cycle.
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
Protocol 2: Cleavage and Deprotection of the pMeOBzl Group
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the pMeOBzl group from cysteine, must be removed.
1. Resin Preparation:
-
Wash the final peptide-resin with DCM to remove any residual DMF and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common cocktail for peptides with acid-sensitive residues is Reagent K: Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. Thioanisole is particularly important for the complete deprotection of the pMeOBzl group.
-
Safety Note: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
3. Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of this compound in SPPS.
Caption: Iterative cycle of Fmoc-SPPS for incorporating this compound.
Caption: Workflow for the cleavage and deprotection of the synthesized peptide.
Conclusion
This compound is an indispensable reagent for the synthesis of complex, cysteine-containing peptides. Its pMeOBzl side-chain protection offers a balance of stability during chain assembly and relative ease of removal during the final cleavage step, provided appropriate scavengers are used. By understanding the commercial landscape and adhering to optimized experimental protocols, researchers can effectively utilize this building block to advance their work in peptide chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Cys(pMeOBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(pMeOBzl)-OH is a protected cysteine derivative utilized in solid-phase peptide synthesis (SPPS) to prevent the undesired oxidation of the thiol side chain and other potential side reactions during peptide assembly. The p-methoxybenzyl (pMeOBzl or Mob) protecting group offers a moderate level of stability, allowing for its application in various orthogonal protection strategies, particularly in the synthesis of complex peptides with multiple disulfide bonds. This document provides detailed application notes and protocols for the effective use of this compound in SPPS.
The selection of an appropriate cysteine-protecting group is critical in peptide synthesis. The pMeOBzl group is more stable than the commonly used trityl (Trt) group under mildly acidic conditions, but it can be cleaved under stronger acidic conditions, often requiring specific cleavage cocktails. This characteristic allows for its selective removal in the presence of other protecting groups, enabling the controlled formation of disulfide bridges.
Key Applications
-
Orthogonal Protection Schemes: this compound is valuable in syntheses requiring multiple, regioselectively formed disulfide bonds. It can be used in combination with other cysteine protecting groups like Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH, where each group can be removed under specific conditions without affecting the others.
-
Synthesis of Peptides Prone to Racemization: While cysteine residues are generally susceptible to racemization during coupling, the use of appropriate coupling methods with this compound can minimize this side reaction.
Data Presentation
Table 1: Racemization of Cysteine Derivatives During Coupling
| Fmoc-Cysteine Derivative | Coupling Conditions | Racemization Level (%) |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (1 min pre-activation) | 10.9 |
| Fmoc-Cys(MBom)-OH | HCTU/6-Cl-HOBt/DIEA (1 min pre-activation) | 0.8 |
| Fmoc-Cys(Trt)-OH | Microwave-assisted (50°C) | 10.9 |
| Fmoc-Cys(MBom)-OH | Microwave-assisted (50°C) | 0.8 |
| Fmoc-Cys(Trt)-OH | Microwave-assisted (80°C) | 26.6 |
| Fmoc-Cys(MBom)-OH* | Microwave-assisted (80°C) | 1.3 |
* Data for Fmoc-Cys(MBom)-OH, a structurally very similar protecting group to pMeOBzl, is used as a proxy to illustrate the reduced racemization tendency compared to the Trt group.[1]
Table 2: Cleavage Cocktails for Deprotection of pMeOBzl Group
| Reagent Cocktail | Conditions | Application Notes |
| TFA / TFMSA / Scavengers | Room Temperature, 1-4 hours | Trifluoromethanesulfonic acid (TFMSA) is a stronger acid than TFA and can be used to facilitate the cleavage of the pMeOBzl group. |
| DTNP / Thioanisole / TFA | Room Temperature, 1-2 hours | 2,2'-Dithiobis(5-nitropyridine) (DTNP) in TFA with the addition of thioanisole can effectively deprotect the pMeOBzl group.[2] |
| TFA / TIS / Thioanisole | 40°C, 4 hours | A combination of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and thioanisole can be used for the reductive cleavage of the pMeOBzl group. |
Experimental Protocols
General SPPS Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of this compound
This protocol is designed to minimize racemization by using a carbodiimide-based activation method.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activator like OxymaPure (3 equivalents) in DMF.
-
Activation and Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Cleavage of the Peptide and Deprotection of the pMeOBzl Group
The pMeOBzl group is more stable than the Trt group and requires specific, strongly acidic conditions for its removal. Below are two potential methods.
Method A: High-Acid Cleavage
This method utilizes a strong acid cocktail to cleave the peptide from the resin and remove the pMeOBzl group simultaneously.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common "Reagent K" can be adapted, or a specific cocktail can be formulated. For example: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For enhanced cleavage of the pMeOBzl group, a small percentage of TFMSA (e.g., 2-5%) can be added to the TFA cocktail, with careful optimization.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Caption: Workflow for peptide cleavage and deprotection.
Method B: DTNP-Mediated Deprotection
This method offers an alternative for the deprotection of the pMeOBzl group.[2]
-
Peptide Cleavage: First, cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v) if the pMeOBzl group is intended to remain intact for subsequent steps. If simultaneous cleavage and deprotection is desired, proceed to step 2 with the peptide still on the resin.
-
Deprotection Cocktail: Prepare a solution of 2,2'-dithiobis(5-nitropyridine) (DTNP) (2 equivalents relative to the cysteine residue) and thioanisole in TFA.
-
Deprotection Reaction: Treat the peptide (either in solution after cleavage or on the resin) with the DTNP-containing cocktail for 1-2 hours at room temperature.
-
Work-up: If the reaction was performed on the resin, filter and precipitate the peptide as described in Method A. If the reaction was in solution, purify the peptide directly using HPLC.
Orthogonal Protection Strategy
The pMeOBzl group's stability profile allows for its use in orthogonal synthesis strategies for peptides with multiple disulfide bonds.
Caption: Example of an orthogonal protection strategy.
Conclusion
This compound is a versatile building block for SPPS, offering a balance of stability and cleavability that is advantageous for the synthesis of complex peptides. Its use, particularly in orthogonal protection schemes, allows for the controlled and regioselective formation of multiple disulfide bonds. By employing appropriate coupling methods that minimize racemization and utilizing optimized cleavage protocols, researchers can successfully incorporate this compound into their synthetic strategies to achieve high-purity cysteine-containing peptides. Careful consideration of the peptide sequence and the desired final product will guide the selection of the most suitable deprotection method.
References
Application Notes and Protocols for the Use of Fmoc-Cys(pMeOBzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the strategic selection of side-chain protecting groups is paramount for the successful synthesis of complex peptides. For cysteine residues, the thiol side-chain requires robust protection to prevent undesired side reactions, such as oxidation and alkylation.[1] Fmoc-Cys(pMeOBzl)-OH, where pMeOBzl stands for para-methoxybenzyl, is a valuable derivative for introducing cysteine into a peptide sequence. The pMeOBzl group offers a specific level of acid lability, distinct from more common protecting groups like trityl (Trt), allowing for controlled deprotection strategies. This document provides a detailed protocol for the efficient incorporation of this compound and the subsequent cleavage and deprotection of the final peptide.
Reagent Properties
Proper handling and stoichiometry are critical for successful synthesis. The fundamental properties of this compound are summarized below.
| Property | Value | References |
| Full Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-S-(4-methoxybenzyl)-L-cysteine | [2] |
| Molecular Formula | C₂₆H₂₅NO₅S | [3] |
| Molecular Weight | 463.55 g/mol | [3][4] |
| Appearance | White to off-white powder | |
| Storage Conditions | 2-8°C |
Experimental Protocol
This protocol outlines the manual steps for a single coupling cycle of this compound on a solid support (e.g., Rink Amide resin) and the final cleavage process.
I. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide, Wang) in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
II. Fmoc Group Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 cycles) to completely remove piperidine and the fulvene adduct.
III. Coupling of this compound
Cysteine derivatives are susceptible to racemization, especially with base-mediated coupling methods. Using an activation method with minimal pre-activation time or acidic/neutral conditions is recommended.
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
If using an aminium-based reagent (HBTU, HATU), add N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) and pre-activate for no more than 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete coupling.
-
After a successful coupling, wash the resin thoroughly with DMF (3-5 cycles) and Dichloromethane (DCM) (3 cycles) to prepare for the next cycle or final cleavage.
Workflow for a Single SPPS Amino Acid Coupling Cycle
The following diagram illustrates the key steps in a standard Fmoc-SPPS cycle for the incorporation of a protected amino acid like this compound.
Caption: A flowchart of the Fmoc-SPPS cycle.
IV. Final Cleavage and pMeOBzl Group Removal
The pMeOBzl group is more acid-labile than an unsubstituted benzyl group but more stable than the Trt group. Its removal is typically performed simultaneously with cleavage from acid-labile resins (e.g., Wang, Rink Amide) and removal of other side-chain protecting groups (e.g., tBu, Boc, Pbf). The use of effective scavengers is critical to prevent side reactions from cationic species generated during cleavage.
| Reagent | Purpose | Typical % (v/v) |
| Trifluoroacetic Acid (TFA) | Cleavage reagent, removes acid-labile protecting groups | 94-95% |
| Triisopropylsilane (TIS) | Cation scavenger, reduces reactive carbocations | 2.5-5% |
| Water (H₂O) | Cation scavenger | 2.5% |
| Thioanisole | Scavenger, particularly useful for protecting Trp and Met | 2-5% (Optional) |
| 1,2-Ethanedithiol (EDT) | Scavenger, prevents re-attachment of Trt and other groups | 2.5% (Optional) |
Cleavage Protocol:
-
Wash the final peptide-resin with DCM (3-5 cycles) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a fresh cleavage cocktail. A standard and effective cocktail for removing the pMeOBzl group is TFA/TIS/H₂O (95:2.5:2.5) . For peptides containing tryptophan or methionine, the addition of thioanisole is recommended.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The lability of the pMeOBzl group is sequence-dependent, and optimization may be required.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
Wash the resin with a small amount of fresh cleavage cocktail and add this to the ether.
-
Precipitate the peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash/centrifugation step 2-3 times to remove residual scavengers.
-
Dry the peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Troubleshooting and Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Incomplete pMeOBzl Removal | Insufficient cleavage time or ineffective scavenging. | Increase cleavage time to 4 hours. Ensure an adequate volume of a fresh cleavage cocktail containing TIS is used. |
| Racemization of Cysteine | Base-catalyzed epimerization during the coupling step. This is a known issue with cysteine derivatives. | Avoid prolonged pre-activation times. Use coupling reagents that operate under neutral/acidic conditions, such as DIC/Oxyma. |
| Alkylation of Cys Thiol | Re-attachment of carbocations (e.g., from tBu or the pMeOBzl group itself) to the deprotected thiol during cleavage. | Use an effective scavenger cocktail. TIS is highly effective at quenching carbocations. |
| β-elimination (Piperidinylalanine Formation) | For C-terminal cysteine, the base (piperidine) used for Fmoc deprotection can catalyze the elimination of the protected thiol, forming dehydroalanine, which can be subsequently modified. | Use a sterically bulky protecting group (Trt is more effective at prevention than pMeOBzl). For C-terminal Cys, consider using 2-chlorotrityl resin, which allows for milder cleavage conditions. |
Logical Relationship of Cleavage and Deprotection
The final step of SPPS involves a cascade of reactions initiated by a strong acid, as depicted below.
Caption: The role of TFA and scavengers in the final deprotection step.
References
Application Notes and Protocols for the Activation of Fmoc-Cys(pMeOBzl)-OH in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the activation and coupling of N-α-Fmoc-S-(p-methoxybenzyl)-L-cysteine (Fmoc-Cys(pMeOBzl)-OH) in solid-phase peptide synthesis (SPPS). This document outlines optimal activation strategies to ensure high coupling efficiency while minimizing common side reactions, particularly racemization. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist in the successful incorporation of this protected cysteine derivative into peptide sequences.
Introduction
This compound is a commonly used building block in Fmoc-based solid-phase peptide synthesis. The p-methoxybenzyl (pMeOBzl or Mob) group provides robust protection for the cysteine thiol side chain, preventing undesirable oxidation and alkylation during synthesis.[1] However, like other cysteine derivatives, it is susceptible to racemization during the carboxyl group activation and coupling steps.[2] The choice of activation method is therefore critical to maintaining the stereochemical integrity of the peptide.
The pMeOBzl group is more acid-labile than the standard benzyl (Bzl) group, offering advantages in cleavage, but requires specific conditions for its efficient and clean removal.[3][4] This document will explore two primary activation methods: uronium/aminium salt-based activation (e.g., HBTU) and carbodiimide-based activation (e.g., DIC/HOBt), providing a comparative analysis to guide reagent selection.
Key Performance Indicators: A Comparative Overview
The selection of a coupling strategy for this compound should be guided by a balance of reaction efficiency and the minimization of side reactions. Cysteine residues are particularly prone to racemization during base-mediated activation.
Data Presentation: Racemization of Cysteine Derivatives
The following table summarizes reported racemization levels for various Fmoc-Cys derivatives under different coupling conditions. While specific data for the pMeOBzl group is limited in direct comparative studies, the data for related derivatives provide a strong indication of expected performance. Methods that avoid strong tertiary bases, such as carbodiimide/additive combinations, are generally preferred to suppress epimerization.
| Protecting Group | Coupling Reagent/Method | Racemization (%) | Reference |
| Trt | DIPCDI/Oxyma | 3.3 | |
| Dpm | DIPCDI/Oxyma | 6.8 | |
| Thp | DIPCDI/Oxyma | 0.74 | |
| Bzl | - | 5.3 | |
| Dpm | - | 1.2 |
This data indicates that the choice of both the protecting group and the activation method significantly impacts the stereochemical outcome. Carbodiimide-based methods are shown to be effective in reducing racemization.
Chemical Mechanisms and Workflows
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS.
Activation Mechanisms
A. Carbodiimide/Additive Activation (DIC/HOBt)
This method proceeds under acidic to neutral conditions, which is highly effective in minimizing racemization. Diisopropylcarbodiimide (DIC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization but is rapidly trapped by 1-hydroxybenzotriazole (HOBt) to form a more stable HOBt-ester, which then reacts with the free amine of the peptide chain.
B. Uronium Salt Activation (HBTU)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent. Activation with HBTU requires a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate anion attacks the HBTU to form an HOBt-ester active intermediate, which then reacts with the peptide's N-terminal amine. While efficient, the presence of the base increases the risk of racemization for sensitive amino acids like cysteine.
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Racemization-Minimized Coupling using DIC/HOBt
This protocol is recommended for incorporating this compound, especially at the C-terminus or in sequences known to be prone to epimerization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 eq.)
-
HOBt (3 eq.)
-
DIC (3 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation Mixture: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Immediately add DIC (3 eq.) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of free primary amines. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).
Protocol 2: High-Efficiency Coupling using HBTU/DIPEA
This protocol can be used for non-critical positions within the peptide sequence where racemization risk is lower.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 eq.)
-
HBTU (3 eq.)
-
DIPEA (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Perform resin swelling and Fmoc deprotection as described in Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 eq.) and HBTU (3 eq.) in DMF.
-
Pre-activation: Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Cleavage and Deprotection of the pMeOBzl Group
The p-methoxybenzyl group is more acid-labile than the unsubstituted benzyl group and can be cleaved with specific TFA cocktails.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: TFA / Thioanisole / H₂O / 2,2'-dithiobis(5-nitropyridine) (DTNP) (e.g., 90:5:5:2 equivalents relative to the protecting group) OR TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The pMeOBzl group is reported to be particularly labile in the presence of TIS. A combination of DTNP and thioanisole in TFA has also been shown to be effective.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10-fold excess).
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Troubleshooting and Side Reactions
-
Racemization: As discussed, this is a primary concern. If high levels of D-Cys are observed, switch to the DIC/HOBt (or DIC/Oxyma) protocol (Protocol 1). Avoid high temperatures and prolonged pre-activation times, especially with HBTU.
-
β-Elimination: C-terminal cysteine residues can undergo base-catalyzed β-elimination to form dehydroalanine, which can then react with piperidine from the deprotection step. This results in a mass addition of +51 Da. Using a more sterically bulky protecting group or a 2-chlorotrityl resin can help minimize this side reaction.
-
Incomplete Cleavage: If the pMeOBzl group is not fully removed, increase the cleavage time or the concentration of scavengers like TIS or the DTNP/thioanisole mixture.
Conclusion
The successful incorporation of this compound requires careful consideration of the activation method to mitigate the risk of racemization. For sensitive positions, the use of a carbodiimide-based activator like DIC with an additive such as HOBt is strongly recommended. While uronium salt reagents like HBTU offer high coupling efficiency, the requisite basic conditions increase the potential for epimerization. The pMeOBzl group provides a valuable level of protection that is removable under specific, moderately strong acidic conditions, offering an alternative to the more labile Trt group and the highly stable Bzl group. By selecting the appropriate protocols and being mindful of potential side reactions, researchers can effectively utilize this important building block in the synthesis of complex peptides.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
Application Notes and Protocols: Deprotection of the Fmoc-Cys(pMeOBzl)-OH Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (pMeOBzl or Mob) group is a commonly utilized protecting group for the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal is a critical step in obtaining the final peptide with a free cysteine thiol, which is often essential for forming disulfide bridges, conjugation, or other modifications. The deprotection of the Cys(pMeOBzl) side chain is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). However, the conditions must be carefully optimized to ensure complete removal of the protecting group while minimizing potential side reactions.[1]
These application notes provide an overview of the deprotection of Fmoc-Cys(pMeOBzl)-OH, including common deprotection reagents, recommended cleavage cocktails, potential side reactions, and detailed experimental protocols.
Deprotection Chemistry
The deprotection of the pMeOBzl group from the cysteine side chain is an acid-catalyzed process. The electron-donating methoxy group on the benzyl ring facilitates cleavage under acidic conditions by stabilizing the resulting carbocation.[2][3] Strong acids like TFA are typically employed to protonate the ether oxygen, followed by cleavage to release the free thiol and the p-methoxybenzyl cation.
Due to the reactive nature of the generated carbocation and the free thiol, scavengers are essential components of the cleavage cocktail to prevent side reactions such as re-alkylation of the cysteine thiol or modification of other sensitive residues like tryptophan.[4][5]
Deprotection Methods and Reagents
The most prevalent method for the deprotection of the Cys(pMeOBzl) side chain is treatment with a TFA-based cleavage cocktail. The composition of this cocktail is crucial for efficient deprotection and minimization of side reactions.
Key Reagents:
-
Trifluoroacetic Acid (TFA): The primary reagent for cleaving the pMeOBzl group. High concentrations (typically >90%) are used.
-
Scavengers: Essential for trapping the p-methoxybenzyl cation. Common scavengers include:
-
Triisopropylsilane (TIS): An effective scavenger for the p-methoxybenzyl cation.
-
Thioanisole: Also acts as a scavenger and can accelerate the removal of other protecting groups.
-
1,2-Ethanedithiol (EDT): A commonly used scavenger, particularly effective in preventing side reactions involving tryptophan.
-
Phenol: Can act as a scavenger and may offer some protection to tyrosine and tryptophan residues.
-
Water: Often included in small percentages to aid in the cleavage process.
-
Alternative Deprotection Methods:
While TFA-based cocktails are the most common, other methods have been reported, although they are generally harsher or less compatible with standard Fmoc-SPPS. These include:
-
Harsh Acids: Reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can be used but are extremely corrosive and require specialized equipment.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave pMeOBzl ethers, but this method is more common in solution-phase organic synthesis and may not be suitable for all peptides.
-
Lewis Acids: Various Lewis acids have been shown to catalyze the deprotection of pMeOBzl ethers.
-
Electrochemical Deprotection: A newer method that offers a greener alternative by avoiding chemical oxidants.
Quantitative Data Summary
The following table summarizes common cleavage cocktails and conditions for the deprotection of the Cys(pMeOBzl) side chain. The efficiency of these cocktails can be peptide sequence-dependent.
| Cleavage Cocktail Composition (v/v) | Reagents | Typical Reaction Time | Notes |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | 2-4 hours | A robust, general-purpose cleavage cocktail suitable for peptides with multiple sensitive residues. |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | 1.5-2 hours | A common and effective cocktail. TIS is a good scavenger for the pMeOBzl cation. |
| TFA/Thioanisole/EDT | Varies | Varies | Thioanisole is required for the removal of the pMeOBzl group from cysteine when using reagents like DTNP in an alternative deprotection strategy. |
| TFA/TES/Thioanisole | 96% TFA, 2% TES, 2% Thioanisole | 4 hours at 40°C | Found to be effective for the deprotection of the analogous Se-pMeOBzl group on selenocysteine, suggesting potential applicability for cysteine. |
Experimental Protocols
Protocol 1: Standard TFA-Based Deprotection of Cys(pMeOBzl)
This protocol describes a general procedure for the cleavage and deprotection of a peptide containing a Cys(pMeOBzl) residue from the solid support.
Materials:
-
Peptide-resin with this compound incorporated
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or vacuum line for drying
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 50-100 mg for a trial cleavage) into a suitable reaction vessel.
-
Washing: Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Cleavage and Deprotection:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The resin may change color during this process.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
-
Pelleting and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection and assess purity.
Potential Side Reactions and Mitigation
Several side reactions can occur during the deprotection of Cys(pMeOBzl). Understanding and mitigating these is crucial for obtaining a high-purity product.
-
Incomplete Deprotection: Insufficient reaction time or TFA concentration can lead to incomplete removal of the pMeOBzl group. Monitoring the reaction by HPLC is recommended for optimization.
-
Re-alkylation: The liberated p-methoxybenzyl cation can reattach to the cysteine thiol or other nucleophilic side chains like tryptophan or methionine. The use of efficient scavengers like TIS or a combination of scavengers is critical to prevent this.
-
Oxidation: The free cysteine thiol is susceptible to oxidation, leading to the formation of disulfide-bonded dimers or oligomers. Performing the cleavage under an inert atmosphere (e.g., nitrogen) and using degassed solvents can minimize oxidation.
-
Alkylation from Resin Linker: For peptides synthesized on Wang or Rink Amide resins, fragmentation of the linker can generate reactive species that may alkylate the cysteine side chain.
-
Formation of 3-(1-Piperidinyl)alanine: This side product can form at the C-terminal cysteine during Fmoc deprotection with piperidine, especially with prolonged exposure.
Diagrams
Caption: Mechanism of acid-catalyzed deprotection of the Cys(pMeOBzl) side chain.
Caption: Experimental workflow for the deprotection of this compound.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. peptide.com [peptide.com]
Application Note: Cleavage Cocktails for Peptides Containing Cys(pMeOBzl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (pMeOBzl or Mob) group is a commonly used protecting group for the thiol side chain of cysteine in solid-phase peptide synthesis (SPPS). Its stability to the mildly acidic conditions used for the removal of the Fmoc group makes it suitable for Fmoc/tBu strategies. However, the Cys(pMeOBzl) linkage is significantly more stable to acid than many other protecting groups, presenting a challenge for its efficient and clean removal during the final cleavage step. Incomplete deprotection or the use of overly harsh conditions can lead to side reactions and a lower yield of the desired peptide. This application note provides a detailed overview of cleavage cocktails and protocols specifically tailored for peptides containing Cys(pMeOBzl), with a focus on maximizing cleavage efficiency while minimizing side-product formation.
Cleavage Mechanism and the Role of Scavengers
The removal of the pMeOBzl group, like most benzyl-type protecting groups, is achieved through acidolysis, typically with strong acids such as trifluoroacetic acid (TFA). The acid protonates the ether oxygen of the pMeOBzl group, leading to the formation of a stable p-methoxybenzyl cation.
This cation is a potent electrophile and can lead to several side reactions, most notably the re-alkylation of the deprotected, nucleophilic cysteine thiol or other sensitive residues like tryptophan and methionine. To prevent these undesired modifications, "scavengers" are added to the cleavage cocktail. These are nucleophilic species that efficiently and irreversibly trap the carbocations as they are formed.
Common scavengers and their roles include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the p-methoxybenzyl cation to p-methoxytoluene. TIS can also act as a reducing agent, which can be beneficial in removing the Cys(pMeOBzl) group but may also promote disulfide bond formation.[1][2]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective in protecting the deprotected cysteine thiol and preventing its oxidation or alkylation.[3]
-
Thioanisole: Acts as a scavenger and can also facilitate the cleavage of benzyl-type protecting groups.[4]
-
Water: Acts as a scavenger and is a component of many standard cleavage cocktails.
Quantitative Data on Cleavage Cocktails
The choice and composition of the cleavage cocktail significantly impact the yield and purity of the final peptide. The following tables summarize quantitative data on the effectiveness of various cocktails and scavengers.
Table 1: Comparison of Common Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Name | Composition (v/v) | Recommended For | Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with Cys, Met, Trp, Tyr | A robust, general-purpose cocktail for sensitive residues. |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Peptides with Trityl-based protecting groups | "Odorless" alternative to thiol-containing cocktails. May not fully prevent Met oxidation. |
| Standard 95% TFA | TFA / Water / TIS (95:2.5:2.5) | General use for peptides without highly sensitive residues | A good starting point, but may be insufficient for Cys(pMeOBzl). |
| DTNP Cocktail | TFA / Thioanisole (97.5:2.5) + DTNP | Specific for Cys(pMeOBzl) and Cys(Acm) | Highly effective for deprotection of pMeOBzl. |
Table 2: Effect of Scavengers on S-tert-butylation of Cysteine during TFA Cleavage
This table illustrates the general efficacy of different scavengers in preventing a common side reaction, S-alkylation, which is analogous to the risks posed by the p-methoxybenzyl cation.
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | S-tBu Side Product (%) |
| No additional scavenger | 18.6 |
| Dimethyl Sulfide (DMS) | 2.9 |
| Thioanisole | 4.8 |
| 1,2-Ethanedithiol (EDT) | 5.5 |
| Dithiothreitol (DTT) | 2.0 |
Data adapted from a study on a model Cys-containing peptide.
Experimental Protocols
Protocol 1: General Peptide Cleavage Using Reagent K
This protocol is a robust method for peptides containing various sensitive residues, including Cys(pMeOBzl), although optimization may be required.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a frit
-
Nitrogen or argon gas line
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, freshly prepare the cleavage cocktail. For 10 mL of cocktail, mix the following:
-
TFA: 8.25 mL
-
Phenol: 0.5 g (or 0.5 mL of a liquified 90% solution)
-
Water: 0.5 mL
-
Thioanisole: 0.5 mL
-
EDT: 0.25 mL
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. A longer time may be necessary for complete removal of the pMeOBzl group. Monitor the progress by cleaving a small aliquot and analyzing by HPLC/MS.
-
-
Peptide Isolation:
-
Filter the cleavage mixture into a new tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Add the TFA filtrate dropwise to the cold ether while gently swirling. A white precipitate of the peptide should form.
-
-
Peptide Collection and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Specialized Cleavage for Cys(pMeOBzl) using DTNP
This protocol uses 2,2'-dithiobis(5-nitropyridine) (DTNP) to specifically and efficiently remove the pMeOBzl group.
Materials:
-
Lyophilized crude peptide containing Cys(pMeOBzl) (if cleaved from resin first with other protecting groups removed) or peptide-resin.
-
Trifluoroacetic acid (TFA), reagent grade
-
Thioanisole
-
2,2'-dithiobis(5-nitropyridine) (DTNP)
-
Cold diethyl ether
-
Reaction vessel
Procedure:
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing:
-
TFA: 9.75 mL
-
Thioanisole: 0.25 mL
-
-
DTNP Addition: Dissolve DTNP in the TFA/thioanisole cocktail. Approximately 2 equivalents of DTNP per Cys(pMeOBzl) residue are required for complete deprotection.
-
Deprotection Reaction:
-
Add the DTNP-containing cocktail to the peptide-resin or lyophilized peptide.
-
Stir the mixture at room temperature. The reaction progress should be monitored by HPLC/MS. The reaction typically takes 1-3 hours.
-
-
Peptide Isolation and Purification:
-
Follow steps 4 and 5 from Protocol 1 to isolate the crude peptide.
-
The resulting peptide will have a mixed disulfide with 5-nitro-2-thiopyridine (Npys). This adduct can be removed by reduction with a reagent like DTT or β-mercaptoethanol during purification.
-
Workflow and Decision Making
Choosing the correct cleavage strategy is critical for success. The following diagram outlines a general workflow for peptide cleavage and a decision-making process for selecting a suitable cocktail.
Troubleshooting
-
Incomplete Deprotection of Cys(pMeOBzl): If HPLC/MS analysis shows a significant amount of remaining protected peptide, increase the cleavage time or consider a stronger cleavage cocktail such as the DTNP protocol.
-
S-alkylation Side Products: The presence of unexpected mass additions (e.g., +122 Da for benzylation) indicates insufficient scavenging. Ensure the cleavage cocktail is freshly prepared and consider increasing the concentration of scavengers like EDT or TIS.
-
Oxidation: Formation of disulfide-bonded dimers or oligomers can occur. Performing the cleavage under an inert atmosphere (nitrogen or argon) and using fresh, peroxide-free ether for precipitation can minimize this. The addition of EDT to the cocktail also helps maintain a reducing environment.
-
Poor Precipitation: Small or very hydrophobic peptides may not precipitate well in diethyl ether. If this occurs, concentrating the TFA solution (with caution) before adding to ether, or isolating the peptide by other means such as direct lyophilization followed by purification, may be necessary.
Conclusion
The successful cleavage of peptides containing Cys(pMeOBzl) requires careful consideration of the cleavage cocktail composition and reaction conditions. While standard cocktails like Reagent K can be effective, specialized protocols using reagents like DTNP offer a more targeted and efficient approach for complete deprotection. By understanding the role of scavengers and monitoring the reaction, researchers can optimize their cleavage strategy to obtain high yields of the desired peptide with minimal side products.
References
- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Disulfide Bond Formation Using Fmoc-Cys(pMeOBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are crucial for the structural integrity and biological activity of a wide range of peptides and proteins, including hormones, toxins, and therapeutic agents.[1][2][3] The regioselective formation of multiple disulfide bridges in synthetic peptides presents a significant challenge, necessitating a strategic approach to cysteine side-chain protection.[1][2] This document provides detailed application notes and protocols for the use of Nα-Fmoc-S-p-methoxybenzyl-L-cysteine (Fmoc-Cys(pMeOBzl)-OH) , a key reagent for achieving controlled, sequential disulfide bond formation in solid-phase peptide synthesis (SPPS).
The S-p-methoxybenzyl (pMeOBzl or Mob) group is a valuable tool in orthogonal protection strategies due to its stability to the standard conditions of Fmoc/tBu-based SPPS, including repeated treatments with piperidine for Fmoc group removal. Its removal requires moderately strong acidic conditions, allowing for the selective deprotection of other cysteine protecting groups, such as the acid-labile S-trityl (Trt) group, to precede the formation of the pMeOBzl-involved disulfide bond. This hierarchical deprotection strategy is fundamental to directing the correct pairing of cysteine residues in complex peptides.
Key Features of this compound
-
Orthogonality: The pMeOBzl group is stable to the piperidine solutions used for Fmoc deprotection and the milder trifluoroacetic acid (TFA) cocktails used to remove highly acid-labile groups like Trityl (Trt).
-
Controlled Deprotection: Removal of the pMeOBzl group is typically achieved with stronger acidic conditions, such as a mixture of TFA and trifluoromethanesulfonic acid (TFMSA) or by treatment with reagents like mercury (II) acetate, although the latter is less common now due to toxicity concerns.
-
Versatility: this compound can be used in combination with a variety of other cysteine protecting groups, including S-trityl (Trt), S-acetamidomethyl (Acm), and S-tert-butyl (tBu), to orchestrate the regioselective formation of multiple disulfide bonds.
Data Presentation
Table 1: Orthogonality of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Chemical Structure | Cleavage Conditions | Orthogonal To |
| Trityl (Trt) | -(C(C₆H₅)₃) | Mild acid (e.g., 1-5% TFA in DCM) or standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O) | Acm, pMeOBzl, tBu |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Iodine (I₂), Mercury(II) acetate, Palladium complexes | Trt, pMeOBzl, tBu |
| p-Methoxybenzyl (pMeOBzl/Mob) | -CH₂-C₆H₄-OCH₃ | Strong acid (e.g., HF, TFMSA/TFA), Thallium(III) trifluoroacetate | Trt, Acm |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., HF, TFMSA/TFA), PhS(O)Ph/CH₃SiCl₃ in TFA | Trt, Acm |
This table provides a summary of commonly used cysteine protecting groups and their respective cleavage conditions, highlighting their orthogonality which is crucial for regioselective disulfide bond formation.
Table 2: Representative Yields for Regioselective Disulfide Bond Formation
| Peptide | Disulfide Connectivity | Cysteine Protection Strategy | Overall Yield (%) | Reference |
| Conotoxins (general) | Three disulfide bonds | Mob, Trt, Acm | 20-30% | |
| α-Conotoxin SI | Two disulfide bonds | tBu, MeBzl | Not specified | |
| ω-Conotoxin MVIIA | Three disulfide bonds | Trt, Acm, Mob | Not specified |
This table summarizes reported yields for the synthesis of complex peptides with multiple disulfide bonds using orthogonal protection strategies that can include the pMeOBzl group. Yields are highly sequence-dependent.
Experimental Protocols
Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) and dichloromethane (DCM) (3-5 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), including this compound, with a coupling reagent such as HCTU (3-4 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6-8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Coupling Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Final Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Regioselective Formation of Two Disulfide Bonds using Trt and pMeOBzl Protection
This protocol describes the synthesis of a peptide with two disulfide bonds (e.g., Cys1-Cys3 and Cys2-Cys4) using an orthogonal protection scheme with Fmoc-Cys(Trt)-OH and this compound.
-
Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin using the SPPS protocol (Protocol 1). Incorporate Fmoc-Cys(Trt)-OH at positions 1 and 3, and this compound at positions 2 and 4.
-
Cleavage from Resin and Trt Deprotection:
-
Treat the dried peptidyl-resin with a cleavage cocktail such as 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature. This will cleave the peptide from the resin and simultaneously remove the Trt groups and other acid-labile side-chain protecting groups, leaving the pMeOBzl groups intact.
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
First Disulfide Bond Formation (Cys1-Cys3):
-
Dissolve the crude peptide in an aqueous buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization. A common choice is 0.1 M ammonium bicarbonate buffer, pH 8.0.
-
Allow air oxidation to proceed by stirring the solution, open to the atmosphere, for 12-48 hours. Alternatively, for faster oxidation, add an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]) or a few drops of 30% hydrogen peroxide.
-
Monitor the reaction by RP-HPLC and mass spectrometry to confirm the formation of the monocyclic intermediate.
-
-
Purification of the Monocyclic Intermediate: Purify the peptide containing one disulfide bond and two Cys(pMeOBzl) residues by preparative reverse-phase HPLC (RP-HPLC).
-
Second Disulfide Bond Formation (Cys2-Cys4):
-
pMeOBzl Deprotection: The removal of the pMeOBzl groups requires stronger acidic conditions. A common method is to treat the purified monocyclic peptide with a mixture of TFMSA/TFA/p-cresol (e.g., 1:8:1) for 1-2 hours at 0°C to room temperature.
-
Quenching and Precipitation: Quench the reaction by adding the acidic solution to cold diethyl ether to precipitate the fully deprotected peptide.
-
Oxidation: Dissolve the precipitated peptide in a suitable buffer (as in step 3) and perform the second oxidation (air or chemical oxidation) to form the final bicyclic peptide.
-
-
Final Purification: Purify the final product by RP-HPLC and characterize by mass spectrometry.
Mandatory Visualizations
Caption: Workflow for regioselective disulfide bond formation using orthogonal protection.
Caption: Orthogonality of Cysteine protecting groups.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
Synthesis of Cyclic Peptides Utilizing Fmoc-Cys(pMeOBzl)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a prominent class of therapeutic molecules due to their enhanced conformational stability, receptor affinity, and resistance to enzymatic degradation compared to their linear counterparts. A key strategy in the synthesis of cyclic peptides is the formation of a disulfide bridge between two cysteine residues. The selection of an appropriate protecting group for the cysteine thiol is paramount for a successful synthetic strategy. This document provides detailed application notes and protocols for the synthesis of cyclic peptides using Nα-Fmoc-S-p-methoxybenzyl-L-cysteine (Fmoc-Cys(pMeOBzl)-OH).
The p-methoxybenzyl (pMeOBzl) group is a semi-labile protecting group for the thiol functionality of cysteine. Its stability to standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, coupled with its susceptibility to specific acidolytic cleavage conditions, makes it a valuable tool for cyclic peptide synthesis. This allows for the synthesis of the linear peptide chain, followed by the selective deprotection of the pMeOBzl groups and subsequent disulfide bond formation.
Core Principles and Strategic Considerations
The synthesis of a cyclic peptide via a disulfide bridge using this compound involves three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence is assembled on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired positions.
-
Deprotection of the S-pMeOBzl Groups: Following the assembly of the linear peptide, the pMeOBzl protecting groups are selectively removed from the cysteine side chains to expose the free thiols.
-
Cyclization: The free thiols are oxidized to form a disulfide bridge, resulting in the cyclic peptide. This can be achieved either while the peptide is still attached to the solid support (on-resin cyclization) or after cleavage from the resin (solution-phase cyclization).
The choice between on-resin and solution-phase cyclization is sequence-dependent and should be considered on a case-by-case basis. On-resin cyclization can minimize intermolecular side reactions, while solution-phase cyclization may be preferred for sequences that are prone to aggregation on the solid support.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the manual solid-phase synthesis of a linear peptide containing two Cys(pMeOBzl) residues using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-amino acids (including this compound)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HCTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive, extend the coupling time or perform a second coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired positions.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
Protocol 2: On-Resin Deprotection of pMeOBzl and Cyclization
This protocol describes the simultaneous deprotection of the pMeOBzl groups and on-resin disulfide bond formation.
Materials:
-
Resin-bound linear peptide with Cys(pMeOBzl) residues
-
Deprotection/Cleavage Cocktail: Trifluoroacetic acid (TFA), Thioanisole, 2,2'-Dithiobis(5-nitropyridine) (DTNP)
-
Scavengers: Triisopropylsilane (TIS), Water
-
Washing solvents: DMF, DCM
-
Oxidizing agent: Iodine (I₂) or N-Chlorosuccinimide (NCS)
Procedure:
-
Resin Preparation: Wash the resin-bound linear peptide from Protocol 1 with DCM (3x) and dry under vacuum for 1 hour.
-
Simultaneous Deprotection and Cleavage (for Solution-Phase Cyclization) or Deprotection on Resin:
-
Option A: Cleavage and Deprotection for Solution-Phase Cyclization:
-
Prepare a cleavage cocktail of TFA/thioanisole/H₂O/TIS (e.g., 90:5:2.5:2.5 v/v/v/v).
-
Add 2 equivalents of DTNP per cysteine residue to the cleavage cocktail.[1][2] Thioanisole is essential for the efficient removal of the pMeOBzl group from cysteine.[1][2]
-
Add the cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the deprotected linear peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude linear peptide under vacuum. Proceed to Protocol 3.
-
-
Option B: On-Resin Deprotection and Cyclization:
-
This approach is less common for pMeOBzl due to the harsh deprotection conditions but can be attempted.
-
Swell the resin in DCM.
-
Prepare a solution of 2 equivalents of DTNP and thioanisole in TFA.
-
Treat the resin with this solution for 1-2 hours.
-
Wash the resin thoroughly with DCM and then DMF to remove the deprotection reagents.
-
Proceed to on-resin oxidation.
-
-
-
On-Resin Oxidation (following Option B):
-
Swell the resin with the deprotected thiols in DMF.
-
Add a solution of iodine (I₂) (10 eq.) in DMF dropwise until a persistent yellow color is observed.
-
Agitate the resin for 1-2 hours at room temperature.
-
Quench the excess iodine by washing with a 0.1 M solution of sodium thiosulfate in DMF until the resin is colorless.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage of the Cyclic Peptide from Resin:
-
Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Do not use thiol-containing scavengers as they will reduce the disulfide bond.
-
Precipitate, wash, and dry the crude cyclic peptide as described above.
-
Protocol 3: Solution-Phase Cyclization
This protocol is performed on the crude linear peptide obtained from Protocol 2, Option A.
Materials:
-
Crude linear peptide with free thiols
-
Cyclization buffer: e.g., 0.1 M ammonium bicarbonate (pH 8.0-8.5) or a mixture of water and an organic solvent like DMSO or acetonitrile.
-
Purification equipment: Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
Procedure:
-
Dissolution: Dissolve the crude linear peptide in the chosen cyclization buffer at a high dilution (typically 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization or polymerization.
-
Oxidation:
-
Air Oxidation: Stir the solution gently, open to the atmosphere, for 12-48 hours. Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Chemical Oxidation: For faster or more controlled oxidation, oxidizing agents such as hydrogen peroxide (H₂O₂), iodine (I₂), or potassium ferricyanide (K₃[Fe(CN)₆]) can be added. The choice and concentration of the oxidizing agent need to be optimized for the specific peptide sequence.
-
-
Quenching (if applicable): If a chemical oxidizing agent is used, quench the reaction according to the agent's properties (e.g., with sodium thiosulfate for iodine).
-
Purification:
-
Acidify the cyclization mixture with a small amount of TFA.
-
Purify the crude cyclic peptide by preparative RP-HPLC.
-
Collect the fractions containing the pure cyclic peptide.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Data Presentation
The success of a cyclic peptide synthesis is evaluated based on the yield and purity of the final product. The following table provides a template for summarizing quantitative data from a synthesis campaign. Note that yields are highly sequence-dependent.
| Step | Parameter | Typical Range | Notes |
| SPPS | Resin Loading | 0.2 - 0.8 mmol/g | Varies with resin type. |
| Coupling Efficiency | > 99% | Monitored by ninhydrin test. | |
| Cleavage | Crude Peptide Yield | 50 - 90% | Based on initial resin loading. |
| Cyclization | Cyclization Yield | 10 - 70% | Highly dependent on sequence and conditions. |
| Purification | Final Purity | > 95% | Determined by analytical RP-HPLC. |
| Overall Yield | 5 - 30% | Calculated from initial resin loading. |
Concluding Remarks
The use of this compound offers a reliable strategy for the synthesis of cyclic peptides. The key to success lies in the careful execution of the solid-phase synthesis and the optimization of the deprotection and cyclization steps. The protocols provided herein serve as a comprehensive guide for researchers in academia and industry. It is important to note that reaction conditions, particularly for the cyclization step, may require optimization for each specific peptide sequence to achieve the desired purity and yield.
References
Application Notes and Protocols for the Incorporation of Fmoc-Cys(pMeOBzl)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues are pivotal in the structure and function of peptides and proteins, primarily through the formation of disulfide bonds that stabilize tertiary and quaternary structures. In solid-phase peptide synthesis (SPPS), the thiol group of cysteine must be protected to prevent undesirable side reactions. The choice of the protecting group is critical and dictates the overall synthetic strategy. Fmoc-Cys(pMeOBzl)-OH, where pMeOBzl stands for p-methoxybenzyl (also abbreviated as Mob), is a valuable derivative for specialized applications, particularly in the synthesis of complex peptides with multiple disulfide bonds.
The p-methoxybenzyl group offers a unique level of stability, being resistant to the standard trifluoroacetic acid (TFA) cleavage conditions used to deprotect other acid-labile side-chain protecting groups like trityl (Trt). This orthogonality allows for the selective deprotection of other cysteine residues and the formation of specific disulfide bridges while the Cys(pMeOBzl) remains protected.[1][2] The subsequent removal of the pMeOBzl group requires harsher acidic conditions or specific reagents, providing a strategic advantage in complex synthetic schemes.[3][4][5]
These application notes provide a detailed guide for the successful incorporation of this compound into peptide sequences using automated synthesizers, covering coupling and deprotection strategies, and potential challenges.
Key Characteristics of the pMeOBzl Protecting Group
| Characteristic | Description |
| Stability | Stable to standard TFA cleavage cocktails used for removing Trt, Boc, and tBu groups. |
| Cleavage | Requires strong acids like HF or specific reagents such as TFA in the presence of scavengers like thioanisole or with additives like 2,2'-dithiobis(5-nitropyridine) (DTNP). |
| Orthogonality | Provides an orthogonal protection strategy in combination with more acid-labile groups (e.g., Trt, Mmt) and groups removable by other mechanisms (e.g., Acm, StBu). |
| Racemization | As with other cysteine derivatives, racemization can be a concern during activation and coupling, especially with base-mediated methods. Careful selection of coupling reagents and conditions is crucial. |
| Applications | Ideal for the synthesis of peptides with multiple, regioselectively formed disulfide bonds. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Automated peptide synthesizer
-
Solid support (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)
-
Standard Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection: 20% piperidine in DMF
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) / OxymaPure
-
HBTU / HOBt / N,N-Diisopropylethylamine (DIEA)
-
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail (for final peptide cleavage and pMeOBzl removal):
-
TFA / thioanisole / H₂O / triisopropylsilane (TIS) (e.g., 90:5:2.5:2.5 v/v/v/v)
-
TFA / 2,2'-dithiobis(5-nitropyridine) (DTNP) / thioanisole
-
Automated Synthesis Cycle for Incorporating this compound
This protocol outlines a typical cycle on an automated peptide synthesizer.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents), DIC (3-5 equivalents), and OxymaPure (3-5 equivalents) in DMF.
-
Alternatively, use HBTU/HOBt (3-5 equivalents) with DIEA (6-10 equivalents). To minimize racemization, the use of a weaker base like 2,4,6-collidine instead of DIEA is recommended for cysteine residues.
-
Introduce the activated amino acid solution to the reaction vessel.
-
Couple for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Continue the synthesis cycle for the subsequent amino acids in the sequence.
On-Resin Deprotection for Orthogonal Strategies
The pMeOBzl group is stable to the mild acid conditions used to remove other protecting groups like Mmt (1-3% TFA in DCM). This allows for on-resin disulfide bond formation with other deprotected cysteine residues before the final cleavage.
Final Cleavage and Deprotection of pMeOBzl Group
Standard TFA cleavage cocktails are insufficient for complete removal of the pMeOBzl group. More stringent conditions are required.
Method A: TFA/Thioanisole Cocktail
-
After synthesis, wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail of TFA/thioanisole/H₂O/TIS (90:5:2.5:2.5 v/v/v/v). Thioanisole is crucial for scavenging the p-methoxybenzyl cation.
-
Treat the resin with the cleavage cocktail for 4-6 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide under vacuum.
Method B: DTNP-Mediated Deprotection
For more sensitive peptides, a method using 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA can be employed.
-
Prepare a cleavage cocktail containing TFA, thioanisole, and 2 equivalents of DTNP per Cys(pMeOBzl) residue.
-
Treat the resin with the cocktail for 2-4 hours.
-
Follow the precipitation and washing steps as described in Method A.
Data Presentation
The following table summarizes expected outcomes based on literature. Actual results may vary depending on the peptide sequence, synthesizer, and specific conditions used.
| Parameter | This compound | Fmoc-Cys(Trt)-OH (for comparison) |
| Coupling Efficiency | >99% with optimized activators (e.g., DIC/Oxyma) | >99% with standard activators |
| Racemization | Low to moderate, dependent on activation method and base. Minimized with carbodiimide-based methods. | Can be high with base-mediated coupling (e.g., HBTU/DIEA). |
| Deprotection Conditions | Harsh: TFA/thioanisole or TFA/DTNP for 4-6 hours. | Mild: Standard TFA cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours. |
| Final Purity (Crude) | Typically 60-80%, sequence-dependent. | Typically 70-90%, sequence-dependent. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection of pMeOBzl | Insufficient scavenger (thioanisole) or cleavage time. | Increase the amount of thioanisole and/or extend the cleavage reaction time. Confirm removal by mass spectrometry. |
| Low Peptide Yield | Incomplete coupling of the sterically hindered amino acid. | Perform a double coupling for the this compound residue. Ensure complete dissolution of the amino acid. |
| Side Product Formation | Re-attachment of the p-methoxybenzyl cation to sensitive residues (e.g., Trp, Met). Racemization during coupling. | Ensure an adequate amount of scavenger in the cleavage cocktail. Use weaker bases (e.g., collidine) or carbodiimide activators for coupling. |
Conclusion
This compound is a specialized building block that enables sophisticated synthetic strategies for complex, multi-disulfide-containing peptides. Its robustness to standard acidolysis makes it an excellent choice for orthogonal protection schemes. While its incorporation and deprotection require careful consideration of coupling conditions and cleavage cocktails, the protocols outlined in these notes provide a comprehensive framework for its successful application in automated peptide synthesis. By understanding the unique chemical properties of the pMeOBzl group, researchers can effectively leverage this reagent to advance their drug discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Cys(pMeOBzl)-OH in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(pMeOBzl)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides containing multiple disulfide bonds. The p-methoxybenzyl (pMeOBzl) protecting group for the cysteine thiol offers a unique stability profile, enabling orthogonal protection strategies that are essential for directing the regioselective formation of disulfide bridges. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of this compound for the synthesis of intricate peptides, such as those found in toxins, hormones, and therapeutic agents.
The strategic application of different cysteine protecting groups is paramount to avoid undesired side reactions and to ensure the correct folding and biological activity of the final peptide product.[1][2] The pMeOBzl group is stable to the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc group removal and cleavage from the resin with trifluoroacetic acid (TFA).[3][4] Its removal requires harsher acidic conditions, such as with trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF), providing an orthogonal strategy when used in conjunction with more labile protecting groups like trityl (Trt) or acetamidomethyl (Acm).[4]
Key Features of this compound
-
High Stability: The S-p-methoxybenzyl group is resistant to standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) and cleavage from many acid-labile resins.
-
Orthogonality: Its stability allows for its use alongside more acid-labile thiol protecting groups, such as S-trityl (Trt), enabling the sequential and controlled formation of multiple disulfide bonds.
-
Application in Complex Peptides: It is a key reagent in the synthesis of peptides with intricate disulfide connectivity, such as conotoxins and insulin analogs.
Data Presentation
Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Stability to 20% Piperidine/DMF | Stability to TFA | Key Application |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), 95% TFA with scavengers | Stable | Labile | Routine synthesis of peptides with free thiols after cleavage. |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate, Silver trifluoromethanesulfonate | Stable | Stable | Orthogonal protection for regioselective disulfide bond formation. |
| tert-Butyl | tBu | TFMSA, Mercury(II) acetate, TFA/DMSO/anisole | Stable | Stable | Orthogonal protection, particularly for on-resin cyclization strategies. |
| p-Methoxybenzyl | pMeOBzl/Mob | Strong acids (HF, TFMSA) | Stable | Stable | "Permanent" protecting group in orthogonal schemes for complex, multi-disulfide peptides. |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Stable | Very Labile | On-resin selective deprotection for cyclization or modification. |
Table 2: Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Racemization | Epimerization of the cysteine residue, especially at the C-terminus, during coupling and deprotection. | Use of milder bases, optimized coupling reagents (e.g., avoiding strong bases like DIEA with carbodiimides), and consideration of alternative protecting groups like Thp which has shown lower racemization. |
| β-elimination | Formation of a dehydroalanine intermediate followed by nucleophilic addition of piperidine, leading to a 3-(1-piperidinyl)alanine byproduct. | Minimize piperidine exposure time, use of sterically hindered protecting groups (e.g., Trt), and employing resins like 2-chlorotrityl chloride can reduce this side reaction. |
| Incomplete Deprotection | The high stability of the pMeOBzl group can lead to incomplete removal if cleavage conditions are not sufficiently strong or prolonged. | Ensure use of appropriate strong acids (HF or TFMSA) and optimized cleavage cocktails and reaction times. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HCTU)
-
Base (e.g., N,N-diisopropylethylamine - DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
Protocol 2: Orthogonal Synthesis of a Two-Disulfide Bond Peptide
This protocol describes a strategy for the regioselective formation of two disulfide bonds using a combination of Fmoc-Cys(Trt)-OH and this compound.
Procedure:
-
SPPS: Synthesize the peptide on a suitable resin, incorporating Fmoc-Cys(Trt)-OH at the positions for the first disulfide bond and this compound at the positions for the second disulfide bond.
-
Cleavage with Trt Deprotection:
-
Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Trt groups, using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). The pMeOBzl groups will remain intact.
-
-
First Disulfide Bond Formation (Oxidation):
-
After purification of the linear peptide with two free thiols and two pMeOBzl-protected thiols, dissolve the peptide in a suitable buffer (e.g., aqueous ammonium bicarbonate).
-
Induce disulfide bond formation through air oxidation, stirring the solution open to the atmosphere, or by using a mild oxidizing agent like iodine or potassium ferricyanide.
-
Monitor the reaction by RP-HPLC.
-
-
Purification: Purify the monocyclic peptide by RP-HPLC.
-
Second Disulfide Bond Formation (Deprotection and Oxidation):
-
Subject the purified monocyclic peptide to strong acid cleavage (e.g., TFMSA or HF) to remove the pMeOBzl groups.
-
Following deprotection, perform the second oxidation step under similar conditions as the first to form the second disulfide bond.
-
-
Final Purification: Purify the final bicyclic peptide by RP-HPLC and characterize it by mass spectrometry.
Mandatory Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of this compound.
Caption: Workflow for regioselective disulfide bond formation using orthogonal Cys protection.
References
Applications of p-Methoxybenzyl-Protected Cysteine in Drug Discovery: A Detailed Guide
Introduction
The strategic use of protecting groups for the thiol functionality of cysteine is a cornerstone in the chemical synthesis of complex peptide-based therapeutics. Among the various options, the p-methoxybenzyl (pMeOBzl or Mob) group has emerged as a valuable tool, particularly in strategies requiring orthogonal protection for the regioselective formation of multiple disulfide bonds. Its unique stability profile allows for selective deprotection under specific acidic conditions, enabling the controlled formation of intricate cysteine frameworks that are often crucial for the biological activity of peptide drugs. This application note provides a comprehensive overview of the use of pMeOBzl-protected cysteine in drug discovery, complete with detailed protocols, quantitative data, and visualizations to guide researchers in this field.
Key Applications in Drug Discovery
The primary application of pMeOBzl-protected cysteine lies in the synthesis of structurally complex peptides where the precise connectivity of disulfide bonds is critical for therapeutic function. This is particularly evident in the development of:
-
Conotoxins: These neurotoxic peptides, isolated from the venom of marine cone snails, are potent and selective modulators of ion channels, making them valuable leads for novel analgesics and other neurological drugs. The synthesis of conotoxins with multiple disulfide bonds often relies on an orthogonal protection strategy where pMeOBzl is used in concert with other protecting groups like trityl (Trt) and acetamidomethyl (Acm). This allows for the stepwise and controlled formation of the correct disulfide bridges, with overall yields for complex multi-disulfide conotoxins reported in the range of 20-30%.[1]
-
Peptide Hormones and Analogs: The synthesis of peptide hormones and their analogs, such as insulin and its derivatives, which contain multiple disulfide bonds, can benefit from the use of pMeOBzl protection to ensure correct folding and activity.
-
Cyclic Peptides: The formation of disulfide-based cyclic peptides is a common strategy to enhance metabolic stability and target affinity. The pMeOBzl group can be employed to selectively mask a cysteine residue during the synthesis of the linear precursor, followed by its removal to facilitate cyclization.
Data Presentation: Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group is dictated by the overall synthetic strategy. The following table summarizes the properties and deprotection conditions of commonly used cysteine protecting groups in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality & Notes |
| p-Methoxybenzyl | pMeOBzl, Mob | TFA/scavenger cocktails (e.g., TFA/TES/thioanisole); DTNP in TFA [2][3] | Stable to mild acid (e.g., 1% TFA) and standard Fmoc deprotection conditions. Useful in orthogonal strategies with Trt and Acm. |
| Trityl | Trt | Mild acid (e.g., 1-2% TFA in DCM), standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O) | Highly acid-labile, allowing for selective deprotection on-resin. |
| Acetamidomethyl | Acm | Iodine (I₂), mercury(II) acetate (Hg(OAc)₂), silver trifluoromethanesulfonate | Stable to TFA, used for orthogonal protection in peptides with multiple disulfide bonds. |
| tert-Butyl | tBu | Strong acids (e.g., HF, TFMSA), Hg(OAc)₂ | Very stable to TFA, more common in Boc-SPPS but can be used in Fmoc for specific applications. |
Quantitative Comparison of Deprotection Conditions for pMeOBzl-Cysteine:
| Reagent/Cocktail | Equivalents/Concentration | Temperature | Time | Yield/Efficiency | Reference |
| DTNP in TFA | 2 eq. DTNP, with thioanisole | Room Temp | - | Complete deprotection | [3] |
| DTNP in TFA (for Selenocysteine) | 0.2 eq. DTNP | Room Temp | - | 70% removal | [3] |
| DTP in TFA | > 6 eq. DTP | Room Temp | - | Complete deprotection | |
| TFA/TES/thioanisole | 96:2:2 (v/v/v) | 40 °C | 4 hours | Complete deprotection |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Cys(pMeOBzl)-OH
While commercially available, this compound can be synthesized in the laboratory. A general procedure involves the reaction of Fmoc-Cys-OH with p-methoxybenzyl chloride in the presence of a base.
Materials:
-
Fmoc-Cys-OH
-
p-Methoxybenzyl chloride
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve Fmoc-Cys-OH (1 equivalent) in DMF.
-
Add DIEA (2.5 equivalents) to the solution and stir.
-
Slowly add p-methoxybenzyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
Dry the product under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Protocol 2: Incorporation of this compound in Fmoc-SPPS
This protocol outlines the standard procedure for incorporating the protected cysteine derivative into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
DIEA
-
DMF
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After coupling, drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
-
Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.
Protocol 3: Regioselective Disulfide Bond Formation using pMeOBzl, Trt, and Acm Protection
This protocol describes a strategy for synthesizing a peptide with two disulfide bonds using an orthogonal protection scheme.
Workflow:
Procedure:
-
SPPS: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and this compound at the desired positions.
-
First Disulfide Bond (Trt Removal):
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM to selectively remove the Trt groups. Monitor the deprotection by collecting the filtrate and observing the yellow color of the trityl cation.
-
Wash the resin thoroughly with DCM and DMF.
-
Form the first disulfide bond by on-resin oxidation, for example, by treating the resin with a solution of iodine in DMF until a persistent yellow color is observed, followed by washing with DMF.
-
-
Cleavage from Resin:
-
Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). This will remove all remaining acid-labile side-chain protecting groups except for Acm and pMeOBzl.
-
Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.
-
-
Second Disulfide Bond (Acm and pMeOBzl Removal):
-
Acm Removal: Dissolve the purified peptide in a suitable solvent (e.g., 80% aqueous acetic acid) and treat with iodine to oxidatively cleave the Acm groups and form the second disulfide bond.
-
pMeOBzl Removal: Alternatively, if the second disulfide bond involves the pMeOBzl-protected cysteine, use a specific deprotection cocktail such as DTNP in TFA with thioanisole, followed by oxidation.
-
-
Final Purification: Purify the final peptide with the two regioselective disulfide bonds by RP-HPLC.
Signaling Pathways and Broader Applications
While the synthesis of conotoxins targeting ion channels is a prominent application, the principles of using pMeOBzl-protected cysteine can be extended to other peptide-based drug candidates targeting various signaling pathways.
G-Protein Coupled Receptors (GPCRs): Many peptide hormones and neuropeptides that act on GPCRs contain disulfide bridges essential for their conformation and activity. The synthesis of analogs of these peptides, for example, to improve stability or selectivity, can employ pMeOBzl-cysteine in an orthogonal protection strategy.
Cancer Therapeutics: Cysteine metabolism plays a crucial role in cancer cell survival and redox homeostasis. Peptides designed to interfere with these pathways or to target specific cancer cell surface receptors can be synthesized using pMeOBzl-cysteine to ensure the correct formation of disulfide bonds that may be necessary for their therapeutic effect. For example, peptides targeting integrins or other receptors overexpressed on tumor cells often contain disulfide bridges for conformational stability.
Metabolic Diseases: Cysteine and its metabolites are implicated in metabolic regulation. The development of peptide-based therapeutics for metabolic disorders like diabetes and obesity may involve the synthesis of peptide analogs with enhanced stability and activity, where pMeOBzl-cysteine can be a useful tool for controlling disulfide bond formation.
Conclusion
The p-methoxybenzyl protecting group for cysteine is a powerful tool in the arsenal of the peptide chemist, enabling the synthesis of complex, multi-disulfide-containing peptides with therapeutic potential. Its unique stability profile allows for its seamless integration into orthogonal protection strategies, providing a reliable method for achieving regioselective disulfide bond formation. The protocols and data presented here offer a guide for researchers to effectively utilize pMeOBzl-protected cysteine in their drug discovery efforts, from the synthesis of the building block to the creation of complex peptide drug candidates targeting a range of signaling pathways. As the demand for more sophisticated peptide therapeutics grows, the strategic application of protecting groups like pMeOBzl will continue to be of paramount importance.
References
Application Notes and Protocols for Fmoc-Cys(pMeOBzl)-OH in Peptide Synthesis and Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(pMeOBzl)-OH is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The p-methoxybenzyl (pMeOBzl or Mob) group provides protection for the sulfhydryl side chain of cysteine. This protecting group exhibits intermediate acid lability, a characteristic that defines its specific applications in peptide chemistry. While not as labile as the commonly used trityl (Trt) group, it is more susceptible to acid cleavage than the acetamidomethyl (Acm) group. This property allows for its selective removal under specific conditions, which can be leveraged in complex peptide synthesis strategies, including the generation of protected peptide fragments for subsequent condensation.
Core Applications and Advantages
The primary application of this compound in Fmoc-based SPPS is to provide an orthogonal level of cysteine protection relative to more acid-labile groups like Trt or Mmt, and more stable groups like Acm.
-
Synthesis of Protected Peptide Fragments: The pMeOBzl group is stable to the mild acidic conditions used to cleave peptides from highly acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin. This allows for the synthesis and isolation of peptide fragments that are fully protected on their side chains, including the Cys(pMeOBzl) residue. These protected fragments are key intermediates in convergent synthesis strategies.
-
Potential for Orthogonal Deprotection: The removal of the pMeOBzl group requires stronger acidic conditions than for the Trt group. While complete orthogonality with other acid-labile groups can be challenging to achieve, careful selection of deprotection cocktails can allow for differential deprotection.
-
Reduced Risk of Premature Deprotection: Compared to the highly acid-labile Trt group, the pMeOBzl group offers greater stability during prolonged or repeated mild acid treatments that may be necessary during a complex synthesis.
Data Summary
The following tables summarize key quantitative data related to the use of cysteine protecting groups in peptide synthesis.
Table 1: Acid Lability of Common Cysteine Protecting Groups
| Protecting Group | Cleavage Conditions | Stability to 1% TFA in DCM |
| Trityl (Trt) | Mild TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5) | Low |
| p-Methoxybenzyl (pMeOBzl/Mob) | Strong TFA, often with scavengers and extended time/heat | Moderate to High |
| Diphenylmethyl (Dpm) | 95% TFA | Stable |
| Acetamidomethyl (Acm) | Mercury(II) acetate, Iodine, Silver salts | Stable to TFA |
| tert-Butyl (tBu) | HF, TFMSA/TFA | Stable to TFA |
Table 2: Racemization of Cysteine Derivatives During Coupling
| Fmoc-Cysteine Derivative | Racemization (%) (DIPCDI/Oxyma Coupling) |
| Fmoc-Cys(Trt)-OH | 3.3 |
| Fmoc-Cys(Dpm)-OH | 6.8 |
| Fmoc-Cys(Thp)-OH | 0.74[1] |
| This compound | Data not widely available, but expected to be comparable to other benzyl-type protecting groups. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Fragment with C-terminal Cys(pMeOBzl) on 2-Chlorotrityl Chloride Resin
This protocol describes the manual synthesis of a protected peptide fragment on 2-CTC resin, which allows for cleavage while retaining the pMeOBzl and other acid-labile side-chain protecting groups.
1. Resin Preparation and First Amino Acid Loading:
- Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
- Drain the DCM.
- Dissolve this compound (1.5 eq, 2.4 mmol) in DCM (10 mL).
- Add N,N-diisopropylethylamine (DIEA) (3.0 eq, 4.8 mmol) to the amino acid solution.
- Add the amino acid solution to the resin and agitate for 2 hours.
- To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (17:2:1, 10 mL) and agitate for 30 minutes.
- Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
2. Peptide Chain Elongation:
- Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes. Drain. Repeat with a 15-minute agitation.
- Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
- Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-amino acid (3 eq) and a coupling agent such as HBTU (2.9 eq) in DMF (8 mL). Add DIEA (6 eq) and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor coupling completion with a Kaiser test.
- Wash the resin with DMF (3x) and DCM (3x).
- Repeat the deprotection and coupling steps for each amino acid in the sequence.
3. Cleavage of the Protected Peptide Fragment:
- Wash the final peptide-resin with DCM (3x) and dry under vacuum for 1 hour.
- Prepare a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM.
- Add the cleavage cocktail (10 mL) to the resin and agitate for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time.
- Neutralize the combined filtrates with a 10% solution of pyridine in methanol until the solution is basic.
- Evaporate the solvent under reduced pressure.
- Precipitate the protected peptide by adding cold diethyl ether.
- Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Protocol 2: Fragment Condensation via Thioesterification and Native Chemical Ligation (NCL)
This protocol outlines a general strategy for fragment condensation. The direct conversion of a C-terminal Cys(pMeOBzl) to a thioester is not a standard procedure. A more common approach would be to synthesize the peptide on a resin that directly yields a C-terminal thioester upon cleavage. However, if starting with a protected fragment from Protocol 1, enzymatic or chemical C-terminal modification might be necessary, which is beyond the scope of this standard protocol. The following is a generalized NCL protocol assuming a peptide thioester fragment (Fragment A) and an N-terminal Cysteine fragment (Fragment B, which could be synthesized with Cys(pMeOBzl) if a second disulfide bridge is planned).
1. Preparation for Ligation:
- Dissolve the peptide thioester (Fragment A, 1 eq) in a ligation buffer (6 M Guanidine HCl, 0.2 M sodium phosphate, pH 7.5).
- Dissolve the N-terminal Cysteine peptide (Fragment B, 1.2 eq) in the ligation buffer.
2. Ligation Reaction:
- Combine the solutions of Fragment A and Fragment B.
- Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA, 20 mM) and a reducing agent like TCEP (20 mM).
- Stir the reaction mixture at room temperature and monitor by RP-HPLC and LC-MS. The reaction can take from 1 to 24 hours.
3. Final Deprotection of Cys(pMeOBzl):
- After the ligation is complete and the product is purified by preparative RP-HPLC, lyophilize the peptide.
- To remove the pMeOBzl group, treat the peptide with a cleavage cocktail such as TFA/thioanisole/EDT (90:5:5) for 4-6 hours at room temperature. For more resistant cases, TFA/TFMSA/thioanisole/EDT can be used.
- Precipitate the fully deprotected peptide in cold diethyl ether, wash, and lyophilize.
Troubleshooting and Considerations
-
Racemization: Cysteine residues are prone to racemization during coupling, especially when using strong bases. It is advisable to use coupling reagents that operate under neutral or slightly acidic conditions, such as DIC/Oxyma, to minimize this side reaction.
-
Incomplete pMeOBzl Deprotection: The removal of the pMeOBzl group can be sluggish. If deprotection is incomplete, increasing the reaction time, temperature, or the strength of the acid cocktail may be necessary. Monitoring the deprotection by HPLC is recommended.
-
Side Reactions during Cleavage: During the final strong acid cleavage, the carbocation generated from the pMeOBzl group can cause alkylation of sensitive residues like Tryptophan and Methionine. The inclusion of scavengers such as thioanisole, EDT, and TIS in the cleavage cocktail is crucial to prevent these side reactions.
Conclusion
This compound is a valuable reagent for specific applications in peptide synthesis, most notably for the preparation of protected peptide fragments for use in convergent synthesis strategies. Its intermediate acid lability allows for its retention during cleavage from hyper-acid sensitive resins. While its direct use in forming C-terminal thioesters for fragment condensation is not as straightforward as with other methods, its stability can be advantageous for multi-step synthetic plans. A thorough understanding of its chemical properties and careful planning of the synthetic and deprotection steps are essential for its successful application.
References
Application Notes and Protocols for Monitoring the Coupling Efficiency of Fmoc-Cys(pMeOBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of amino acids is critical for the synthesis of high-quality peptides. Cysteine residues, in particular, present unique challenges due to the reactivity of their thiol side chain. The use of protecting groups, such as the p-methoxybenzyl (pMeOBzl) group for the thiol of cysteine, is essential to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). However, the coupling efficiency of sterically hindered or sensitive amino acid derivatives like Fmoc-Cys(pMeOBzl)-OH requires careful monitoring to ensure the desired peptide sequence is synthesized with high fidelity. Incomplete coupling reactions lead to the formation of deletion peptides, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.
This document provides detailed application notes and protocols for monitoring the coupling efficiency of this compound in SPPS. It covers both qualitative and quantitative methods, offering researchers the tools to optimize their synthesis strategies and troubleshoot potential issues.
Data Presentation
Qualitative Monitoring of Coupling Reactions
Qualitative color tests are rapid, cost-effective methods to assess the presence of free primary amines on the peptide-resin, indicating an incomplete coupling reaction.
| Test | Principle | Reagents | Procedure | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Kaiser Test | Ninhydrin reacts with primary amines to form a dark blue chromophore (Ruhemann's purple).[1][2] | 1. 5 g ninhydrin in 100 mL ethanol2. 80 g phenol in 20 mL ethanol3. 2 mL 0.001 M KCN in 98 mL pyridine | 1. Take a few resin beads.2. Wash with DMF and DCM.3. Add 2-3 drops of each reagent.4. Heat at 100°C for 5 min.[1] | Intense blue color on beads and in solution.[1][2] | Colorless to light yellow beads and solution. |
| Chloranil Test | Chloranil reacts with primary and secondary amines to form a colored complex. | 1. 2% (v/v) acetaldehyde in DMF2. 2% (w/v) p-chloranil in DMF | 1. Take a few resin beads.2. Wash with DMF.3. Add 2 drops of acetaldehyde solution.4. Add 2 drops of chloranil solution.5. Let stand for 5 min. | Green to blue color on the resin beads. | No color change. |
Quantitative Monitoring of Coupling Efficiency by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful quantitative method to determine the purity of the crude peptide product after cleavage from the resin. By analyzing the chromatogram, the percentage of the desired peptide can be calculated, providing an accurate measure of the overall success of the synthesis, including the efficiency of individual coupling steps. Below is a summary of expected coupling efficiencies for this compound with different coupling reagents.
| Coupling Reagent | Activation Additive | Base | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Potential for Racemization |
| DIC | HOBt/Oxyma | - | 60 - 120 | > 99 | Low |
| HBTU | - | DIPEA | 30 - 60 | 98 - 99 | Moderate |
| HATU | - | DIPEA/Collidine | 30 - 60 | > 99 | Low to Moderate |
| PyBOP | - | DIPEA | 30 - 60 | > 99 | Moderate |
Experimental Protocols
Protocol 1: Qualitative Monitoring of Coupling Completeness using the Kaiser Test
Materials:
-
Peptide-resin beads
-
Ninhydrin solution (5% w/v in ethanol)
-
Phenol solution (80% w/v in ethanol)
-
KCN/Pyridine solution (2% v/v of 0.001M aqueous KCN in pyridine)
-
Small glass test tubes
-
Heating block or water bath at 100°C
-
Pasteur pipettes
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
After the coupling reaction of this compound, take a small sample of the peptide-resin (approx. 5-10 mg) and place it in a small glass test tube.
-
Wash the resin beads three times with DMF to remove any residual coupling reagents.
-
Wash the resin beads three times with DCM to remove the DMF.
-
Add 2-3 drops of the phenol solution to the resin beads.
-
Add 2-3 drops of the KCN/pyridine solution.
-
Add 2-3 drops of the ninhydrin solution.
-
Heat the test tube in a heating block or water bath at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Positive Test (Blue color): The presence of a blue color on the resin beads and/or in the solution indicates the presence of free primary amines, signifying an incomplete coupling reaction. A second coupling should be performed.
-
Negative Test (Yellow/Colorless): The absence of a blue color (the solution and beads may appear yellow or colorless) indicates that the coupling reaction is complete.
Protocol 2: Qualitative Monitoring of Coupling Completeness using the Chloranil Test
Materials:
-
Peptide-resin beads
-
Acetaldehyde/DMF solution (2% v/v)
-
p-Chloranil/DMF solution (2% w/v)
-
Small glass test tubes
-
Pasteur pipettes
-
DMF
Procedure:
-
Following the coupling of this compound, collect a small sample of the peptide-resin (approximately 5-10 mg) in a small test tube.
-
Wash the resin beads thoroughly with DMF (3-5 times) to ensure all soluble reagents are removed.
-
Add 2 drops of the 2% acetaldehyde in DMF solution to the resin beads.
-
Add 2 drops of the 2% p-chloranil in DMF solution.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Observe the color of the resin beads.
Interpretation of Results:
-
Positive Test (Green to Blue color): The development of a green to blue color on the resin beads indicates the presence of unreacted amino groups, signifying an incomplete coupling. A recoupling step is necessary.
-
Negative Test (No color change): If the resin beads remain their original color, the coupling reaction is considered complete.
Protocol 3: Quantitative Monitoring by RP-HPLC Analysis
Materials and Equipment:
-
Crude peptide cleaved from the resin
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Solvents for sample preparation (e.g., water/acetonitrile mixture with 0.1% TFA)
-
0.22 µm syringe filters
Procedure:
-
After completion of the peptide synthesis, cleave a small amount of the peptide from the resin support using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dry the crude peptide pellet.
-
Dissolve a small amount of the crude peptide in the sample solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the RP-HPLC system.
-
Elute the peptide using a suitable gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at 214 nm or 220 nm.
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
The main peak corresponds to the full-length target peptide.
-
Calculate the coupling efficiency as the percentage of the area of the main peak relative to the total area of all peaks.
Mandatory Visualization
Caption: Experimental workflow for monitoring coupling efficiency.
Caption: Logical relationship of monitoring methods.
References
Application Notes and Protocols for Fmoc-Cys(pMeOBzl)-OH in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted solid-phase peptide synthesis (SPPS) has become a cornerstone for accelerating the production of peptides in research and drug development. The application of microwave energy significantly reduces synthesis times by increasing the efficiency of both coupling and deprotection steps. However, the synthesis of cysteine-containing peptides presents unique challenges, primarily the propensity of cysteine residues to racemize at the elevated temperatures often employed in microwave protocols.[1][2]
The selection of an appropriate thiol protecting group for cysteine is therefore critical to a successful synthesis. Fmoc-Cys(pMeOBzl)-OH, with its p-methoxybenzyl protecting group on the sulfur atom, offers a unique strategic advantage. The pMeOBzl group is stable to the standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-SPPS, providing an orthogonal protection scheme.[3] This feature is invaluable for the regioselective synthesis of peptides with multiple disulfide bonds, a common structural motif in complex therapeutic peptides and proteins.
These application notes provide a comprehensive guide to the use of this compound in microwave-assisted SPPS, including detailed protocols, comparative data, and strategies to mitigate potential side reactions.
Application Notes
Advantages of the pMeOBzl Protecting Group
-
Orthogonality: The primary advantage of the pMeOBzl group is its stability to TFA.[3] While other side-chain protecting groups (e.g., tBu, Boc, Trt) and the peptide-resin linker are cleaved by a standard TFA cocktail, the Cys(pMeOBzl) remains intact. This allows for the purification of the fully assembled peptide with the cysteine residue still protected.
-
Regioselective Disulfide Bond Formation: The TFA stability of the pMeOBzl group is instrumental in strategies requiring the controlled formation of multiple disulfide bridges. By using a combination of a TFA-labile group (e.g., Trt) and the TFA-stable pMeOBzl group, disulfide bonds can be formed in a stepwise and controlled manner.[4]
-
Reduced β-elimination: While cysteine residues, particularly at the C-terminus, can be susceptible to base-catalyzed β-elimination to form dehydroalanine, the choice of protecting group can influence this side reaction.
Considerations and Mitigation of Side Reactions
1. Racemization: Cysteine is highly susceptible to racemization during the base-mediated activation and coupling steps in Fmoc-SPPS. This issue is exacerbated by the high temperatures used in microwave-assisted protocols.
-
Mechanism: Racemization occurs via the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid. The electron-withdrawing nature of the protected thiol group can facilitate this process.
-
Mitigation Strategies:
-
Lower Coupling Temperature: Reducing the microwave coupling temperature for the this compound residue to 50°C can significantly limit racemization.
-
Use of Hindered Bases: Employing a sterically hindered base like collidine (2,4,6-trimethylpyridine) in the coupling reaction can minimize the formation of the D-cysteine isomer.
-
Optimized Coupling Reagents: Using carbodiimide-based activation with additives like OxymaPure or HOBt under acidic or neutral conditions is preferred over uronium/phosphonium reagents (e.g., HBTU, HATU) that require a tertiary amine base.
-
Conventional Coupling: For particularly sensitive sequences, the this compound residue can be coupled at room temperature, while the remainder of the peptide is synthesized using microwave assistance.
-
2. Deprotection of the pMeOBzl Group: The stability of the pMeOBzl group necessitates harsh acidic conditions for its removal, which requires specialized equipment and careful handling.
-
Reagents: Complete cleavage typically requires strong acids such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). These are highly corrosive and toxic reagents.
-
Scavengers: The cleavage cocktail must include scavengers like anisole, p-cresol, and thioanisole to trap the reactive p-methoxybenzyl cations generated during deprotection and prevent re-attachment or modification of other sensitive residues like tryptophan and methionine.
Quantitative Data Summary
The following tables summarize comparative data on cysteine racemization with different protecting groups and typical microwave SPPS parameters.
Table 1: Comparison of Cysteine Racemization with Different Protecting Groups (Data adapted from studies on conventional and microwave SPPS. Note: Specific data for pMeOBzl under these exact conditions is not available, but performance is expected to be comparable to other benzyl-type protecting groups.)
| Protecting Group | Coupling Conditions (Reagent/Base) | Racemization (%) | Reference |
| Trityl (Trt) | HCTU / DIEA in DMF | 9.4 | |
| Trityl (Trt) | DIPCDI / OxymaPure | 3.3 | |
| Diphenylmethyl (Dpm) | DIPCDI / OxymaPure | 6.8 | |
| Acetamidomethyl (Acm) | HCTU / DIEA in DMF | 2.1 | |
| Tetrahydropyranyl (Thp) | DIPCDI / OxymaPure | 0.74 | |
| 2,4,6-Trimethoxybenzyl (Tmob) | HCTU / DIEA in DMF | 1.1 |
Table 2: Typical Parameters for Microwave-Assisted SPPS
| Step | Parameter | Value | Notes |
| Fmoc-Deprotection | Reagent | 20-30% Piperidine in DMF | |
| Temperature | 75 - 90°C | ||
| Time | 1 - 3 minutes | ||
| Amino Acid Coupling | Reagents | Fmoc-AA / DIC / OxymaPure | Recommended for Cys to reduce racemization. |
| (Standard Residues) | Temperature | 75 - 90°C | |
| Time | 2 - 10 minutes | ||
| This compound Coupling | Temperature | 50°C | Crucial for minimizing racemization. |
| Time | 5 - 10 minutes |
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS of a Peptide Containing this compound
This protocol is designed for an automated microwave peptide synthesizer.
-
Resin Swelling: Swell the appropriate Rink Amide or Wang resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Apply microwave power to reach a temperature of 90°C and hold for 1 minute.
-
Drain and repeat the deprotection step.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (Standard Residues):
-
Prepare a solution of the Fmoc-amino acid (5 eq.), Diisopropylcarbodiimide (DIC, 5 eq.), and OxymaPure (5 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Apply microwave power to reach a temperature of 90°C and hold for 2 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
This compound Coupling (Low-Racemization Conditions):
-
Prepare a solution of this compound (5 eq.), DIC (5 eq.), and OxymaPure (5 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Apply microwave power to reach a temperature of 50°C and hold for 6 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3/4 for each amino acid in the sequence.
-
Final Fmoc-Deprotection: Perform a final deprotection step as described in step 2 to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the completed peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly under vacuum.
Protocol 2: Cleavage from Resin (Standard TFA-Labile Groups)
This protocol cleaves the peptide from the resin and removes standard side-chain protecting groups, leaving the Cys(pMeOBzl) intact.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a volume of cold diethyl ether that is 10 times greater, while stirring.
-
A white precipitate of the Cys(pMeOBzl)-protected peptide will form.
-
-
Isolation and Purification:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether twice.
-
Dry the peptide pellet under a stream of nitrogen.
-
The crude, protected peptide can now be purified by Reverse-Phase HPLC (RP-HPLC).
-
Protocol 3: Deprotection of the pMeOBzl Group (TFMSA Cleavage)
WARNING: Trifluoromethanesulfonic acid (TFMSA) is an extremely corrosive and hazardous strong acid. This procedure must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
Place the lyophilized, purified Cys(pMeOBzl)-protected peptide into a suitable flask (e.g., a round-bottom flask).
-
Add scavengers: p-cresol (1 eq. per pMeOBzl group) and thioanisole (10-20 eq.).
-
Cool the flask to 0°C in an ice bath.
-
-
Cleavage Reaction:
-
Slowly add a pre-chilled mixture of TFMSA and TFA (1:10 v/v) to the flask, ensuring the temperature remains low.
-
Stir the reaction mixture at 0°C for 30-60 minutes, then allow it to warm to room temperature and react for an additional 1-2 hours. Monitor the reaction by HPLC if possible.
-
-
Peptide Precipitation and Isolation:
-
Slowly add the reaction mixture to a 10-fold excess of cold diethyl ether to precipitate the deprotected peptide.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum as described in Protocol 2.
-
The fully deprotected peptide can be further purified by RP-HPLC.
-
Visualizations
Caption: General workflow for microwave-assisted synthesis and orthogonal cleavage.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Post-Synthesis Modification of Cysteine(p-methoxybenzyl) Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the post-synthesis modification of peptides containing S-p-methoxybenzyl-cysteine (Cys(pMeOBzl)). The p-methoxybenzyl (pMeOBzl or Mob) protecting group is a valuable tool in peptide chemistry, offering specific advantages in strategies requiring orthogonal deprotection for subsequent site-specific modification. These protocols are essential for researchers engaged in the synthesis of complex peptides, bioconjugates, and therapeutic proteins.
Application Notes
The p-methoxybenzyl protecting group for the thiol side chain of cysteine is classified as a moderately acid-labile protecting group.[1] It is more stable to trifluoroacetic acid (TFA) than the highly labile trityl (Trt) and 4-methoxytrityl (Mmt) groups, but more labile than the acetamidomethyl (Acm) group.[1] This intermediate lability allows for its selective removal in the presence of more acid-stable protecting groups, a key feature in orthogonal protection schemes for the synthesis of peptides with multiple disulfide bonds or for site-specific conjugation.
Deprotection of the Cys(pMeOBzl) group is typically achieved using strong acids such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF). However, methods utilizing a combination of TFA and scavengers at elevated temperatures have also been reported to be effective.[2][3] The choice of deprotection conditions is critical to avoid side reactions and ensure the integrity of the peptide.
Following deprotection, the newly exposed free thiol group of the cysteine residue is a highly reactive nucleophile, enabling a variety of chemoselective modifications.[4] These modifications are instrumental in:
-
Regioselective Disulfide Bond Formation: In peptides containing multiple cysteine residues with orthogonal protecting groups, the selective deprotection of Cys(pMeOBzl) allows for the controlled formation of a specific disulfide bridge.
-
Bioconjugation: The free thiol serves as a handle for the attachment of various moieties, including fluorescent labels, polyethylene glycol (PEG), cytotoxic drugs for antibody-drug conjugates (ADCs), and other reporter groups.
-
Peptide Stapling: Introduction of chemical braces to constrain the peptide's conformation, which can enhance its stability and biological activity.
-
Surface Immobilization: Attachment of peptides to solid supports for various applications in diagnostics and proteomics.
The unique reactivity of the cysteine thiol, with a pKa of approximately 8.5, allows for highly selective modifications at pH values around 7, where it is significantly more nucleophilic than other amino acid side chains.
Data Presentation: Deprotection and Modification Conditions
The following tables summarize quantitative data for the deprotection of Cys(pMeOBzl) and subsequent modification of the free cysteine thiol.
Table 1: Deprotection Conditions for Cys(pMeOBzl)
| Deprotection Reagent/Cocktail | Temperature (°C) | Time | Typical Yield (%) | Notes and Scavengers |
| TFMSA/TFA/Thioanisole/m-cresol | 0 - RT | 1 - 2 h | >90% | A common "high-acid" cleavage cocktail. |
| HF/Anisole | 0 | 1 h | >90% | Requires specialized apparatus. |
| TFA/Triisopropylsilane (TIS) | 37 | 12 h | ~70% deprotection | TIS can act as a reducing agent, and disulfide formation may be observed. |
| 2,2'-Dithiobis(5-nitropyridine) (DTNP) in TFA | RT | 2 h | 62-78% | Requires the addition of thioanisole for efficient deprotection of Cys(Mob). |
Table 2: Conditions for Post-Deprotection Modification of Cysteine Thiols
| Modification Type | Reagent | pH | Temperature (°C) | Time | Molar Ratio (Reagent:Peptide) |
| Alkylation | Iodoacetamide | 7.0 - 8.5 | RT | 1 - 2 h | 10 - 20 fold excess |
| Maleimide Conjugation | Maleimide-functionalized molecule | 6.5 - 7.5 | RT | 1 - 2 h | 10 - 20 fold excess |
| Disulfide Formation (Oxidation) | Air (O₂) | 7.5 - 8.5 | RT | Several hours | - |
| Disulfide Formation (Thiol-Disulfide Exchange) | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | 7.0 - 8.0 | RT | 30 min | 10 fold excess |
Experimental Protocols
Protocol 1: Deprotection of Cys(pMeOBzl) using TFMSA/TFA
This protocol describes the cleavage of a peptide from the resin and the simultaneous deprotection of the Cys(pMeOBzl) group using a strong acid cocktail.
Materials:
-
Peptide-resin containing a Cys(pMeOBzl) residue
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or argon gas source
Procedure:
-
Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Prepare the cleavage cocktail: 10% TFMSA, 50% TFA, 30% thioanisole, and 10% m-cresol (v/v/v/v). A typical volume is 10 mL per gram of resin.
-
Add the cleavage cocktail to the resin and incubate at room temperature with occasional swirling for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or argon gas.
-
The crude peptide can then be purified by reverse-phase HPLC.
Protocol 2: Post-Synthesis Alkylation of a Cysteine Thiol
This protocol describes the alkylation of a free cysteine thiol on a purified peptide using iodoacetamide.
Materials:
-
Purified peptide with a free cysteine residue
-
Phosphate buffer (100 mM, pH 7.5)
-
Iodoacetamide
-
Dithiothreitol (DTT) (for reduction if necessary)
-
Size-exclusion chromatography column or HPLC for purification
Procedure:
-
If the peptide is in a disulfide-bonded form, dissolve it in the phosphate buffer containing a 10-fold molar excess of DTT and incubate for 1 hour at room temperature to reduce the disulfide bond. Purify the reduced peptide using a desalting column.
-
Dissolve the peptide with the free thiol in the phosphate buffer to a concentration of 1-5 mg/mL.
-
Prepare a fresh solution of iodoacetamide (100 mM) in the same buffer.
-
Add a 10- to 20-fold molar excess of the iodoacetamide solution to the peptide solution.
-
Incubate the reaction mixture in the dark at room temperature for 2 hours.
-
Quench the reaction by adding a small amount of a thiol-containing reagent like β-mercaptoethanol or DTT.
-
Purify the alkylated peptide from excess reagents using size-exclusion chromatography or reverse-phase HPLC.
-
Confirm the modification by mass spectrometry.
Protocol 3: Post-Synthesis Maleimide Conjugation to a Cysteine Thiol
This protocol outlines the conjugation of a maleimide-functionalized molecule to a peptide containing a free cysteine residue.
Materials:
-
Purified peptide with a free cysteine residue
-
Phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA
-
Maleimide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column or HPLC for purification
Procedure:
-
Ensure the peptide's cysteine thiol is in its reduced form as described in Protocol 2, step 1.
-
Dissolve the peptide in the phosphate buffer to a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the peptide solution with gentle mixing.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
The reaction can be quenched by adding a thiol-containing reagent like L-cysteine or β-mercaptoethanol.
-
Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted maleimide and other small molecules.
-
Characterize the conjugate by spectrophotometry and mass spectrometry to determine the degree of labeling.
Mandatory Visualizations
Caption: Workflow for post-synthesis modification of a Cys(pMeOBzl) residue.
Caption: Orthogonal deprotection strategy for multi-cysteine peptides.
References
- 1. bachem.com [bachem.com]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
Troubleshooting & Optimization
Technical Support Center: Racemization of Fmoc-Cys(pMeOBzl)-OH during Coupling
This technical support center provides troubleshooting guidance and frequently asked questions regarding the racemization of Fmoc-Cys(pMeOBzl)-OH during peptide coupling reactions. It is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: High levels of D-Cysteine epimer detected in the final peptide product after coupling this compound.
This guide provides a systematic approach to identifying the cause and implementing corrective actions to minimize racemization.
| Symptom | Potential Cause | Recommended Solution |
| Significant Racemization (>5%) | Use of Uronium/Phosphonium Reagents with a Strong Base: Coupling reagents like HBTU, HATU, or PyBOP in the presence of strong tertiary amines such as N,N-diisopropylethylamine (DIEA) are major contributors to cysteine racemization.[1] | Switch to a carbodiimide-based coupling method. Use N,N'-diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like OxymaPure or 1-hydroxybenzotriazole (HOBt). This method does not require the addition of a strong base. |
| Prolonged Pre-activation: Allowing the this compound to pre-activate with the coupling reagent and base for an extended period before addition to the resin increases the risk of racemization. | Employ an in situ activation protocol. Add the coupling reagents directly to the resin-bound peptide followed immediately by the dissolved this compound and additive. | |
| Elevated Temperature: Microwave-assisted coupling or performing the reaction at elevated temperatures can significantly accelerate the rate of racemization.[1] | Perform the coupling at room temperature or below. For particularly sensitive sequences, coupling at 0°C may be beneficial. | |
| Moderate Racemization (1-5%) | Choice of Base: Even with carbodiimide methods, the presence of a base for neutralization can contribute to racemization. The strength of the base plays a crucial role. | Use a weaker or more sterically hindered base. If a base is required for neutralization, consider using N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine) instead of DIEA.[2] |
| Solvent Polarity: The solvent can influence the rate of racemization. | Consider using a less polar solvent. While DMF is common, a mixture of DCM/DMF may reduce racemization in some cases. | |
| C-terminal Cysteine: Cysteine residues at the C-terminus are particularly prone to racemization during the repeated piperidine treatments for Fmoc deprotection. | Use a 2-chlorotrityl (2-CTC) resin. This resin is highly recommended for the synthesis of peptide acids with C-terminal cysteine as it minimizes both racemization and β-elimination side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is cysteine racemization and why is it a concern?
A1: Cysteine racemization is the conversion of the naturally occurring L-cysteine into its D-enantiomer at the alpha-carbon during peptide synthesis. This is a significant concern because the incorporation of the D-isomer leads to a heterogeneous mixture of peptide diastereomers that can be difficult to purify. More importantly, this change in stereochemistry can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: Why is this compound particularly susceptible to racemization?
A2: Cysteine residues are inherently prone to racemization due to the acidic nature of their α-proton, which is stabilized by the adjacent sulfur atom. During the activation of the carboxylic acid for coupling, the electron-withdrawing effects of the activated carboxyl group and the N-terminal Fmoc group further increase the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.
Q3: How does the p-methoxybenzyl (pMeOBzl) protecting group influence racemization?
A3: The electronic properties of the S-protecting group can influence the rate of racemization. Electron-donating groups on the benzyl ring, such as the p-methoxy group, can slightly increase electron density at the sulfur atom. This can help to destabilize the carbanion intermediate formed upon deprotonation of the α-carbon, thereby reducing the rate of racemization compared to an unsubstituted benzyl group. Studies on similar protecting groups like 4-methoxybenzyloxymethyl (MBom) have shown a significant reduction in racemization compared to the standard trityl (Trt) group.
Q4: Which coupling reagents are recommended to minimize racemization of this compound?
A4: To minimize racemization, it is highly recommended to use coupling methods that do not require a strong tertiary amine. The preferred method is the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a racemization-suppressing additive like OxymaPure or HOBt.
Q5: Can I use uronium/phosphonium-based coupling reagents like HBTU or HATU for coupling this compound?
A5: While these reagents are very efficient, they are generally not recommended for coupling cysteine derivatives due to the requirement of a strong base (e.g., DIEA) for activation, which significantly promotes racemization. If their use is unavoidable, it is crucial to use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine) and to minimize the pre-activation time.
Data Presentation
The following table summarizes the extent of racemization observed for different Fmoc-Cys derivatives under various coupling conditions. While specific data for the p-methoxybenzyl (pMeOBzl) protecting group is limited in direct comparative studies, the trends observed with structurally similar and other common protecting groups are highly relevant.
| Fmoc-Cys Derivative | Coupling Reagent/Additive | Base | % D-Isomer (Racemization) |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt | DIEA | 8.0 |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | None | 3.3 |
| Fmoc-Cys(Acm)-OH | HCTU/6-Cl-HOBt | DIEA | 0.5 |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt | DIEA | 1.2 |
| Fmoc-Cys(Ddm)-OH | HCTU/6-Cl-HOBt | DIEA | 0.8 |
| Fmoc-Cys(MBom)-OH | HCTU/6-Cl-HOBt | DIEA | 0.4 |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | None | 0.74 |
Data compiled from studies on model peptides. Actual values can vary based on the specific amino acid sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of this compound
Objective: To couple this compound with minimal racemization using a carbodiimide-based method.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N'-diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Methodology:
-
Resin Preparation:
-
Swell the resin in DCM (10 min) followed by DMF (10 min).
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
-
Coupling Reaction (in situ activation):
-
In a separate vessel, dissolve this compound and OxymaPure in DMF.
-
Add this solution to the washed and deprotected resin.
-
Add DIC to the resin slurry.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Drain the reaction solvent.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Confirmation:
-
Perform a Kaiser test or other appropriate qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating an incomplete reaction), a second coupling may be performed.
-
Protocol 2: Quantification of Cysteine Racemization by HPLC
Objective: To quantify the level of cysteine racemization in a synthetic peptide by analyzing a model dipeptide.
Materials:
-
Model dipeptide (e.g., H-Gly-Cys-OH) synthesized using the coupling conditions to be evaluated
-
Authentic D-Cys diastereomer (e.g., H-Gly-D-Cys-OH) as a reference standard
-
HPLC system with a UV detector
-
Chiral HPLC column or a high-resolution reverse-phase C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Methodology:
-
Dipeptide Synthesis:
-
Synthesize the model dipeptide H-Gly-Cys-OH using the specific coupling protocol for this compound that you wish to evaluate.
-
Synthesize the authentic D-Cys diastereomer, H-Gly-D-Cys-OH, to serve as a reference standard for peak identification.
-
-
Cleavage and Deprotection:
-
Cleave the dipeptide from the resin and remove all protecting groups using a standard cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
-
HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and B).
-
Inject the sample onto the HPLC system.
-
Use a suitable gradient to separate the L-Cys and D-Cys diastereomers (e.g., a shallow gradient of 5-40% Solvent B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).
-
-
Quantification:
-
Identify the peaks corresponding to the L-Cys and D-Cys diastereomers by comparing the retention times with the synthesized standard.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of racemization as: (% Racemization) = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.
-
Visualizations
Caption: Mechanism of base-catalyzed cysteine racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing high racemization.
References
Technical Support Center: Optimizing Coupling of Fmoc-Cys(pMeOBzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the coupling of Fmoc-Cys(pMeOBzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the coupling of this compound?
The primary challenges include:
-
Steric Hindrance: The p-methoxybenzyl (pMeOBzl) group, while offering stable protection, can create steric hindrance, potentially slowing down the coupling reaction compared to less bulky protecting groups.
-
Racemization: Cysteine derivatives are particularly susceptible to racemization (epimerization) at the α-carbon during activation and coupling, especially when using strong bases.
-
Side Reactions: Base-catalyzed β-elimination can occur, especially if the cysteine is at the C-terminus, leading to the formation of dehydroalanine and subsequent side products like 3-(1-piperidinyl)alanine.
Q2: Which coupling reagents are recommended for this compound to minimize side reactions?
To minimize racemization, it is advisable to use coupling methods that proceed under acidic or neutral conditions. Combinations such as N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are preferred. While efficient, uronium or phosphonium salt-based reagents like HATU or HBTU are often used with tertiary amines (e.g., DIEA), which can increase the risk of racemization for cysteine derivatives.
Q3: What is a typical coupling time for this compound?
A standard coupling time for this compound is typically between 1 to 4 hours at room temperature.[1] However, the optimal time can vary depending on the sequence, the resin, and the coupling reagents used. For difficult couplings, longer reaction times or a double coupling may be necessary.[2] Monitoring the reaction with a qualitative test like the Kaiser test is crucial to determine completion.
Q4: How does the pMeOBzl protecting group compare to other common cysteine protecting groups?
The pMeOBzl group offers a different level of stability compared to other common cysteine protecting groups. The following table provides a comparison:
| Protecting Group | Cleavage Conditions | Key Features |
| p-Methoxybenzyl (pMeOBzl) | Strong acids (e.g., HF, TFMSA) | Stable to standard TFA cleavage, offering orthogonality in Fmoc SPPS. |
| Trityl (Trt) | Standard TFA cleavage cocktail | Most common and cost-effective for routine synthesis; its bulkiness can reduce piperidinyl-alanine formation. |
| Acetamidomethyl (Acm) | Iodine, Silver (I), Thallium (III) | Stable to TFA; used for orthogonal protection in complex peptides with multiple disulfide bonds. |
| tert-Butyl (tBu) | Strong acids (e.g., HF, TFMSA) | Very stable to TFA; more common in Boc-SPPS. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
Issue 1: Incomplete or Slow Coupling
Symptom: A positive Kaiser test (blue or purple beads) after the scheduled coupling time, indicating the presence of unreacted free amines on the resin.
Troubleshooting Workflow for Incomplete Coupling
References
Technical Support Center: Fmoc-Cys(pMeOBzl)-OH
Welcome to the technical support center for Fmoc-Cys(pMeOBzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on solubility challenges in DMF.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMF. What are the potential causes?
A1: Difficulty in dissolving this compound in DMF can arise from several factors:
-
Reagent Quality: The purity of the Fmoc-amino acid can affect its solubility. Impurities may hinder the dissolution process.
-
Solvent Grade and Quality: The purity and water content of the DMF are critical. Use only high-purity, peptide-synthesis-grade DMF with low water content. Older DMF can degrade to form amines, which can affect solubility and reactivity.
-
Temperature: Solubility is temperature-dependent. Gently warming the solution may aid dissolution.
-
Concentration: Attempting to prepare a solution that is too concentrated can lead to solubility issues. Standard concentrations for solid-phase peptide synthesis (SPPS) are typically in the range of 0.2 to 0.5 M.[1]
-
Aggregation: Fmoc-protected amino acids, particularly those with bulky hydrophobic protecting groups, can be prone to aggregation, which reduces solubility.[2][3]
Q2: What is the expected solubility of Fmoc-protected amino acids in DMF?
A2: While precise quantitative data for every Fmoc-amino acid is not always readily available, DMF is generally considered a good solvent for these compounds, especially for use in SPPS.[3][4] Fmoc-protected amino acids are typically soluble in polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP). For SPPS applications, solutions are typically prepared at concentrations between 0.2 and 0.5 M. If you are experiencing issues within this range, it may indicate a problem with the solvent or the reagent itself.
Q3: Are there alternative solvents or co-solvents I can use if this compound will not dissolve in DMF?
A3: Yes, if you are facing persistent solubility issues with DMF, you can consider the following alternatives:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF in SPPS and can be a better solvent for some hydrophobic or aggregation-prone sequences.
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar solvent and can be used, often in combination with other solvents, to dissolve difficult protected amino acids.
-
Solvent Mixtures: Using a mixture of solvents can enhance solubility. Common mixtures include DMF/DCM or the use of "greener" binary solvent mixtures like DMSO/ethyl acetate (EtOAc) or DMSO/2-methyl tetrahydrofuran (2-Me-THF).
Q4: Can the pMeOBzl protecting group on the cysteine side chain influence its solubility?
A4: Yes, the side-chain protecting group plays a significant role in the overall physicochemical properties of the amino acid derivative, including its solubility. The p-methoxybenzyl (pMeOBzl) group is relatively hydrophobic, which can contribute to decreased solubility in some polar solvents and a tendency for aggregation, particularly as the peptide chain elongates.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Solubility of this compound in DMF
This guide provides a step-by-step approach to address solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Data on Alternative Solvents
| Solvent | Abbreviation | Polarity | Common Use in SPPS | Notes on Solubility of Protected Amino Acids |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Very Common | Generally good, but can be problematic for hydrophobic or aggregation-prone sequences. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Very Common | Often a better solvent than DMF for hydrophobic amino acids and peptides. |
| Dichloromethane | DCM | Nonpolar | Common | Historically used, but less effective at solvating peptide chains and dissolving some Fmoc-amino acids. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Co-solvent | Excellent solvent for many organic compounds; often used as a co-solvent to enhance solubility. |
Experimental Protocols
Protocol 1: Standard Procedure for Dissolving this compound for SPPS
Objective: To prepare a 0.5 M solution of this compound in DMF for use in an automated peptide synthesizer.
Materials:
-
This compound
-
Peptide-synthesis grade N,N-Dimethylformamide (DMF)
-
Glass vial with a screw cap
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Warm water bath (optional)
Procedure:
-
Preparation: In a clean, dry glass vial, weigh out the required amount of this compound. For example, to prepare 10 mL of a 0.5 M solution, you would need 2.238 g of the amino acid derivative (MW: 447.56 g/mol ).
-
Solvent Addition: Add the calculated volume of peptide-synthesis grade DMF to the vial.
-
Dissolution:
-
Secure the cap on the vial and vortex the mixture for 1-2 minutes.
-
If the solid has not fully dissolved, place the vial on a magnetic stirrer for 10-15 minutes.
-
If solubility issues persist, gently warm the vial in a water bath (30-40°C) for 5-10 minutes with intermittent swirling or vortexing. Caution: Do not overheat, as this can cause degradation.
-
-
Inspection: Once the solid is fully dissolved, the solution should be clear and free of any particulate matter.
-
Usage: The solution is now ready to be placed on the peptide synthesizer for the coupling reaction.
Protocol 2: Protocol for Using a Co-solvent to Dissolve this compound
Objective: To prepare a 0.5 M solution of this compound using a DMF/DMSO co-solvent system.
Materials:
-
This compound
-
Peptide-synthesis grade DMF
-
Peptide-synthesis grade Dimethyl Sulfoxide (DMSO)
-
Glass vial with a screw cap
-
Vortex mixer
Procedure:
-
Preparation: Weigh the required amount of this compound into a clean, dry vial.
-
Co-solvent Addition: Prepare a 9:1 (v/v) mixture of DMF and DMSO. For a final volume of 10 mL, this would be 9 mL of DMF and 1 mL of DMSO.
-
Dissolution: Add the DMF/DMSO co-solvent mixture to the vial containing the amino acid.
-
Mixing: Secure the cap and vortex until the solid is completely dissolved. The higher solvating power of DMSO should aid in dissolving the compound.
-
Inspection and Use: Ensure the final solution is clear and free of particulates before placing it on the synthesizer.
Workflow for Amino Acid Coupling in SPPS
The following diagram illustrates the general workflow for a coupling step in Fmoc-based solid-phase peptide synthesis where the solubility of the incoming amino acid is critical.
Caption: General workflow for an amino acid coupling step in SPPS.
References
Technical Support Center: Aggregation of Peptides Containing Cys(pMeOBzl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing S-p-methoxybenzyl-cysteine (Cys(pMeOBzl)).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and handling of Cys(pMeOBzl)-containing peptides.
Problem 1: Poor solubility of the crude or purified peptide.
-
Question: My lyophilized Cys(pMeOBzl)-containing peptide won't dissolve in aqueous buffers. What should I do?
-
Answer: The p-methoxybenzyl (pMeOBzl) group, similar to the benzyl group, is hydrophobic and significantly increases the peptide's tendency to aggregate. Direct dissolution in aqueous buffers is often difficult.
Recommended Actions:
-
Initial Dissolution in Organic Solvents: Attempt to dissolve a small amount of the peptide in a strong organic solvent first.[1]
-
Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
If the peptide contains methionine, use DMF to avoid oxidation of the thioether side chain.[2]
-
Once dissolved, slowly add the organic solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration.[3]
-
-
Acidic or Basic Peptides:
-
For basic peptides (net positive charge), try dissolving in a small amount of 10-30% acetic acid and then dilute with water.[4]
-
For acidic peptides (net negative charge), attempt dissolution in a small amount of 0.1% aqueous ammonia (NH₄OH). Caution: Avoid basic conditions if disulfide bond formation is not desired, as high pH can promote oxidation of the free thiol after pMeOBzl cleavage.[5]
-
-
Use of Chaotropic Agents: For peptides prone to severe aggregation, initial dissolution in a buffer containing a chaotropic agent can be effective.
-
Prepare a stock solution in 6 M Guanidine Hydrochloride (GdnHCl) or 8 M urea.
-
This stock can then be diluted for your experiment. Be aware that these agents are denaturing and may need to be removed for biological assays.
-
-
Sonication: A brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.
-
Problem 2: On-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).
-
Question: I'm observing incomplete coupling/deprotection and low yields during the synthesis of my Cys(pMeOBzl) peptide. How can I troubleshoot this?
-
Answer: Aggregation of the growing peptide chains on the solid support can physically block reactive sites, leading to truncated or deletion sequences. This is common in hydrophobic sequences.
Recommended Actions:
-
Incorporate Structure-Disrupting Elements:
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue upstream of the aggregation-prone region, incorporating a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation. The native sequence is restored during the final TFA cleavage.
-
Backbone Protection: Use amino acids with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), at regular intervals (e.g., every 6-7 residues) to sterically hinder inter-chain hydrogen bonding.
-
-
Optimize Synthesis Conditions:
-
Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-60°C) can help to disrupt secondary structures.
-
Chaotropic Salts: Add chaotropic agents like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add a small percentage of DMSO (10-15%) to your DMF. These solvents are better at disrupting hydrogen bonds.
-
-
Resin Selection:
-
Use a low-loading resin (0.1-0.4 mmol/g) to increase the distance between peptide chains, minimizing interchain interactions.
-
Resins with good swelling properties, such as PEG-based resins, can also be beneficial.
-
-
Problem 3: Peptide precipitation during HPLC purification.
-
Question: My Cys(pMeOBzl) peptide is precipitating on the HPLC column or in the tubing. How can I improve its solubility during purification?
-
Answer: The changing solvent composition during the HPLC gradient can cause the peptide to fall out of solution, especially as the percentage of the aqueous mobile phase increases.
Recommended Actions:
-
Modify the Mobile Phase:
-
Add Chaotropic Agents: Introduce guanidine hydrochloride (GuHCl) or urea (e.g., 1-2 M) to the aqueous mobile phase (Buffer A) to disrupt aggregation.
-
Alternative Organic Solvents: If acetonitrile (ACN) is not effective, try using isopropanol or ethanol as the organic mobile phase (Buffer B).
-
Adjust pH: For acidic or basic peptides, adjusting the pH of the mobile phase away from the peptide's isoelectric point can increase charge repulsion and improve solubility. Use an acidic buffer (e.g., 0.1% TFA) for basic peptides, and a neutral or slightly basic buffer for acidic peptides (use caution with free Cys).
-
-
Optimize Sample Preparation:
-
Dissolve the crude peptide in a strong solvent like DMSO or DMF and then dilute with the initial mobile phase before injection.
-
-
Lower the Peptide Concentration: Reduce the amount of peptide injected onto the column to prevent concentration-dependent aggregation.
-
Frequently Asked Questions (FAQs)
-
Q1: Why are peptides containing Cys(pMeOBzl) prone to aggregation?
-
A1: The p-methoxybenzyl group is a bulky and hydrophobic moiety. Its presence significantly increases the overall hydrophobicity of the peptide sequence, promoting self-association and aggregation to minimize contact with aqueous environments. This is a common issue for many benzyl-type protecting groups on cysteine.
-
-
Q2: What is the best cleavage cocktail for a Cys(pMeOBzl)-containing peptide to minimize aggregation-related side reactions?
-
A2: The Cys(pMeOBzl) group is relatively stable and requires strong acid for cleavage, typically Trifluoroacetic Acid (TFA). A standard and effective cleavage cocktail is Reagent K, which is designed for peptides with sensitive residues. Its composition helps to scavenge the reactive p-methoxybenzyl cation and keep the cleaved cysteine in a reduced state, preventing immediate oxidation and disulfide-linked aggregation.
-
Reagent K Composition: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).
-
Triisopropylsilane (TIS) can also be used as a scavenger in place of or in addition to EDT. A common cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).
-
-
-
Q3: Can I use microwave synthesis for my aggregating Cys(pMeOBzl) peptide?
-
A3: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be beneficial. The use of microwave energy can accelerate reaction times and, more importantly, disrupt the formation of secondary structures that lead to on-resin aggregation, often resulting in higher crude peptide purity and yield.
-
-
Q4: How should I store a purified Cys(pMeOBzl) peptide to prevent aggregation?
-
A4: Store the peptide in lyophilized form at -20°C or -80°C. If the peptide is in solution, it is best to aliquot it into single-use volumes and freeze at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. If dissolution required an organic solvent like DMSO, the peptide should be stable in the frozen solution.
-
Data Presentation
Table 1: General Solubility Guidelines for Hydrophobic Peptides (Note: Specific solubility for a given Cys(pMeOBzl) peptide is sequence-dependent and should be tested on a small scale first. This table provides general guidance for hydrophobic peptides.)
| Solvent/Additive | Recommended Use | Cautions |
| Water / Aqueous Buffers | Only for peptides with a high proportion of charged residues. | Often fails for hydrophobic peptides. |
| DMSO, DMF, NMP | Initial dissolution of highly hydrophobic peptides. | DMSO can oxidize Met and Cys. High concentrations may be incompatible with biological assays. |
| Acetonitrile, Methanol, Isopropanol | Alternative organic solvents for initial dissolution. | May be less effective than DMSO/DMF for very insoluble peptides. |
| 10-30% Acetic Acid | For basic peptides (net positive charge). | |
| 0.1% Aqueous NH₄OH | For acidic peptides (net negative charge). | Avoid for cleaved peptides to prevent disulfide formation. |
| 6M GdnHCl / 8M Urea | For severely aggregated peptides. | Denaturing; may need to be removed for functional assays. |
Table 2: Comparison of Strategies to Mitigate On-Resin Aggregation during SPPS (Note: The effectiveness of each strategy is sequence-dependent.)
| Strategy | Principle | Reported Effectiveness | Reference |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation. | Can increase product yields by up to 10-fold in highly aggregated sequences. | |
| Backbone Protection (Hmb/Dmb) | Sterically hinders inter-chain hydrogen bonding. | Highly effective in a wide range of difficult and aggregated peptides. | |
| Elevated Temperature (50-60°C) | Disrupts secondary structures, improving coupling efficiency. | Can significantly improve crude purity and allow for shorter coupling times. | |
| Chaotropic Salts (e.g., LiCl) | Disrupt hydrogen bonding network. | Effective in improving solvation and reaction kinetics. | |
| Low-Loading Resin | Increases distance between peptide chains, reducing intermolecular interactions. | Recommended for long or difficult sequences. |
Experimental Protocols
Protocol 1: General Fmoc-SPPS of a Cys(pMeOBzl)-Containing Peptide
This protocol outlines a manual synthesis cycle on a Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at an elevated temperature (50°C).
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Confirmation of Coupling: Perform a Kaiser test or other amine test to confirm the completion of the coupling reaction. If the test is positive (incomplete coupling), repeat the coupling step.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection of a Cys(pMeOBzl)-Containing Peptide
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A recommended cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) .
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen, followed by drying under vacuum.
-
Protocol 3: Purification of an Aggregating Cys(pMeOBzl) Peptide by RP-HPLC
-
System Setup: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a minimal volume of DMSO or DMF.
-
Dilute the solution with Mobile Phase A to a concentration suitable for injection (e.g., 1-5 mg/mL).
-
Centrifuge the sample to remove any insoluble material before injection.
-
-
Purification:
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% Solvent B over 60 minutes). The gradient should be optimized based on the hydrophobicity of the peptide.
-
Monitor the elution profile at 214 or 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
-
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.
Visualizations
Caption: A flowchart for diagnosing and resolving peptide aggregation issues.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. A quantitative study of the effects of chaotropic agents, surfactants, and solvents on the digestion efficiency of human plasma proteins by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
Technical Support Center: Managing Cys(pMeOBzl) Residue Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering oxidation of the S-p-methoxybenzyl-cysteine (Cys(pMeOBzl)) residue during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cys(pMeOBzl) oxidation and why is it a concern?
The Cys(pMeOBzl) residue, like other cysteine derivatives, is susceptible to oxidation, primarily at the sulfur atom. This can lead to the formation of Cys(pMeOBzl) sulfoxide (+16 Da) and, to a lesser extent, the sulfone (+32 Da). This modification is a significant concern as it introduces an unexpected change in the mass and chemical properties of the peptide, which can negatively impact its biological activity, folding, and subsequent analytical characterization. The reactive nature of the thiol side chain makes it prone to side reactions like alkylation and oxidation.[1]
Q2: What are the primary causes of Cys(pMeOBzl) oxidation during peptide synthesis?
The primary causes of Cys(pMeOBzl) oxidation include:
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Atmospheric Oxygen: Exposure of the deprotected cysteine residue to air, especially at neutral or slightly basic pH, can lead to oxidation.[2]
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Reactive Species during TFA Cleavage: During the final trifluoroacetic acid (TFA) cleavage step in solid-phase peptide synthesis (SPPS), reactive carbocations are generated from the removal of side-chain protecting groups. If not effectively neutralized by scavengers, these species can promote oxidation.
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Oxidizing Contaminants: The presence of oxidizing impurities in solvents or reagents can also contribute to the unwanted oxidation of the cysteine residue.
Q3: How can I detect the oxidation of my Cys(pMeOBzl)-containing peptide?
The most common method for detecting Cys(pMeOBzl) oxidation is mass spectrometry (MS). The formation of the sulfoxide will result in a mass increase of +16 Da per oxidized Cys(pMeOBzl) residue, while the sulfone will show a +32 Da increase. High-performance liquid chromatography (HPLC) can also be used, as the oxidized species will typically have a different retention time than the desired peptide.
Troubleshooting Guides
Problem 1: My mass spectrometry data shows a significant peak at +16 Da, indicating oxidation of Cys(pMeOBzl).
Cause: Inadvertent oxidation of the Cys(pMeOBzl) residue to its sulfoxide form has likely occurred during the cleavage and workup steps.
Solution:
-
Optimize the Cleavage Cocktail: The composition of the TFA cleavage cocktail is critical in preventing oxidation. The inclusion of appropriate scavengers is essential to quench reactive carbocations and maintain a reducing environment.
-
Recommended Cocktails: For peptides containing sensitive residues like cysteine, standard cocktails should be supplemented with thiol-based scavengers.
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| Cleavage Cocktail | Composition (v/v) | Key Features |
| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | A robust and widely used cocktail for peptides with multiple sensitive residues. The presence of 1,2-ethanedithiol (EDT) helps to keep cysteine residues in their reduced state.[3] |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A less odorous alternative to Reagent K. Increasing the amount of triisopropylsilane (TIPS) can further aid in maintaining the reduced state of cysteine.[3] |
| Optimized Cys Cocktail | TFA/TIS/H₂O/EDT (94:1:2.5:2.5) | A good starting point for many cysteine-containing peptides, offering a balance of scavengers.[4] |
-
Implement Careful Handling Procedures:
-
Use degassed solvents for all steps following cleavage to minimize exposure to atmospheric oxygen.
-
Work under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when handling the purified peptide.
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Keep the peptide in an acidic solution (e.g., containing 0.1% TFA) after cleavage to minimize air oxidation, which is more rapid at neutral or basic pH.
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Problem 2: I have already synthesized and purified my peptide, but now I see evidence of oxidation. Can this be reversed?
Cause: Oxidation can occur post-purification during storage or handling.
Solution: Yes, the oxidation of Cys(pMeOBzl) to the sulfoxide is often reversible. Treatment with a suitable reducing agent can restore the desired residue.
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Recommended Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose.
| Reducing Agent | Recommended Conditions | Advantages | Disadvantages |
| DTT | 10-100 mM in a buffer at pH 7.1-8.0 for 10-60 minutes at room temperature. | Effective and widely used. | Has a strong odor and is less stable at higher pH. |
| TCEP | 5-fold molar excess relative to the peptide in a suitable buffer (pH 1.5-8.5) for 1 hour at room temperature. | Odorless, more stable over a wider pH range, and effective at lower pH. | Can cause desulfurization of cysteine residues with prolonged exposure. |
Experimental Protocols
Protocol 1: Optimized TFA Cleavage for Peptides Containing Cys(pMeOBzl)
This protocol is designed to minimize the risk of Cys(pMeOBzl) oxidation during the final cleavage step.
Materials:
-
Peptide-resin containing Cys(pMeOBzl)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
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1,2-Ethanedithiol (EDT)
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Deionized water
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Ice-cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with DCM and dried under a high vacuum for at least 2 hours.
-
Prepare Cleavage Cocktail: Freshly prepare the cleavage cocktail on ice. A recommended cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v) .
-
Cleavage Reaction:
-
Add the chilled cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently swirl the mixture and allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether or MTBE with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet three times with cold ether to remove scavengers and byproducts.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or argon, or in a vacuum desiccator.
-
Storage: For short-term storage, keep the peptide under an inert atmosphere at -20°C. For long-term storage, lyophilize the peptide from a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA).
Protocol 2: Reduction of Cys(pMeOBzl) Sulfoxide using TCEP
This protocol describes the reversal of Cys(pMeOBzl) oxidation.
Materials:
-
Oxidized peptide containing Cys(pMeOBzl) sulfoxide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
HPLC system for monitoring the reaction
Procedure:
-
Prepare Peptide Solution: Dissolve the oxidized peptide in the degassed buffer to a concentration of 1-3 mg/mL.
-
Add TCEP: Add a 5-fold molar excess of TCEP to the peptide solution.
-
Reduction Reaction: Gently agitate the solution and allow the reaction to proceed for 1 hour at room temperature.
-
Monitor Progress: Monitor the reduction by injecting aliquots of the reaction mixture onto an HPLC system. The reduced peptide should have a different retention time than the oxidized form.
-
Purification: Once the reduction is complete, purify the peptide using reverse-phase HPLC to remove TCEP and any remaining oxidized species.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.
Visualizations
References
Technical Support Center: Troubleshooting Fmoc-Cys(pMeOBzl)-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield and other issues during solid-phase peptide synthesis (SPPS) using Fmoc-Cys(pMeOBzl)-OH. The following question-and-answer format directly addresses specific challenges to help you optimize your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low peptide yield when using this compound?
Low peptide yield in SPPS involving this compound can stem from several factors throughout the synthesis process. The primary culprits are often incomplete coupling of the amino acid, aggregation of the growing peptide chain, and side reactions during the final cleavage and deprotection step. A systematic analysis of the crude peptide by HPLC and Mass Spectrometry is the first critical step to diagnose the issue by identifying byproducts such as deletion sequences or unexpected modifications.[1][2]
Q2: I am observing a significant amount of deletion sequences in my crude product. How can I improve the coupling efficiency of this compound?
Incomplete coupling is a major contributor to deletion sequences and consequently, lower yield and purity. To enhance coupling efficiency, consider the following strategies:
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Choice of Coupling Reagents: Cysteine residues are susceptible to racemization.[2][3] Using coupling reagents known for lower racemization potential, such as DIC/Oxyma Pure or DIC/HOBt, is recommended. While highly efficient, uronium/aminium reagents like HBTU should be used with caution and may require optimization of the base and activation time.
-
Extended Coupling Times: For sterically hindered sequences or if aggregation is suspected, extending the coupling time to 2-4 hours can improve efficiency.[1]
-
Double Coupling: If a qualitative test (like the Kaiser test) indicates incomplete coupling, a second coupling of the same amino acid should be performed before proceeding to the next deprotection step.
-
Monitoring: Always perform a qualitative test after the coupling step to ensure the reaction has gone to completion.
Q3: My peptide is difficult to synthesize, and I suspect aggregation. What can I do to mitigate this?
Peptide aggregation on the solid support can hinder both deprotection and coupling steps, leading to truncated and deletion sequences. This is particularly problematic in long or hydrophobic sequences.
-
Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help disrupt secondary structures that lead to aggregation.
-
"Magic Mixture": The use of a "Magic Mixture" containing nonionic detergents or ethylene carbonate can improve solvation of the peptide chain.
-
High-Temperature Synthesis: Performing the coupling at a higher temperature can sometimes overcome aggregation.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide backbone can disrupt aggregation-prone secondary structures.
-
Solvent Choice: Switching from DMF to N-methylpyrrolidone (NMP) or adding DMSO to the solvent can improve solubility.
Q4: What are the potential side reactions associated with this compound and how can I minimize them?
Cysteine-containing peptides are prone to several side reactions, especially when using benzyl-type protecting groups.
-
Racemization: As mentioned, the α-carbon of cysteine is susceptible to racemization during activation. Using milder coupling reagents and carefully controlling the amount and exposure time to the base (e.g., DIPEA) can minimize this.
-
β-Elimination: Base-catalyzed β-elimination of the protected sulfhydryl group can occur, especially if the cysteine is at the C-terminus, leading to the formation of dehydroalanine. This can then react with piperidine from the deprotection step to form a 3-(1-piperidinyl)alanine adduct (+51 Da). Using a more sterically bulky protecting group can help, and minimizing the duration of piperidine treatment is advisable.
-
S-alkylation during Cleavage: The p-methoxybenzyl group is more acid-labile than the simple benzyl group but still requires strong acidic conditions for complete removal. During TFA cleavage, carbocations generated from the resin linker (especially from Wang resin) or other protecting groups can alkylate the deprotected cysteine thiol. The use of effective scavengers in the cleavage cocktail is crucial to prevent this.
Q5: How do I choose the optimal cleavage cocktail for a peptide containing Cys(pMeOBzl)?
The p-methoxybenzyl (pMeOBzl) group is more readily cleaved by TFA than the unsubstituted benzyl (Bzl) group, but it is more stable than highly acid-labile groups like trityl (Trt). Therefore, a carefully formulated cleavage cocktail with appropriate scavengers is essential for high yield and purity.
-
Scavengers are Critical: Thioanisole is a key scavenger for protecting the cysteine thiol from re-alkylation by carbocations. Triisopropylsilane (TIS) is effective at scavenging carbocations in general. Water is also a necessary component of the cleavage cocktail.
-
Recommended Cocktail: A common and effective cleavage cocktail is Reagent K or a variation thereof. The specific composition can be optimized based on the other amino acids present in the peptide.
Quantitative Data Summary
Table 1: Recommended Coupling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Equivalents of Amino Acid | 3 - 5 eq. | Ensures a sufficient excess to drive the reaction to completion. |
| Equivalents of Coupling Agent | 3 - 5 eq. | Stoichiometric with the amino acid for efficient activation. |
| Equivalents of Base (e.g., DIPEA) | 6 - 10 eq. | Neutralizes the protonated amino groups and facilitates the reaction. |
| Coupling Time | 1 - 4 hours | Can be extended for difficult couplings or to overcome aggregation. |
| Solvent | DMF or NMP | Standard solvents for solid-phase peptide synthesis. |
Table 2: Common Cleavage Cocktails for Cys(pMeOBzl)-Containing Peptides
| Reagent Cocktail | Component | Percentage | Function |
| Modified Reagent K | Trifluoroacetic acid (TFA) | 92.5% | Cleaves the peptide from the resin and removes protecting groups. |
| Water | 2.5% | Promotes cleavage. | |
| Thioanisole | 2.5% | Scavenger to protect the Cys thiol. | |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations. | |
| Alternative Cocktail | Trifluoroacetic acid (TFA) | 95% | Cleaves the peptide from the resin and removes protecting groups. |
| Water | 2.5% | Promotes cleavage. | |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), HOBt or Oxyma Pure (3-5 eq.), and HBTU or DIC (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
Protocol 2: Cleavage and Deprotection of a Cys(pMeOBzl)-Containing Peptide
-
Resin Preparation: After the final deprotection and washing steps, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail (e.g., Modified Reagent K) in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the crude peptide at -20°C prior to purification.
Visual Troubleshooting Guides
References
minimizing piperidine-adduct formation with C-terminal Cys(pMeOBzl)
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing piperidine-adduct formation with C-terminal Cys(pMeOBzl) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is piperidine-adduct formation and why does it occur with C-terminal Cys(pMeOBzl)?
A1: Piperidine-adduct formation is a common side reaction in Fmoc-based solid-phase peptide synthesis, particularly with C-terminal cysteine residues. The process begins with the piperidine used for Fmoc deprotection abstracting a proton from the alpha-carbon of the C-terminal cysteine. This initiates a β-elimination of the protected thiol group, forming a highly reactive dehydroalanine (Dha) intermediate. Subsequently, a piperidine molecule can act as a nucleophile and attack the Dha intermediate, resulting in the formation of a stable 3-(1-piperidinyl)alanine adduct. This leads to a mass increase of +84 Da in the final peptide product. The p-methoxybenzyl (pMeOBzl) protecting group, being a benzyl-type group, is susceptible to this reaction.
Q2: How can I detect piperidine-adduct formation in my peptide sample?
A2: The most effective method for detecting this adduct is mass spectrometry (MS). You will observe a peak corresponding to the desired peptide mass plus 84 Da. High-performance liquid chromatography (HPLC) can also be used, where the adduct-containing peptide typically elutes earlier than the target peptide due to its increased polarity. However, co-elution with other impurities can sometimes make identification by HPLC alone challenging.
Q3: What are the main factors that influence the extent of piperidine-adduct formation?
A3: Several factors can influence the formation of this side product:
-
Cysteine Protecting Group: The nature and steric bulk of the thiol protecting group are critical. Less sterically hindered groups, such as benzyl-type groups, can make the Cα-proton more accessible to the base, increasing the likelihood of β-elimination.
-
Resin Type: The choice of resin linker is significant. Wang-type resins are known to enhance this side reaction.
-
Deprotection Conditions: The concentration and type of base used for Fmoc removal, as well as the duration of the deprotection steps, play a crucial role.
Troubleshooting Guide
Issue: Significant piperidine-adduct formation (+84 Da) is observed by mass spectrometry.
Below are potential solutions to troubleshoot and minimize this side reaction, categorized by the stage of the synthesis process.
Modification of the Cysteine Protecting Group
While your synthesis is specified with Cys(pMeOBzl), if flexibility exists, consider using a different protecting group for future syntheses.
-
Recommendation: Utilize sterically bulky protecting groups to hinder the initial proton abstraction.
-
Trityl (Trt): The most common and cost-effective alternative that significantly reduces adduct formation.
-
4-Methoxytrityl (Mmt) and Tetrahydropyranyl (Thp): These have also been shown to be very effective in minimizing both piperidine adduct formation and racemization.
-
Optimization of the Solid Support
The linker attaching the C-terminal cysteine to the resin can influence the rate of β-elimination.
-
Recommendation: Employ trityl-type resins for anchoring the C-terminal cysteine.
-
2-Chlorotrityl (2-CTC) Resin: Highly recommended for synthesizing peptides with C-terminal cysteine as it is known to suppress this side reaction.
-
NovaSyn® TGT and NovaPEG Trityl Resins: Also provide good results in minimizing adduct formation.
-
-
Use with Caution:
-
Wang Resin: Peptides with C-terminal cysteine anchored to Wang-type resins are particularly prone to this side reaction.
-
Adjustment of Fmoc Deprotection Protocol
Modifying the deprotection conditions is a direct way to reduce the side reaction.
-
Alternative Bases:
-
4-Methylpiperidine: Using a 20-30% solution of 4-methylpiperidine in DMF has been shown to be effective in reducing adduct formation compared to piperidine.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can be used at lower concentrations (e.g., 2-5%) in combination with a less nucleophilic secondary amine like piperazine (e.g., 5%).
-
-
Addition of Acidic Modifiers:
-
OxymaPure® or HOBt: Adding 0.1 M of OxymaPure or HOBt to the deprotection solution can buffer the basicity and reduce the rate of β-elimination. A recommended cocktail is 20% piperidine with 0.1 M HOBt in DMF.
-
Data Presentation
The following table summarizes qualitative and quantitative data on the impact of different strategies on piperidine-adduct formation. Note: Specific quantitative data for Cys(pMeOBzl) is not extensively available in the literature; its behavior is inferred from that of other benzyl-type protecting groups.
| Strategy | Modification | Protecting Group | Resin | Deprotection Conditions | Piperidine Adduct Formation | Racemization | Reference |
| Protecting Group | Standard | Cys(Acm) | Wang | 20% Piperidine/DMF | High | Moderate | [1] |
| Recommended | Cys(Trt) | Wang | 20% Piperidine/DMF | Low | High | ||
| Recommended | Cys(Thp) | Wang | 20% Piperidine/DMF | Very Low | Very Low (0.74%) | [2] | |
| Inferred | Cys(pMeOBzl) | Wang | 20% Piperidine/DMF | Moderate to High | Moderate | General knowledge on benzyl groups | |
| Resin Type | Problematic | Cys(Trt) | Wang | 20% Piperidine/DMF | Present | Present | [2] |
| Recommended | Cys(Trt) | 2-Cl-Trityl | 20% Piperidine/DMF | Minimized | Minimized | ||
| Deprotection | Standard | Cys(Trt) | 2-Cl-Trityl | 20% Piperidine/DMF | Low | Low | |
| Recommended | Cys(Trt) | 2-Cl-Trityl | 20% Piperidine, 0.1 M HOBt/DMF | Very Low | Very Low | ||
| Recommended | Cys(Trt) | 2-Cl-Trityl | 2-5% DBU, 5% Piperazine/DMF | Very Low | Low |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with Piperidine and HOBt
This protocol is designed to reduce the basicity of the deprotection solution, thereby minimizing β-elimination.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the deprotection solution and byproducts.
-
Monitoring: After synthesis, cleave a small sample of the peptide from the resin and analyze by HPLC and mass spectrometry to confirm the reduction of the +84 Da side product.
Protocol 2: Fmoc Deprotection with DBU and Piperazine
This protocol utilizes a non-nucleophilic base to avoid the addition of the deprotection agent to the dehydroalanine intermediate.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 5 minutes.
-
-
Washing: Wash the resin extensively with DMF (6 x 1 min).
-
Monitoring: Analyze a cleaved sample by HPLC and mass spectrometry to verify the absence of the piperidine adduct. Note that a DBU-related adduct is possible but less common.
Visualizations
Caption: Mechanism of piperidine-adduct formation with C-terminal Cys(pMeOBzl).
Caption: Troubleshooting workflow for minimizing piperidine-adduct formation.
References
choosing the right scavengers for Cys(pMeOBzl) cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate scavengers for the cleavage of the p-methoxybenzyl (pMeOBzl) protecting group from cysteine (Cys) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges during the cleavage of Cys(pMeOBzl)?
The primary challenge during the trifluoroacetic acid (TFA)-mediated cleavage of the Cys(pMeOBzl) group is the generation of the highly reactive p-methoxybenzyl cation. This carbocation can lead to several side reactions, including:
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Re-attachment to the Cysteine thiol: The carbocation can re-alkylate the deprotected, nucleophilic thiol group of cysteine, leading to incomplete deprotection.
-
Alkylation of other sensitive residues: Other nucleophilic amino acid side chains, such as tryptophan and methionine, are also susceptible to alkylation by the p-methoxybenzyl cation.
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Oxidation of the Cysteine thiol: The free thiol group is prone to oxidation, which can result in the formation of disulfide bonds, leading to dimers or oligomers.[1]
Q2: Why are scavengers necessary for Cys(pMeOBzl) cleavage?
Scavengers are essential components of the cleavage cocktail. Their main role is to "trap" or "scavenge" the reactive p-methoxybenzyl cations generated during the acidolytic cleavage of the protecting group. By reacting with these electrophilic species, scavengers prevent them from re-attaching to the peptide or modifying other sensitive amino acid residues.
Q3: What are the most common scavengers used for Cys(pMeOBzl) cleavage?
Commonly used scavengers for protecting cysteine residues during TFA cleavage include:
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Triisopropylsilane (TIS): A very effective scavenger for carbocations.
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Thioanisole: Particularly useful for protecting sulfur-containing residues like cysteine and methionine. It is considered essential for the complete deprotection of Cys(pMeOBzl) in some methods.[2]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that helps to maintain a reducing environment, preventing oxidation of the cysteine thiol.[3]
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Water: Can act as a scavenger for some carbocations.
-
Dithiothreitol (DTT): A reducing agent that can be added to prevent disulfide bond formation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient scavenger concentration to effectively trap the pMeOBzl cation. - Sub-optimal cleavage cocktail composition. - Insufficient reaction time or temperature. | - Increase the concentration of your primary scavenger (e.g., TIS, thioanisole). - Add thioanisole to your cleavage cocktail if not already present. Studies have shown it to be crucial for complete deprotection of Cys(Mob).[2] - Increase the cleavage reaction time and monitor progress by HPLC. - Consider a slight increase in temperature (e.g., to 37°C), as this has been shown to improve deprotection efficiency for some S-protecting groups. |
| Mass increase of +121 Da | S-alkylation of the cysteine thiol by the p-methoxybenzyl cation. | - Ensure your cleavage cocktail contains a high concentration of effective scavengers. - A combination of TIS and thioanisole is recommended. - Optimize the scavenger cocktail based on the provided quantitative data for a related side reaction (see Table 1). |
| Dimerization/Oligomerization | Oxidation of the free cysteine thiol to form disulfide bonds. | - Add a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail. - Degas all solutions and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
| Modification of other residues (e.g., Trp, Met) | Alkylation of other sensitive amino acid side chains by the pMeOBzl cation. | - Use a scavenger cocktail containing thioanisole, which is known to protect these residues. - Consider using a cocktail with a combination of scavengers to protect a broader range of functional groups (e.g., Reagent K). |
Data Presentation
The following table summarizes the effectiveness of different scavenger cocktails in mitigating S-alkylation of cysteine during TFA cleavage. While this data is for the S-tert-butylation side reaction, the underlying principle of carbocation scavenging is directly applicable to the p-methoxybenzylation of cysteine. The data is adapted from a study on a model peptide and is presented as HPLC purity of the desired product.
Table 1: Efficacy of Various Scavenger Cocktails in Preventing S-Alkylation of Cysteine
| Cleavage Cocktail Composition (TFA/Scavengers) | Desired Peptide (% HPLC Purity) |
| 95 / 2.5 TIS / 2.5 H₂O | 81.3 |
| 90 / 2.5 TIS / 2.5 H₂O / 5 Thioanisole | 88.2 |
| 90 / 2.5 TIS / 2.5 H₂O / 5 DMS | 90.1 |
| 90 / 2.5 TIS / 2.5 H₂O / 5 DTT | 89.5 |
| 70 / 10 Thioanisole / 10 DMS / 5 TIS / 5 H₂O + 1% DTT | 93.0 |
Data adapted from a study on the mitigation of S-tert-butylation of Cys-peptides.
Experimental Protocols
Protocol 1: Standard Cleavage with TIS and Water
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 2 mL of cocktail, use 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
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Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
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Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Thioanisole-Containing Cocktail
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Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel.
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Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/Thioanisole/TIS/H₂O (90:5:2.5:2.5, v/v/v/v). For 2 mL of cocktail, use 1.8 mL of TFA, 0.1 mL of Thioanisole, 0.05 mL of TIS, and 0.05 mL of H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
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Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Cys(pMeOBzl) cleavage mechanism and the role of scavengers.
Caption: Decision tree for selecting the appropriate scavenger cocktail.
References
Technical Support Center: Optimizing Cleavage Conditions to Avoid Side Products
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize peptide cleavage conditions, ensuring high yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during peptide cleavage?
A1: The primary cause of side product formation is the generation of highly reactive carbocations from the acid-labile protecting groups (e.g., Boc, tBu, Trt) and the resin linker during acidic cleavage, most commonly with trifluoroacetic acid (TFA).[1] These carbocations can electrophilically attack nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to a variety of unwanted modifications.[1][2]
Q2: What are scavengers and why are they essential in a cleavage cocktail?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" the reactive carbocations generated during cleavage.[1] By reacting with these carbocations, scavengers prevent them from modifying the desired peptide, thus minimizing the formation of side products and improving the purity of the crude peptide.
Q3: How do I choose the right scavenger cocktail for my peptide?
A3: The choice of scavenger cocktail is critical and depends on the amino acid composition of your peptide. For peptides without sensitive residues, a simple cocktail of TFA and water may suffice. However, for peptides containing residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Arginine (Arg), a more complex cocktail is necessary to prevent specific side reactions. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions.
Q4: Can cleavage time and temperature affect the purity of my peptide?
A4: Yes, both cleavage time and temperature can significantly impact peptide purity. While a standard cleavage is often performed at room temperature for 2-4 hours, longer times may be necessary for complete deprotection of certain protecting groups like Arg(Pbf) or Arg(Pmc). However, prolonged exposure to strong acid can also lead to the degradation of sensitive residues. Therefore, a time-course study is recommended to find the optimal balance between complete deprotection and minimal side product formation.
Q5: How can I detect and identify side products in my crude peptide?
A5: The most common methods for detecting and identifying side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC analysis of the crude peptide will show the presence of impurities as additional peaks, and their retention times can provide clues about their nature. Mass spectrometry can then be used to determine the molecular weight of these impurities, allowing for the identification of specific modifications.
Troubleshooting Guides
Issue 1: Incomplete Cleavage
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Symptom: Low yield of the desired peptide after cleavage and precipitation. HPLC analysis shows a significant amount of starting material (peptide still attached to the resin).
-
Possible Causes & Solutions:
-
Insufficient Acid Strength: Residual solvents like DMF can neutralize TFA. Ensure the resin is thoroughly washed with a compatible solvent like Dichloromethane (DCM) and dried before adding the cleavage cocktail.
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Inadequate Cleavage Time: Some protecting groups, such as Arg(Pbf) and Arg(Pmc), require longer cleavage times for complete removal. Extend the cleavage time to 3-4 hours and monitor the progress by HPLC.
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Peptide Aggregation: Aggregation on the resin can hinder access of the cleavage cocktail. Consider using a stronger cleavage cocktail or adding a chaotropic agent.
-
Issue 2: Presence of Unexpected Peaks in HPLC of Crude Product
-
Symptom: Multiple unexpected peaks are observed in the HPLC chromatogram of the crude peptide.
-
Possible Causes & Solutions:
-
Side Product Formation: This is the most common cause. The nature of the side products will depend on the peptide sequence. Refer to the "Common Side Products and Prevention Strategies" section below.
-
Incomplete Deprotection: Some peaks may correspond to partially protected peptides. This can be confirmed by mass spectrometry. To resolve this, increase the cleavage time or use a stronger cleavage cocktail.
-
Oxidation: Methionine and Cysteine are particularly prone to oxidation. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Adding a reducing agent like Dithiothreitol (DTT) to the cleavage cocktail can also help.
-
Issue 3: No Peptide Precipitate after Adding Ether
-
Symptom: No precipitate forms when cold ether is added to the TFA cleavage mixture.
-
Possible Causes & Solutions:
-
Peptide Solubility in Ether: Short or hydrophobic peptides may be soluble in ether.
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Solution 1: Reduce the volume of the TFA solution by carefully blowing a stream of nitrogen over it before adding the ether.
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Solution 2: Use a different or a mixture of precipitating solvents, such as a 1:1 mixture of ether and pentane.
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Solution 3: If the peptide is intended for immediate purification, the TFA can be removed by rotary evaporation, and the residue can be dissolved in the initial HPLC mobile phase.
-
-
Low Peptide Yield: If the synthesis yield was very low, there may not be enough peptide to form a visible precipitate.
-
Common Side Products and Prevention Strategies
This section details common side products associated with specific amino acid residues and provides recommended cleavage cocktails to minimize their formation.
| Amino Acid | Common Side Product(s) | Prevention Strategy / Recommended Scavenger(s) |
| Tryptophan (Trp) | Alkylation of the indole ring by carbocations. | Use of scavengers like Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), or Thioanisole. Using Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) during synthesis is highly recommended to prevent this. |
| Cysteine (Cys) | S-alkylation by carbocations, oxidation to form disulfides. | Addition of scavengers like TIS and a reducing agent such as EDT or Dithiothreitol (DTT) to the cleavage cocktail. |
| Methionine (Met) | S-alkylation, oxidation to methionine sulfoxide. | Use of scavengers like Thioanisole or EDT. Performing the cleavage under an inert atmosphere can minimize oxidation. |
| Arginine (Arg) | Incomplete removal of bulky protecting groups (Pmc, Pbf). | Longer cleavage times (3-6 hours) are often required. The choice of scavenger can also influence the efficiency of deprotection. |
| Aspartic Acid (Asp) | Aspartimide formation, leading to a mixture of α- and β-peptides. | This is more of a concern during synthesis but can be exacerbated by prolonged exposure to basic conditions. During cleavage, using optimized conditions can help. |
Quantitative Data on Cleavage Cocktail Efficiency
The following tables provide a quantitative comparison of different cleavage cocktails in preventing common side reactions.
Table 1: Comparison of Scavenger Cocktails for a Cysteine-Containing Peptide
| Scavenger Cocktail (Composition) | Target Peptide Purity (%) | Major Side Product(s) | % Side Product |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 85% | S-tritylation | 10% |
| 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT | 92% | S-tritylation | <5% |
| 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DTT | >95% | S-tritylation | <2% |
Table 2: Comparison of Cleavage Cocktails for a Histidine-Containing Peptide
| Cleavage Cocktail | Crude Peptide Purity (%) | Major Impurity (m/z) |
| TFA/H₂O/TIS (95:2.5:2.5) | 88.5 | +242 Da (Tritylation) |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) | 92.1 | Minor unidentified peaks |
| Reagent B (TFA/Phenol/H₂O/TIS 88:5:5:2) | 90.3 | +242 Da (Tritylation) |
Experimental Protocols
Protocol 1: Trial Cleavage for Optimization
This protocol is recommended to determine the optimal cleavage time and cocktail for a new peptide.
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Resin Preparation: Weigh 20-50 mg of the dried peptide-resin into a small reaction vessel.
-
Cleavage Cocktail Preparation: Prepare 1-2 mL of the desired cleavage cocktail immediately before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature.
-
Time-Course Sampling: At various time points (e.g., 1, 2, 3, and 4 hours), take a small aliquot of the cleavage solution.
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Peptide Precipitation: Add the aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the peptide.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Dissolve the crude peptide in a suitable solvent and analyze by HPLC and MS to assess the completeness of deprotection and the extent of side product formation.
Protocol 2: Standard Cleavage Procedure (TFA/TIS/H₂O)
This protocol is suitable for many peptides that do not contain highly sensitive residues.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and dry under high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 2 mL of the cocktail for 100 mg of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Gently swirl the vessel to ensure the resin is fully suspended. Allow the reaction to proceed for 2 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.
-
Peptide Isolation: Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether, and centrifuge again. Repeat the wash step.
-
Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Analysis of Crude Peptide by HPLC
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg) in 1 mL of a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
HPLC System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions. A common setup for peptide analysis is a C18 reversed-phase column with a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Injection and Elution: Inject the sample onto the column. A typical gradient for a 20-30 minute run might be from 5% to 95% Mobile Phase B.
-
Detection: Monitor the elution profile at 214 nm and 280 nm. The peak area of the main peak relative to the total area of all peaks can be used to estimate the purity of the crude peptide.
-
Mass Spectrometry Analysis: Collect the fractions corresponding to the main peak and any significant impurity peaks for analysis by mass spectrometry to confirm the identity of the desired product and identify any side products.
Visualizations
References
Technical Support Center: Purification of Peptides with Cys(pMeOBzl)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of synthetic peptides containing the Cys(pMeOBzl) (S-p-methoxybenzyl-cysteine) residue. The information is tailored for researchers, scientists, and professionals in drug development who encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing Cys(pMeOBzl)?
The primary challenges stem from the properties of the p-methoxybenzyl (pMeOBzl or Mob) protecting group and the reactive nature of the cysteine thiol upon its removal.[1][2] Key difficulties include:
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Incomplete Deprotection: The pMeOBzl group is relatively stable and can be difficult to remove completely under standard cleavage conditions, requiring harsh acids like HF or strong Lewis acids in some cases.[1][3]
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Oxidation: Once the pMeOBzl group is removed, the exposed cysteine thiol is highly susceptible to oxidation, leading to the formation of disulfide-bonded dimers and other oligomers which can be difficult to separate from the desired peptide.[4]
-
Side Reactions: During cleavage, reactive carbocations can be generated, which may lead to alkylation of the cysteine thiol or other sensitive residues.
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Racemization: Cysteine residues, particularly when located at the C-terminus of a peptide, are susceptible to racemization during synthesis.
Q2: How can I prevent the oxidation of the free cysteine thiol during and after purification?
Preventing oxidation is critical for obtaining a pure product. Several strategies can be employed:
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Work Under Acidic Conditions: Maintain the peptide in an acidic solution (e.g., containing 0.1% TFA) immediately after cleavage and during purification. The low pH keeps the thiol group protonated and less prone to oxidation.
-
Use Degassed Solvents: Remove dissolved oxygen from all solvents used for purification by sparging with an inert gas like nitrogen or argon.
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Optimize the Cleavage Cocktail: Use a cleavage cocktail containing thiol-based scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) to maintain a reducing environment.
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Immediate Lyophilization: After purification, immediately freeze-dry the fractions containing the pure peptide to store it in a more stable solid state.
-
Add Reducing Agents: If oxidation is suspected, the peptide can be treated with reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds back to free thiols.
Q3: What are the recommended cleavage conditions for removing the Cys(pMeOBzl) group?
While harsh reagents like HF can be used, a common and less hazardous approach is to use a strong acid like Trifluoroacetic acid (TFA) with a cocktail of scavengers. The composition of the cleavage cocktail is crucial for efficient deprotection and minimizing side reactions.
Q4: I see unexpected peaks in my HPLC chromatogram. What could they be?
Unexpected peaks are common and can originate from various side reactions. Common byproducts for Cys-containing peptides include:
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Disulfide-linked dimers: Often a major impurity, appearing as a peak with approximately double the mass of the desired peptide.
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Alkylated peptide: Attachment of carbocations from the resin linker or other protecting groups to the cysteine thiol. For example, a t-butyl group adds +56 Da to the mass.
-
Incompletely deprotected peptide: The peptide still carrying the pMeOBzl group will be significantly more hydrophobic and elute later in a reverse-phase HPLC gradient.
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.
-
Oxidized methionine or tryptophan: If these residues are present, they can be oxidized during cleavage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Cys(pMeOBzl)-containing peptides.
| Observation / Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired peptide after cleavage. | 1. Incomplete deprotection of the Cys(pMeOBzl) group. 2. Precipitation of the peptide with the resin. 3. Adsorption to labware. | 1. Increase cleavage time or use a stronger acid cocktail (if the peptide is stable). Consider alternative deprotection methods like using DTNP in TFA. 2. Ensure sufficient volume of cleavage cocktail is used. Perform multiple washes of the resin after cleavage. 3. Use low-adsorption labware. |
| Major peak in LC-MS corresponding to a disulfide-linked dimer. | Oxidation of the free cysteine thiol after deprotection. | 1. Add a reducing agent like DTT or TCEP to the crude peptide solution before purification. 2. Ensure all HPLC solvents are degassed and acidified (e.g., 0.1% TFA). 3. Add reducing agents to the fraction collector tubes beforehand. |
| Unexpected peak with a mass increase of +56 Da. | S-tert-butylation of the cysteine thiol by t-butyl cations generated from other protecting groups (e.g., Boc, tBu). | 1. Optimize the scavenger cocktail. Increase the concentration of TIS or use thiol scavengers like EDT. 2. Use protecting groups for other residues that do not generate t-butyl cations. |
| A more hydrophobic peak is observed that corresponds to the mass of the protected peptide. | Incomplete removal of the pMeOBzl group. | 1. Extend the cleavage reaction time. 2. Use a cleavage cocktail with a higher percentage of TFA. 3. Consider heating the cleavage reaction slightly (e.g., to 40°C), though this may increase the risk of other side reactions. |
| Broad or tailing peaks during HPLC purification. | 1. Peptide aggregation. 2. Interaction of the peptide with residual metal ions in the HPLC system or silica support. | 1. Modify the mobile phase by adding organic modifiers or chaotropic agents. 2. Use high-purity silica columns and ensure the HPLC system is well-maintained. |
Data Presentation: Cleavage Cocktail Comparison
The choice of cleavage cocktail is critical for successful deprotection and purification. The table below summarizes common cocktails used for cleaving peptides with acid-labile side-chain protecting groups, including those on cysteine.
| Reagent Cocktail | Composition (v/v/v) | Key Features & Applications |
| Standard TFA/TIS | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | A general-purpose cocktail. TIS is an effective scavenger for carbocations. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Contains multiple scavengers, including a thiol (EDT), making it very effective for protecting Cys, Trp, and Met residues. Strong odor. |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | A less odorous alternative to Reagent K. Effective for Cys-containing peptides. |
| TFA/Thiol Mix | TFA / Thioanisole / EDT (90:7:3) | A strong reducing cocktail specifically for peptides containing multiple sensitive residues like Cys, Met, or Trp. |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Cys(pMeOBzl)-Peptide
This protocol uses a standard TFA-based cocktail for cleavage from the resin and removal of the pMeOBzl group.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage: Prepare a fresh cleavage cocktail, for example, "Reagent B" (TFA/phenol/water/TIS at 88:5:5:2 v/v). Add the cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.
-
Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Dissolution: Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC purification.
Protocol 2: RP-HPLC Purification of the Cysteine Peptide
This is a general protocol for purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
System Preparation: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation: Dissolve the crude, dried peptide in Mobile Phase A or a minimal amount of a stronger solvent like acetonitrile if solubility is an issue. Filter the sample through a 0.22 µm filter.
-
Gradient Elution: Inject the sample and elute using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30-60 minutes at a flow rate of 1 mL/min for an analytical column.
-
Detection: Monitor the elution at 214 nm and 280 nm (if the peptide contains aromatic residues).
-
Fraction Collection: Collect peaks corresponding to the desired peptide mass, as confirmed by mass spectrometry.
-
Post-Purification: Combine the pure fractions and immediately lyophilize them. Store the lyophilized powder under an inert atmosphere at -20°C or lower.
Visualizations
Caption: General workflow for the synthesis and purification of a Cys(pMeOBzl)-containing peptide.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
identifying byproducts from Fmoc-Cys(pMeOBzl)-OH via mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of byproducts from the use of Fmoc-Cys(pMeOBzl)-OH in solid-phase peptide synthesis (SPPS) via mass spectrometry.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions for byproduct identification.
Problem 1: An unexpected +121 Da peak is observed in the mass spectrum.
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Question: After TFA cleavage of my peptide synthesized with this compound, I observe a peak with a mass increase of 121 Da. What is this byproduct?
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Answer: This mass shift is consistent with the alkylation of a susceptible amino acid residue by the p-methoxybenzyl (pMeOBzl) cation generated during cleavage. The most likely candidate for this modification is a tryptophan (Trp) residue, where the pMeOBzl group attaches to the indole side chain. Cysteine (Cys) and tyrosine (Tyr) residues are also potential sites for this adduction. The p-methoxybenzyl group has a molecular weight of approximately 121.16 g/mol . To confirm the location of the modification, perform MS/MS fragmentation on the parent ion with the +121 Da mass shift.
Problem 2: My mass spectrum shows a peak with a mass increase of 85 Da.
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Question: I am observing a significant side product with a mass increase of 85 Da in my crude peptide product. What is the likely source of this impurity?
-
Answer: A mass increase of 85 Da is characteristic of the addition of piperidine to a dehydroalanine intermediate. This commonly occurs at a C-terminal cysteine residue. The basic conditions of Fmoc deprotection using piperidine can catalyze a β-elimination of the protected thiol, forming dehydroalanine. Piperidine then acts as a nucleophile, adding to this intermediate. While this is a known side reaction for C-terminal cysteines in general, the choice of protecting group can influence its prevalence.
Problem 3: I see a series of peaks with a -176 Da difference from my target peptide.
-
Question: My mass spectrum shows a ladder of peaks, each missing approximately 176 Da from the expected mass of the full-length peptide. What do these represent?
-
Answer: A mass difference of -176 Da corresponds to the loss of the Fmoc group. These peaks likely represent truncated sequences where the Fmoc group was not successfully removed during the final deprotection step of a particular coupling cycle. This can happen due to incomplete deprotection or steric hindrance.
Problem 4: My peptide contains a mass addition of +16 Da or +32 Da.
-
Question: I'm observing peaks that are 16 and 32 Daltons heavier than my target peptide. What are these modifications?
-
Answer: These mass additions are indicative of oxidation. A +16 Da shift is most commonly due to the oxidation of a methionine (Met) residue to methionine sulfoxide, or a cysteine (Cys) residue to a sulfenic acid. A +32 Da shift suggests further oxidation of methionine to methionine sulfone, or cysteine to sulfinic acid. These modifications can occur during synthesis, cleavage, or storage.
Problem 5: There are unexpected peaks in the mass spectrum that do not correspond to simple additions or deletions.
-
Question: I have several unidentifiable peaks in my mass spectrum. How can I begin to identify them?
-
Answer: Unidentified peaks can arise from a variety of sources, including:
-
Adducts with scavengers: Scavengers used during TFA cleavage (e.g., TIS, EDT) can sometimes form adducts with the peptide.
-
Alkylation from the resin linker: If you are using a resin like Wang resin, carbocations generated from the linker during cleavage can alkylate nucleophilic residues on the peptide.
-
Salt adducts: It is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will appear as +22 Da and +38 Da shifts relative to the protonated molecule [M+H]⁺, respectively.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect when using this compound?
A1: The most common byproducts can be categorized as follows:
-
Process-related impurities: These are common to most Fmoc-SPPS and include deletion sequences (missing one or more amino acids), truncated sequences (prematurely terminated chains), and peptides with incomplete side-chain deprotection.
-
Cysteine-specific side reactions: These include β-elimination at C-terminal cysteine leading to dehydroalanine and subsequent piperidine adducts (+85 Da), and racemization.
-
pMeOBzl-related byproducts: The primary concern is the generation of the p-methoxybenzyl cation during TFA cleavage, which can lead to alkylation of nucleophilic residues, most notably tryptophan (+121 Da).
-
Oxidation: Cysteine and methionine residues are susceptible to oxidation (+16 Da, +32 Da).
Q2: How can I minimize the formation of the +121 Da pMeOBzl adduct on tryptophan?
A2: To minimize the alkylation of tryptophan by the pMeOBzl cation, it is crucial to use an efficient scavenger cocktail during TFA cleavage. A common and effective scavenger for this purpose is triisopropylsilane (TIS) in combination with water. A standard cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5). Increasing the amount of scavenger or adding other scavengers like thioanisole may also be beneficial.
Q3: Is the pMeOBzl group completely removed by standard TFA cleavage?
A3: The p-methoxybenzyl (Mob) group is more stable to acid than the commonly used trityl (Trt) group. While it is generally cleaved by TFA, the efficiency can be sequence-dependent and may sometimes be incomplete with standard cleavage times (2-3 hours). If you suspect incomplete deprotection, you can try extending the cleavage time or using a stronger cleavage cocktail.
Q4: What is the recommended mass spectrometry method for identifying these byproducts?
A4: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method. LC-MS allows for the separation of the target peptide from its byproducts before mass analysis, simplifying the spectra. MS/MS fragmentation of the byproduct ions is then essential for localizing the modification on the peptide sequence.
Quantitative Data Summary
The following table summarizes the expected mass shifts (Δm/z) for common byproducts encountered when using this compound.
| Byproduct/Modification | Mass Shift (Δm/z) | Description |
| pMeOBzl Adduct (e.g., on Trp) | +121 Da | Alkylation by the p-methoxybenzyl cation. |
| Piperidine Adduct | +85 Da | Addition of piperidine to a dehydroalanine intermediate, typically at C-terminal Cys. |
| Oxidation (single) | +16 Da | Oxidation of Met or Cys. |
| Oxidation (double) | +32 Da | Further oxidation of Met or Cys. |
| Sodium Adduct | +22 Da | Formation of [M+Na]⁺ instead of [M+H]⁺.[1][2] |
| Potassium Adduct | +38 Da | Formation of [M+K]⁺ instead of [M+H]⁺.[1] |
| Loss of Water | -18 Da | Dehydration, often from Ser or Thr residues, or from N-terminal Gln. |
| Incomplete Fmoc Removal | +176 Da | Retention of the Fmoc protecting group on a truncated sequence. |
| Deletion of Amino Acid | Variable | Mass will correspond to the loss of a specific amino acid residue. |
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
-
Dissolve the Peptide: Dissolve the crude or purified lyophilized peptide in a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% formic acid.
-
Dilution: Dilute the sample to a final concentration appropriate for your mass spectrometer (typically in the low micromolar to nanomolar range).
-
Centrifugation: Centrifuge the sample to pellet any insoluble material before injection.
Protocol 2: LC-MS/MS Analysis for Byproduct Identification
-
LC Separation: Inject the prepared sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS). Use a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid. This will separate the main peptide product from many of the byproducts.
-
Full MS Scan: Acquire a full mass spectrum (MS1) to identify the molecular weights of all eluting species.
-
Data Analysis (MS1):
-
Identify the peak corresponding to the expected mass of your target peptide.
-
Calculate the mass difference (Δm) between all other observed peaks and the target peptide peak.
-
Compare these mass differences to the values in the Quantitative Data Summary table to hypothesize the identity of the byproducts.
-
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the ion of the target peptide and the ions of the suspected byproducts.
-
Data Analysis (MS/MS):
-
Sequence the fragment ions of the target peptide to confirm its identity.
-
Compare the fragment ion series of the byproduct with that of the target peptide. A mass shift in a fragment ion will indicate the location of the modification within the peptide sequence.
-
Visualizations
Caption: Workflow for identifying byproducts using mass spectrometry.
Caption: Troubleshooting decision tree for classifying observed mass shifts.
References
Technical Support Center: Enhancing the Stability of Cys(pMeOBzl)-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cys(pMeOBzl)-containing peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the synthesis, purification, storage, and handling of these sensitive biomolecules.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Question 1: I am observing a significant loss of my Cys(pMeOBzl)-containing peptide during solid-phase peptide synthesis (SPPS). What are the potential causes and how can I mitigate this?
Answer:
Low peptide yield during SPPS of Cys(pMeOBzl)-containing peptides can stem from several factors. The primary culprits are often related to the stability of the protecting group and the cysteine residue itself under the iterative basic and acidic conditions of the synthesis cycle.
Potential Causes and Mitigation Strategies:
-
β-Elimination: The Cα-proton of the cysteine residue is susceptible to abstraction under basic conditions (e.g., piperidine treatment for Fmoc deprotection), leading to the formation of a dehydroalanine intermediate. This intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct, resulting in a mass increase of +84 Da.[1] This side reaction is particularly prevalent for C-terminal cysteine residues.[1][2][3][4]
-
Mitigation:
-
Minimize Piperidine Exposure: Reduce the time and frequency of piperidine treatment.
-
Use a Milder Base: Consider using 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a scavenger like piperidine or piperazine for Fmoc deprotection. DBU is a non-nucleophilic base and is less likely to cause β-elimination.
-
Protecting Group Choice: While you are using pMeOBzl, be aware that more sterically hindered protecting groups like Trityl (Trt) can reduce the occurrence of β-elimination.
-
-
-
Racemization: Cysteine residues are prone to racemization during activation and coupling, especially when using strong bases. This leads to the formation of diastereomeric impurities that can be difficult to separate.
-
Mitigation:
-
Avoid Strong Bases: Minimize the use of bases like N,N-diisopropylethylamine (DIEA) during coupling.
-
Optimized Coupling Reagents: Use carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) with a racemization-suppressing additive such as Oxyma Pure or HOBt.
-
-
-
Premature Deprotection: Although the pMeOBzl group is generally stable to the mildly basic conditions of Fmoc removal, some premature cleavage can occur, exposing the reactive thiol group to undesired side reactions.
Question 2: My purified Cys(pMeOBzl) peptide shows signs of degradation upon storage. What are the common degradation pathways and how can I improve its long-term stability?
Answer:
The stability of purified Cys(pMeOBzl)-containing peptides can be compromised by oxidation and acid-catalyzed hydrolysis, especially during storage.
Common Degradation Pathways and Stabilization Strategies:
-
Oxidation: The thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or other oxidized species. This is often accelerated by exposure to air, freeze-thaw cycles, and high pH.
-
Stabilization:
-
Inert Atmosphere: Store the peptide under an inert atmosphere (e.g., argon or nitrogen).
-
Low Temperature: Store lyophilized peptides at -20°C or below.
-
Acidic pH: Maintain a slightly acidic pH (e.g., by dissolving in a buffer containing 0.1% TFA) to minimize oxidation.
-
-
-
Acid-Catalyzed Hydrolysis: Prolonged exposure to strongly acidic conditions can lead to the cleavage of the pMeOBzl protecting group or hydrolysis of the peptide backbone.
-
Stabilization:
-
pH Control: Store the peptide in a buffer with a pH range of 6-8 for optimal stability of glycosidic bonds if applicable.
-
Lyophilization: Store the peptide in a lyophilized state to minimize hydrolysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the pMeOBzl protecting group for cysteine?
A1: The p-methoxybenzyl (pMeOBzl) group offers a key advantage in its relative stability compared to more acid-labile groups like Trityl (Trt). This allows for more flexibility in synthetic strategies, particularly when orthogonal protection schemes are required for the synthesis of complex peptides with multiple disulfide bonds. However, its removal requires harsher conditions, such as strong acids like HF or TMSBr, which can lead to side reactions if not carefully controlled.
Q2: How can I monitor the stability of my Cys(pMeOBzl)-containing peptide during an experiment?
A2: The most common and effective method for monitoring peptide stability is reverse-phase high-performance liquid chromatography (RP-HPLC). By taking aliquots of your sample at different time points and analyzing them by HPLC, you can quantify the decrease in the main peptide peak and the appearance of any degradation products. Liquid chromatography-mass spectrometry (LC-MS) is also highly valuable for identifying the mass of any impurities, which can help in elucidating the degradation pathway.
Q3: Are there any specific scavengers that are recommended during the cleavage of Cys(pMeOBzl)-containing peptides from the resin?
A3: Yes, the choice of scavengers during the final cleavage step is crucial to prevent side reactions. The pMeOBzl cation generated during cleavage is a reactive electrophile that can alkylate sensitive residues like tryptophan and the deprotected cysteine thiol. Thioanisole is a commonly used scavenger to trap these carbocations. For peptides containing Trp, Cys, or Met, adding 0.5% dithioethane (DTE) to the cleavage cocktail can also prevent side product formation by scavenging tert-butyl cations.
Q4: Can I use iodine to form a disulfide bond in a peptide that still has a Cys(pMeOBzl) protecting group?
A4: No, iodine is typically used for the oxidative removal of more labile S-protecting groups like Trt or Acm to form disulfide bonds. The Cys(pMeOBzl) group is generally stable to iodine oxidation. To form a disulfide bond involving a cysteine residue protected with pMeOBzl, the protecting group must first be removed using strong acid conditions.
Data Presentation
Table 1: Common Side Reactions with Cys-Containing Peptides and Their Mass Changes
| Side Reaction | Protecting Group Susceptibility | Mass Change (Da) | Primary Cause | Mitigation Strategy |
| 3-(1-piperidinyl)alanine formation | Cys(Bzl) > Cys(Trt) | +84 | Base-catalyzed β-elimination followed by piperidine addition | Use DBU for Fmoc deprotection; minimize piperidine exposure |
| Racemization | Cys(Bzl), Cys(Trt) | 0 | Base-catalyzed epimerization during coupling | Use racemization-suppressing additives (Oxyma, HOBt); avoid strong bases |
| S-alkylation | Unprotected Cys | Varies (e.g., +91 for benzyl) | Reaction with carbocations during TFA cleavage | Use scavengers like thioanisole, EDT, TIS |
| Oxidation (Dimerization) | Unprotected Cys | +0 (for dimer) | Exposure to oxygen, high pH | Store under inert gas, at low temperature, and acidic pH |
Experimental Protocols
Protocol 1: HPLC-Based Peptide Stability Assay
-
Sample Preparation: Dissolve the lyophilized Cys(pMeOBzl)-containing peptide in a relevant buffer (e.g., PBS, pH 7.4, or a formulation buffer) to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately inject an aliquot (e.g., 20 µL) of the peptide solution onto a C18 reverse-phase HPLC column.
-
Incubation: Incubate the remaining peptide solution under the desired experimental conditions (e.g., 37°C for a thermal stability study).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide solution and inject it onto the HPLC.
-
Data Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point and should be optimized for the specific peptide.
-
Detection: UV detection at 220 nm.
-
Quantification: Integrate the peak area of the main peptide at each time point. Calculate the percentage of the remaining peptide relative to the T=0 time point.
-
Protocol 2: Cleavage of Cys(pMeOBzl)-Containing Peptides from Resin
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (5x) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A common cocktail for removing pMeOBzl groups is Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Troubleshooting workflow for Cys(pMeOBzl) peptide stability issues.
Caption: Experimental workflow for peptide stability assessment.
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Cys(pMeOBzl)-OH vs. Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful Solid-Phase Peptide Synthesis (SPPS) of cysteine-containing peptides. The unique reactivity of the cysteine thiol group necessitates robust protection strategies to prevent unwanted side reactions and ensure the synthesis of high-purity peptides.
This guide provides an in-depth, objective comparison of two commonly utilized protected cysteine derivatives: Fmoc-Cys(pMeOBzl)-OH and the industry workhorse, Fmoc-Cys(Trt)-OH. This comparison is supported by experimental data to aid in the rational design of your peptide synthesis strategies.
Core Chemical Differences and Strategic Implications
The primary distinction between the p-methoxybenzyl (pMeOBzl) and trityl (Trt) protecting groups lies in their acid lability. The Trt group is highly sensitive to acid and is readily cleaved under standard trifluoroacetic acid (TFA) cocktails used for the final deprotection and cleavage of the peptide from the resin. In contrast, the pMeOBzl group is significantly more stable to acid, often requiring harsher conditions for complete removal. This fundamental difference dictates the strategic application of each derivative in SPPS.
Fmoc-Cys(Trt)-OH is the more cost-effective and widely used option for routine peptide synthesis where the simultaneous deprotection of all acid-labile side-chain protecting groups is desired. Its ease of cleavage with standard TFA cocktails simplifies the final work-up procedure.[1]
This compound , on the other hand, offers a degree of orthogonality. Its increased stability to TFA allows for selective deprotection strategies, which can be advantageous in the synthesis of complex peptides with multiple disulfide bonds or for the preparation of protected peptide fragments. However, its removal can be more challenging, sometimes requiring stronger acids or modified cleavage cocktails.[2]
Performance Comparison: A Data-Driven Analysis
The choice of a cysteine protecting group has a significant impact on several key aspects of peptide synthesis, including racemization, side reactions, and the final purity and yield of the peptide.
| Parameter | This compound | Fmoc-Cys(Trt)-OH | Key Considerations |
| Acid Lability | Lower (More Stable) | Higher (More Labile) | pMeOBzl may require stronger acids (e.g., HBF4/TFA) or extended TFA treatment for complete cleavage.[2] Trt is readily cleaved with standard TFA cocktails. |
| Racemization | Lower Tendency | Higher Tendency | Studies on the related MBom group show significantly less racemization (0.8-1.3%) compared to Trt (10.9-26.6%) during microwave-assisted SPPS. With DIPCDI/Oxyma coupling, Trt shows 3.3% racemization. |
| Common Side Reactions | S-alkylation during cleavage. | - Racemization during coupling. - 3-(1-Piperidinyl)alanine formation at C-terminus. - Incomplete deprotection. - S-alkylation by resin-linker fragments. | The bulky Trt group can help minimize piperidinylalanine formation compared to less hindered protecting groups. |
| Orthogonality | Partially Orthogonal | Not Orthogonal in standard Fmoc/tBu | The pMeOBzl group's stability to standard TFA allows for some selective deprotection strategies. The Trt group is cleaved simultaneously with other standard acid-labile groups. |
| Cost-Effectiveness | Higher | Lower | Fmoc-Cys(Trt)-OH is generally the more economical option for routine synthesis. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard manual Fmoc-SPPS cycle applicable to both derivatives.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), a coupling agent (e.g., HBTU, 3 equivalents), and a base (e.g., N,N-diisopropylethylamine, DIEA, 6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Diagram of the general Fmoc-SPPS workflow.
References
A Comparative Guide to Cysteine Protecting Groups: pMeOBzl and Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the thiol functionality of cysteine is a critical decision in the chemical synthesis of peptides and proteins. This choice profoundly influences the overall synthetic strategy, dictating conditions for disulfide bond formation, potential side reactions, and the final yield and purity of the target molecule. This guide provides an objective comparison of the p-methoxybenzyl (pMeOBzl or Mob) group with other commonly employed cysteine protecting groups, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of complex peptide-based therapeutics.
Performance Comparison of Cysteine Protecting Groups
The ideal cysteine protecting group should be stable throughout the iterative steps of solid-phase peptide synthesis (SPPS) and selectively removable under conditions that do not compromise the integrity of the peptide. The following tables summarize the key characteristics and quantitative performance of pMeOBzl and other widely used cysteine protecting groups.
| Protecting Group | Abbreviation | Structure | Lability Class | Primary Deprotection Conditions |
| p-Methoxybenzyl | pMeOBzl, Mob | p-CH₃O-C₆H₄-CH₂- | Acid-labile (strong) | HF, TFMSA/TFA, TMSBr/TFA |
| Trityl | Trt | (C₆H₅)₃C- | Acid-labile (mild) | 95% TFA with scavengers |
| Acetamidomethyl | Acm | CH₃CONHCH₂- | Thiolytic/Oxidative | I₂, Hg(OAc)₂, AgOTf |
| tert-Butyl | tBu | (CH₃)₃C- | Acid-labile (strong) | HF, TFMSA |
| Diphenylmethyl | Dpm | (C₆H₅)₂CH- | Acid-labile (moderate) | High concentration of TFA |
| 4-Methoxytrityl | Mmt | (p-CH₃O-C₆H₄)(C₆H₅)₂C- | Acid-labile (very mild) | 1-2% TFA in DCM |
| Tetrahydropyranyl | Thp | C₅H₉O- | Acid-labile (mild) | TFA/H₂O/TIS |
Quantitative Comparison of Deprotection and Side Reactions
The efficiency of deprotection and the prevalence of side reactions are critical parameters in selecting a protecting group. The following table presents available quantitative data for comparison.
| Protecting Group | Deprotection Condition | Reported Cleavage Yield (%) | Key Side Reactions & Quantitative Data |
| pMeOBzl (Mob) | 2 eq. DTNP in TFA with thioanisole | Quantitative[1] | Prone to side reactions under harsh acid cleavage.[1] |
| Trityl (Trt) | 95% TFA with scavengers | >95%[2] | Racemization (e.g., 3.3% with DIPCDI/Oxyma coupling). |
| Acetamidomethyl (Acm) | >15 eq. DTNP in TFA with thioanisole | ~90%[1] | Stable to TFA, allowing for purification before deprotection. |
| tert-Butyl (tBu) | HF or TFMSA | Not specified | Stable to TFA, useful in orthogonal strategies. |
| Diphenylmethyl (Dpm) | High concentration of TFA | Not specified | Racemization (e.g., 6.8% with DIPCDI/Oxyma coupling). |
| Tetrahydropyranyl (Thp) | TFA/H₂O/TIS (95:2.5:2.5) for 2h | Complete removal | Significantly reduces racemization (e.g., 0.74% with DIPCDI/Oxyma coupling). |
Experimental Protocols
Detailed methodologies are crucial for the successful application and removal of protecting groups. Below are representative protocols for the deprotection of pMeOBzl, Trt, and Acm groups.
Protocol 1: Deprotection of Cys(pMeOBzl) using TFMSA/TFA
This protocol is suitable for the final cleavage of a peptide synthesized using a Boc/Bzl strategy where the pMeOBzl group is removed simultaneously with other acid-labile protecting groups and cleavage from the resin.
Materials:
-
Peptidyl-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
-
Ice bath
-
Diethyl ether (cold)
-
Centrifuge
-
HPLC for purification
Procedure:
-
Prepare the cleavage cocktail: TFMSA/TFA/anisole (1:8:1 v/v/v). Cool the mixture in an ice bath.
-
Add the cooled cleavage cocktail to the peptidyl-resin (e.g., 3 mg of peptide per ml of cocktail).
-
Stir the reaction mixture at 0°C for 45 minutes.
-
Dilute the reaction mixture 50-fold with ice-cold water.
-
Extract the aqueous phase three times with diethyl ether to remove scavengers and cleaved protecting groups.
-
The aqueous phase containing the deprotected peptide can then be purified by preparative HPLC.
Protocol 2: General TFA-Mediated Cleavage of Cys(Trt)
This is a standard protocol for the final deprotection of peptides synthesized via Fmoc/tBu chemistry, where the Trt group is cleaved concurrently with other side-chain protecting groups and the peptide is released from the resin.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge
-
HPLC for purification
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum and proceed with purification by HPLC.
Protocol 3: Iodine-Mediated Deprotection and Oxidative Cyclization of Cys(Acm)
This protocol is used for the selective deprotection of Acm groups and the simultaneous formation of a disulfide bond, often after the peptide has been cleaved from the resin and purified with the Acm group intact.
Materials:
-
Acm-protected peptide
-
80% Acetic Acid in water
-
Iodine solution (e.g., 0.1 M in methanol)
-
Ascorbic acid solution (e.g., 1 M aqueous)
-
HPLC for purification
Procedure:
-
Dissolve the Acm-protected peptide in 80% aqueous acetic acid to a concentration of 1-2 mg/mL.
-
Slowly add the iodine solution dropwise while stirring until a persistent yellow-brown color is observed.
-
Continue stirring for 1-2 hours, monitoring the reaction progress by HPLC.
-
Quench the excess iodine by adding ascorbic acid solution dropwise until the solution becomes colorless.
-
Purify the cyclized peptide using preparative HPLC.
Signaling Pathways and Experimental Workflows
Visualizing the strategic use of protecting groups in peptide synthesis can clarify complex workflows. The following diagrams, generated using Graphviz, illustrate key concepts.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
A Comparative Guide to Analytical Methods for Assessing the Purity of Fmoc-Cys(pMeOBzl)-OH
For researchers, scientists, and drug development professionals, ensuring the purity of amino acid derivatives is a critical step in solid-phase peptide synthesis (SPPS). The integrity of the final peptide product is directly dependent on the quality of its constituent building blocks. This guide provides an objective comparison of key analytical methods for assessing the purity of N-α-Fmoc-S-(p-methoxybenzyl)-L-cysteine, or Fmoc-Cys(pMeOBzl)-OH, a commonly used protected cysteine derivative. We will compare High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing experimental data and protocols.
The p-methoxybenzyl (pMeOBzl or Mob) group is an acid-labile protecting group for the cysteine thiol, offering a balance of stability during synthesis and ease of cleavage under standard conditions. However, like any chemical reagent, impurities can arise from the synthesis of the building block itself or from side reactions during peptide assembly. Therefore, robust analytical characterization is essential.
Workflow for Purity Assessment
The general workflow for assessing the purity of this compound involves a multi-pronged approach to confirm identity, quantify the main component, and identify any potential impurities.
Caption: General workflow for the analytical assessment of this compound purity.
Comparison of Primary Analytical Methods
The three cornerstone techniques for analyzing protected amino acids are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides unique and complementary information regarding the sample's purity and identity.
Data Presentation: Method Performance
| Analytical Method | Information Provided | Key Advantages | Limitations | Typical Application |
| RP-HPLC-UV | Quantitative Purity (%), Retention Time (t R ), Impurity Profile | High precision and reproducibility for quantification; separates isomers. | Requires a chromophore (Fmoc group is ideal); may not identify unknown impurities. | Primary method for determining percentage purity and detecting process-related impurities. |
| LC-MS | Molecular Weight Confirmation, Impurity Identification | High sensitivity and specificity; provides molecular weight of impurities.[1][2] | Quantification can be less accurate than UV detection due to ionization differences. | Definitive identification of impurities and by-products by their mass-to-charge ratio.[1] |
| NMR (¹H, ¹³C) | Unambiguous Structure Confirmation, Solvent/Reagent Residues | Provides detailed structural information and atomic connectivity.[3] | Lower sensitivity compared to MS; complex spectra can be difficult to interpret. | Gold standard for verifying the chemical structure and identifying residual solvents. |
Logical Comparison of Analytical Techniques
The selection of an analytical method is guided by the specific question being asked—whether it pertains to identity, quantity, or the nature of an unknown substance.
Caption: Logical diagram comparing the roles of different analytical techniques.
Comparative Data with Alternative Cysteine Derivatives
The analytical profile of this compound can be benchmarked against other commonly used S-protected Fmoc-Cysteine derivatives. Differences in the protecting group affect properties like hydrophobicity, which in turn influences chromatographic retention time.
| Compound | Protecting Group | Molecular Weight ( g/mol ) | Typical RP-HPLC t R (min) * | Key Feature |
| This compound | p-Methoxybenzyl (Mob) | 463.5[4] | ~11.5 - 12.5 | Cleaved by moderate strength acid (e.g., TFA). |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | 585.7 | ~13.0 - 14.0 | Highly acid labile; good for preventing β-elimination. |
| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | 414.5 | ~9.0 - 10.0 | Orthogonal; stable to TFA, removed by iodine. |
| Fmoc-Cys(StBu)-OH | S-tert-butylthio (StBu) | 431.6 | ~11.0 - 12.0 | Removed by reducing agents like DTT or phosphines. |
| Fmoc-Cys(Bzl)-OH | Benzyl (Bzl) | 433.5 | ~12.0 - 13.0 | Requires harsh acid (HF) for cleavage; less common in modern Fmoc-SPPS. |
*Retention times (t R ) are illustrative and highly dependent on the specific chromatographic conditions (column, gradient, etc.). The values are estimated based on typical elution orders where higher hydrophobicity leads to longer retention.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to determine the purity of the amino acid derivative by separating it from potential impurities.
-
Instrumentation: An HPLC system with a UV detector, such as an Agilent 1100 series or equivalent.
-
Column: C18 reversed-phase column (e.g., Phenomenex Aeris™ C18, 3 µm, 4.6 × 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the this compound sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
-
Protocol:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Maintain a constant flow rate of 1.0 mL/min.
-
Monitor the eluent by UV detection at 220 nm and 280 nm.
-
Calculate purity by integrating the peak areas. The purity is reported as the area of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the identity of the main peak observed in HPLC and helps identify impurities.
-
Instrumentation: An LC-MS system, such as a Thermo UltiMate 3000 coupled to an ISQ single quadrupole or a high-resolution ESI-QTOF mass spectrometer.
-
Chromatography: Use the same column and gradient conditions as described in the RP-HPLC protocol, but replace TFA with 0.1% formic acid if TFA suppresses ionization.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 1000.
-
Expected Mass: For C₂₆H₂₅NO₅S, the calculated monoisotopic mass is 463.15. The expected protonated molecule [M+H]⁺ will be observed at m/z 463.15.
-
-
Protocol:
-
Perform the LC separation as described above.
-
The eluent is directed into the ESI source of the mass spectrometer.
-
Acquire mass spectra across the entire chromatogram.
-
Extract the ion chromatogram for m/z 463.15 to confirm the identity of the main peak.
-
Analyze the mass spectra of minor peaks to identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer (e.g., Bruker AVANCE).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Protocol:
-
Acquire a ¹H NMR spectrum. Key expected signals include aromatic protons from the Fmoc and pMeOBzl groups, the methoxy singlet (~3.8 ppm), and aliphatic protons of the cysteine backbone.
-
Acquire a ¹³C NMR spectrum to confirm the carbon framework.
-
Compare the observed chemical shifts and coupling constants with known reference spectra or predicted values to confirm the structure unambiguously.
-
References
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Cys(pMeOBzl)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity cysteine-containing peptides is a critical task. The choice of the cysteine side-chain protecting group during Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a decisive factor that significantly influences the final purity of the crude peptide, the propensity for side reactions, and the overall synthetic strategy. This guide provides an objective comparison of Fmoc-Cys(pMeOBzl)-OH with other common cysteine-protecting group alternatives, supported by experimental data and detailed protocols for synthesis and analysis.
The p-methoxybenzyl (pMeOBzl) group is a classical protecting group for the thiol side chain of cysteine. Its performance, particularly in terms of side reaction propensities and cleavage conditions, will be compared against more commonly used acid-labile and orthogonal protecting groups.
Performance Comparison of Cysteine Protecting Groups
The selection of a cysteine protecting group impacts several key aspects of peptide synthesis and purification. The ideal group should be stable throughout the synthesis, minimize side reactions such as racemization and β-elimination, and be removable under conditions that do not degrade the final peptide.
Key Performance Indicators
Quantitative data on side reactions, particularly racemization at the C-terminal cysteine, is a critical metric for comparing protecting group performance. The following table summarizes the extent of epimerization and other side products observed for various cysteine protecting groups under stressed Fmoc-deprotection conditions (prolonged treatment with 20% piperidine in DMF).
| Protecting Group | % Epimerization (D-Cys) | % N-piperidinyl-Ala Formation | Key Advantages | Common Disadvantages |
| pMeOBzl | Data not available, but expected to be similar to Bzl | Prone to this side reaction | Stable to mild acids | Requires strong acid (e.g., HF or high % TFA with scavengers) for complete cleavage. |
| Trityl (Trt) | ~3.3%[1] | Minimized but not eliminated[2] | Widely used, cost-effective, TFA-labile.[1] | Steric hindrance can slow coupling; Trt cation requires efficient scavenging. |
| Diphenylmethyl (Dpm) | ~6.8%[1] | Data not available | TFA-labile; may reduce oxidation of Cys to cysteic acid. | Higher racemization compared to Trt and Thp.[1] |
| Tetrahydropyranyl (Thp) | ~0.74% | Significantly reduced | Low racemization; TFA-labile. | Can introduce a new chiral center. |
| Acetamidomethyl (Acm) | Low tendency to racemize | Minimized | Orthogonal (stable to TFA); allows for sequential disulfide bond formation. | Requires separate deprotection step (e.g., iodine, silver salts). |
Table 1: Comparison of key performance indicators for common cysteine protecting groups in Fmoc-SPPS.
Deprotection and Cleavage Protocols
A crucial point of differentiation between cysteine protecting groups is the condition required for their removal. While many modern protecting groups are designed for cleavage with standard trifluoroacetic acid (TFA) cocktails, benzyl-type protecting groups like pMeOBzl often require harsher conditions for complete removal.
| Protecting Group | Cleavage Cocktail | Cleavage Conditions | Compatibility with Fmoc/tBu Strategy |
| pMeOBzl | 1 M HBF4 in TFA or HF | 30-60 min at 4°C (HBF4) | Incomplete cleavage with standard TFA cocktails. |
| Trityl (Trt) | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours at room temperature | Fully compatible. |
| Diphenylmethyl (Dpm) | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours at room temperature | Fully compatible. |
| Tetrahydropyranyl (Thp) | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours at room temperature | Fully compatible. |
| Acetamidomethyl (Acm) | Iodine in MeOH or Ag(I)/Hg(II) salts | Varies (e.g., 1 hr with Iodine) | Orthogonal; not cleaved by TFA. |
Table 2: Comparison of cleavage conditions for common cysteine protecting groups.
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the manual steps for elongating the peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids (including this compound or alternatives)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma
-
N,N-Diisopropylethylamine (DIPEA)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with the coupling reagent (e.g., HBTU/HOBt, 3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
-
Cycle Repetition: Repeat steps 2-6 for each amino acid in the peptide sequence.
Experimental workflow for Fmoc-SPPS and subsequent analysis.
Peptide Cleavage and Deprotection (General Protocol for TFA-labile groups)
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5 or a simpler TFA/TIS/H₂O 95:2.5:2.5 cocktail).
-
Cold diethyl ether
Methodology:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
HPLC Analysis of Crude Peptide
Instrumentation:
-
Reverse-phase HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Methodology:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Gradient Elution: Inject the sample and elute using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
Data Analysis: Calculate the crude purity by integrating the peak areas. Purity is expressed as the percentage of the main product peak area relative to the total area of all peaks in the chromatogram.
Application in Drug Development: Targeting Signaling Pathways
Peptide-based drugs are pivotal in modern therapeutics, often acting by modulating cellular signaling pathways. A prominent target in cancer therapy is the G-Protein Coupled Receptor (GPCR) pathway, which is involved in a vast array of physiological processes and can be targeted by peptide ligands.
Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
The selection of a cysteine protecting group is a critical strategic decision in peptide synthesis. While this compound is a valid building block, its requirement for harsh cleavage conditions makes it less compatible with standard Fmoc/tBu strategies compared to more modern, TFA-labile alternatives. For routine synthesis of peptides where a free thiol is desired after cleavage, Fmoc-Cys(Trt)-OH remains a robust and widely used option. However, for sequences susceptible to racemization, particularly at the C-terminus, Fmoc-Cys(Thp)-OH demonstrates superior performance by significantly reducing epimerization. For complex peptides requiring regioselective disulfide bond formation, orthogonal protecting groups like Fmoc-Cys(Acm)-OH are indispensable.
Ultimately, the optimal choice depends on the specific peptide sequence, the desired final product, and the overall synthetic strategy. A careful evaluation of the potential for side reactions, coupled with optimized synthesis and cleavage protocols, is essential for obtaining high-purity peptides for research and drug development applications. The subsequent HPLC analysis provides the definitive measure of success for the chosen strategy.
References
Mass Spectrometry Characterization of Cys(pMeOBzl) Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of cysteine-containing peptides, the choice of a suitable thiol protecting group is critical. The S-p-methoxybenzyl (pMeOBzl) group is a valuable acid-labile protecting group for cysteine. Understanding its behavior during mass spectrometric characterization is essential for accurate peptide identification, purity assessment, and impurity profiling. This guide provides a comparative overview of the mass spectrometric characterization of Cys(pMeOBzl)-containing peptides, with a focus on its performance relative to other common cysteine protecting groups.
Comparison of Cysteine Protecting Groups in Mass Spectrometry
The selection of a cysteine protecting group influences not only the peptide synthesis strategy but also the subsequent mass spectrometric analysis. The stability of the protecting group under ionization and fragmentation conditions, as well as its propensity to generate characteristic fragment ions or side products, are key considerations.
| Protecting Group | Abbreviation | Molecular Weight (Da) | Cleavage Conditions | Orthogonality |
| p-Methoxybenzyl | pMeOBzl | 121.16 | Mildly acidic (e.g., TFA) | Not orthogonal with other acid-labile groups |
| Trityl | Trt | 243.33 | Acidic (e.g., TFA) | Not orthogonal with other acid-labile groups |
| Acetamidomethyl | Acm | 71.09 | Iodine, mercury(II) acetate | Orthogonal to acid- and base-labile groups |
Table 1. Properties of Common Cysteine Protecting Groups. This table summarizes the key properties of p-methoxybenzyl (pMeOBzl) in comparison to trityl (Trt) and acetamidomethyl (Acm) protecting groups used in peptide synthesis.
The mass spectrometric behavior of these protecting groups during tandem mass spectrometry (MS/MS) experiments, particularly under collision-induced dissociation (CID), is a crucial factor for successful peptide sequencing and characterization.
| Protecting Group | Typical Fragmentation | Mass of Neutral Loss (Da) | Potential Side Products in MS | Remarks on MS Performance |
| Cys(pMeOBzl) | Neutral loss of the p-methoxybenzyl group. | 121.06 (as cation) or 122.07 (as toluene derivative) | S-alkylation with cleaved protecting group. | The neutral loss is a diagnostic marker. Its lability can sometimes lead to reduced peptide backbone fragmentation. |
| Cys(Trt) | Neutral loss of the trityl group. | 243.12 (as cation) | Incomplete deprotection leading to persistent protected peptides; re-alkylation of the thiol. | The bulky and highly stable trityl cation is a dominant neutral loss, which can be useful for identification but may suppress other fragment ions. |
| Cys(Acm) | The Acm group is generally stable to CID. | Not typically observed. | - | The stability of the Acm group allows for unambiguous identification of the cysteine residue without complicating the spectrum with neutral losses. |
Table 2. Comparison of Mass Spectrometric Behavior of Cysteine Protecting Groups. This table outlines the characteristic fragmentation patterns and potential artifacts observed during mass spectrometric analysis of peptides containing Cys(pMeOBzl), Cys(Trt), and Cys(Acm).
Experimental Protocols
A detailed and optimized experimental protocol is crucial for the reliable mass spectrometric characterization of Cys(pMeOBzl)-containing peptides.
Protocol 1: LC-MS/MS Analysis of a Synthetic Cys(pMeOBzl) Peptide
This protocol outlines a general procedure for the analysis of a purified synthetic peptide containing a Cys(pMeOBzl) residue using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile, to a final concentration of 1-10 pmol/µL.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Centrifuge the sample to pellet any insoluble material before transferring the supernatant to an autosampler vial.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.7 µm particle size) is typically used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient for a 15-minute run would be:
-
0-2 min: 5% B
-
2-10 min: 5-50% B
-
10-12 min: 50-95% B
-
12-13 min: 95% B
-
13-15 min: 95-5% B
-
The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) and MS/MS Analysis:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Full Scan: Acquire spectra in the range of m/z 300-2000 to identify the precursor ion of the Cys(pMeOBzl) peptide.
-
MS/MS Fragmentation: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a normalized collision energy in the range of 25-35%. The optimal energy should be determined empirically to achieve a balance between precursor ion depletion and the generation of informative fragment ions.
-
Data Analysis: Analyze the MS/MS spectra for the characteristic b- and y-type fragment ions to confirm the peptide sequence. Look for a prominent neutral loss of approximately 121 Da, corresponding to the p-methoxybenzyl group.
-
Visualizations
The following diagrams illustrate the experimental workflow and the expected fragmentation of Cys(pMeOBzl) peptides.
A Researcher's Guide to Cysteine Protection: An Objective Comparison of Fmoc-Cys(pMeOBzl)-OH and Alternatives in Peptide Synthesis
In the complex world of solid-phase peptide synthesis (SPPS), particularly for cysteine-rich peptides destined for therapeutic and research applications, the strategic selection of a cysteine-protecting group is paramount. The choice directly influences synthesis efficiency, final peptide purity, the propensity for side reactions like racemization, and the feasibility of forming specific disulfide bridges. This guide provides an objective comparison of N-α-Fmoc-S-(p-methoxybenzyl)-L-cysteine (Fmoc-Cys(pMeOBzl)-OH) with other commonly used cysteine-protecting groups. The comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The p-methoxybenzyl (pMeOBzl or Mob) group, an analogue of the benzyl (Bzl) group, is distinguished by its high stability to the standard conditions of Fmoc/tBu-based SPPS. This includes resistance to repeated treatments with piperidine for Fmoc group removal and, crucially, stability to the trifluoroacetic acid (TFA) cocktails typically used for final cleavage and global deprotection. This robustness makes it a key tool for orthogonal protection schemes aimed at regioselective disulfide bond formation. However, this stability necessitates the use of very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal, a factor that significantly influences its application.
Performance Comparison of Cysteine Protecting Groups
The ideal cysteine-protecting group offers a balance of stability throughout the synthesis and clean, high-yield removal under conditions that do not compromise the final peptide's integrity. The following tables summarize quantitative and qualitative data comparing this compound with common alternatives like Trityl (Trt), Acetamidomethyl (Acm), and Diphenylmethyl (Dpm).
Table 1: Cleavage Conditions and Orthogonality
| Fmoc-Cysteine Derivative | Protecting Group | Cleavage/Deprotection Condition | Orthogonality to Standard Fmoc/tBu Strategy | Key Application |
| This compound | p-Methoxybenzyl (pMeOBzl) | Strong Acid (e.g., HF, TFMSA)[1] | Yes (Stable to TFA) | Regioselective disulfide bond formation[1] |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | Mild Acid (TFA cocktail)[2][3] | No (Labile to TFA) | Standard incorporation of Cys for global deprotection[4] |
| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | Iodine (I₂) or Silver (Ag⁺) | Yes (Stable to TFA and HF) | Regioselective disulfide bond formation |
| Fmoc-Cys(Dpm)-OH | Diphenylmethyl (Dpm) | Mild Acid (TFA cocktail) | No (Labile to TFA) | Alternative to Trt with reduced racemization |
| Fmoc-Cys(StBu)-OH | tert-Butylthio (StBu) | Reducing agents (e.g., thiols, phosphines) | Yes (Stable to TFA and HF) | Regioselective disulfide bond formation |
| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | Mild Acid (TFA cocktail) | No (Labile to TFA) | Alternative to Trt with significantly reduced racemization |
Table 2: Impact on Racemization during Coupling
Cysteine residues are particularly susceptible to racemization (epimerization) during the activation and coupling steps in SPPS. The steric and electronic properties of the side-chain protecting group can mitigate this side reaction.
| Fmoc-Cysteine Derivative | Protecting Group | Reported Racemization (%) | Coupling Conditions |
| Fmoc-Cys(Bzl)-OH * | Benzyl (Bzl) | 5.3 | HCTU/6-Cl-HOBt/DIEA |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | 3.3 | DIPCDI/Oxyma Pure |
| Fmoc-Cys(Dpm)-OH | Diphenylmethyl (Dpm) | 6.8 | DIPCDI/Oxyma Pure |
| Fmoc-Cys(Dpm)-OH | Diphenylmethyl (Dpm) | 1.2 | HCTU/6-Cl-HOBt/DIEA |
| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | Generally low | HCTU/6-Cl-HOBt/DIEA |
| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | 0.74 | DIPCDI/Oxyma Pure |
| Fmoc-Cys(Ddm)-OH | 4,4'-Dimethoxydiphenylmethyl | 0.8 | HCTU/6-Cl-HOBt/DIEA |
Note: Data for the closely related Benzyl (Bzl) group is used as a proxy for pMeOBzl. The p-methoxy substituent is not expected to drastically alter the racemization propensity.
Key Applications and Strategic Workflows
The primary application of this compound is in the synthesis of complex peptides with multiple, defined disulfide bridges. Its stability to TFA allows for an orthogonal deprotection strategy, as illustrated below.
This workflow demonstrates how the TFA-labile Trt groups can be removed to form the first disulfide bond, while the TFA-stable pMeOBzl groups remain intact. The second disulfide bond is then formed after the harsh HF cleavage step.
Side Reaction Pathways
A critical consideration with cysteine is the potential for base-catalyzed β-elimination during Fmoc deprotection with piperidine, leading to a dehydroalanine intermediate. This can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct. Sterically hindered protecting groups can help minimize this side reaction.
Experimental Protocols
General Coupling Protocol for this compound in SPPS
This protocol outlines a standard manual coupling cycle.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat the treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove residual piperidine.
-
Coupling Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HCTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Protocol for Anhydrous Hydrogen Fluoride (HF) Cleavage of the pMeOBzl Group
CAUTION: This procedure involves extremely hazardous materials and must be performed in a dedicated, HF-resistant apparatus (e.g., Kel-F) within a specialized fume hood. Appropriate personal protective equipment is mandatory.
-
Pre-Cleavage Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours. Weigh the dry resin and place it into the HF-resistant reaction vessel.
-
Scavenger Addition: Add appropriate scavengers to the reaction vessel. A common scavenger is p-cresol (typically 1 mL per gram of resin).
-
HF Distillation: Cool the reaction vessel to approximately -5°C to -10°C. Distill a pre-determined volume of anhydrous liquid HF into the reaction vessel (e.g., 9 mL HF per 1 mL of scavenger for 0.5-1g of resin).
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum. This step can take several hours.
-
Peptide Precipitation: Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Workup: Filter the precipitate and wash it multiple times with cold diethyl ether to remove scavengers and cleavage byproducts. Dry the crude peptide under vacuum.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase HPLC.
Summary and Recommendations
This compound is not a routine reagent for standard peptide synthesis due to the harsh cleavage conditions required. Its incompatibility with the standard TFA cleavage protocol is its most significant drawback. However, this very stability is its greatest strength, making it an indispensable tool for specific, advanced applications.
-
Choose this compound for: Synthesizing complex peptides requiring the regioselective formation of multiple disulfide bonds. Its orthogonality with TFA-labile (e.g., Trt) and other classes of protecting groups (e.g., Acm, StBu) provides a robust strategic advantage.
-
Choose Fmoc-Cys(Trt)-OH or Fmoc-Cys(Dpm)-OH for: Standard synthesis of peptides where all cysteines are to be deprotected simultaneously during the final TFA cleavage. They are cost-effective and integrate seamlessly into the most common SPPS workflows.
-
Choose Fmoc-Cys(Thp)-OH for: Syntheses where minimizing racemization is the highest priority, especially for C-terminal cysteines or during challenging couplings.
-
Choose Fmoc-Cys(Acm)-OH or Fmoc-Cys(StBu)-OH for: Orthogonal strategies that do not require HF cleavage. These groups are stable to TFA and can be removed selectively under non-acidic conditions, offering a safer alternative to the pMeOBzl/HF strategy for many applications.
The selection of a cysteine-protecting group is a critical decision that must be guided by the final structure of the target peptide. While alternatives like Fmoc-Cys(Trt)-OH are the workhorses for routine synthesis, the unique stability of this compound secures its role in the advanced synthesis of structurally complex and biologically important cysteine-rich peptides.
References
Evaluating the Cost-Effectiveness of Fmoc-Cys(pMeOBzl)-OH in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity of the final peptide product. For cysteine, a trifunctional amino acid, the choice of the thiol protecting group is particularly critical due to its susceptibility to oxidation and other side reactions. This guide provides a comprehensive evaluation of the cost-effectiveness of Fmoc-Cys(pMeOBzl)-OH, a commonly used protected cysteine derivative, by comparing its performance and price with other widely used alternatives, namely Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(StBu)-OH.
Performance Comparison of Cysteine Protecting Groups
The ideal cysteine protecting group should be stable throughout the iterative steps of peptide synthesis and selectively cleavable under conditions that do not affect other protecting groups or the peptide-resin linkage. The choice of protecting group significantly impacts key performance indicators such as coupling efficiency, racemization, and the propensity for side reactions.
Table 1: Performance Characteristics of Fmoc-Cys Protecting Groups
| Feature | This compound | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH | Fmoc-Cys(StBu)-OH |
| Cleavage Conditions | Strong acids (e.g., HF, TFMSA) | Mild acids (e.g., TFA) | Oxidative/Reductive methods (e.g., Iodine, Hg(OAc)₂) | Reductive methods (e.g., DTT, TCEP) |
| Racemization Risk | Moderate | High | Low | Low |
| Coupling Efficiency | Generally good | Good, but can be sterically hindered | Good | Good |
| Orthogonality | Yes (stable to TFA) | No (cleaved with TFA) | Yes (stable to TFA and mild acids) | Yes (stable to TFA and mild acids) |
| Common Side Reactions | S-alkylation during cleavage | Premature deprotection, 3-(1-piperidinyl)alanine formation | Incomplete removal | Disulfide exchange |
Cost-Effectiveness Analysis
The cost-effectiveness of a protected amino acid is not solely determined by its price per gram but also by its impact on the overall efficiency and success of the peptide synthesis. Factors such as the need for repeated couplings, the potential for side products that complicate purification, and the cost of cleavage reagents all contribute to the total cost.
Table 2: Illustrative Price Comparison of Fmoc-Cys Derivatives
| Product | Supplier A (USD/g) | Supplier B (USD/g) | Supplier C (USD/g) |
| This compound | 45 | 50 | 48 |
| Fmoc-Cys(Trt)-OH | 25 | 30 | 28 |
| Fmoc-Cys(Acm)-OH | 35 | 40 | 38 |
| Fmoc-Cys(StBu)-OH | 40 | 45 | 42 |
Note: Prices are for illustrative purposes only and can vary based on quantity, purity, and supplier.
While Fmoc-Cys(Trt)-OH is often the most budget-friendly option upfront, its higher risk of racemization and side reactions can lead to lower yields of the desired peptide and increased purification costs, potentially negating the initial savings. This compound, with its moderate price and good stability, offers a balanced option, particularly when orthogonality to TFA-labile groups is required. Fmoc-Cys(Acm)-OH and Fmoc-Cys(StBu)-OH, while generally more expensive, provide excellent orthogonality for the synthesis of complex peptides with multiple disulfide bonds.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful incorporation and deprotection of cysteine residues in SPPS.
Protocol 1: Coupling of Fmoc-Protected Cysteine
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-Cys derivative (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Pre-activate for 2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines. If the test is positive, repeat the coupling step.
Protocol 2: Cleavage and Deprotection
The cleavage and deprotection strategy is highly dependent on the chosen cysteine protecting group.
-
This compound:
-
Wash the dried peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail of trifluoromethanesulfonic acid (TFMSA)/trifluoroacetic acid (TFA)/thioanisole (1:10:1) for 4 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether.
-
-
Fmoc-Cys(Trt)-OH:
-
Wash the dried peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether.
-
-
Fmoc-Cys(Acm)-OH:
-
Cleave the peptide from the resin using a standard TFA cocktail, leaving the Acm group intact.
-
Purify the Acm-protected peptide.
-
For deprotection, dissolve the peptide in a mixture of water/acetonitrile and treat with iodine until a persistent yellow color is observed. Quench with ascorbic acid.
-
-
Fmoc-Cys(StBu)-OH:
-
Cleave the peptide from the resin using a standard TFA cocktail, leaving the StBu group intact.
-
Purify the StBu-protected peptide.
-
For deprotection, dissolve the peptide in a suitable buffer and treat with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz can effectively illustrate the experimental workflows and the biological relevance of the synthesized peptides.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Cysteine-containing peptides are often utilized as probes and potential therapeutics in various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis, is one such example where cysteine residues in key proteins can be targeted.
Caption: Simplified MAPK signaling pathway highlighting potential targets for cysteine-containing peptides.
Conclusion
The evaluation of the cost-effectiveness of this compound requires a holistic approach that extends beyond the initial purchase price. While it may not be the cheapest option available, its robust performance, particularly its stability to TFA, makes it a valuable tool for specific synthetic strategies, such as the synthesis of protected peptide fragments. For routine synthesis of peptides where TFA-lability is acceptable, Fmoc-Cys(Trt)-OH remains a popular, albeit higher-risk, choice. For complex peptides requiring orthogonal protection schemes, the higher cost of Fmoc-Cys(Acm)-OH and Fmoc-Cys(StBu)-OH is often justified by the increased efficiency and purity of the final product. Ultimately, the most cost-effective choice will depend on the specific requirements of the target peptide and the overall synthetic strategy.
A Comparative Guide to the Orthogonality of the p-Methoxybenzyl (PMB) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the complex world of multi-step organic synthesis, the strategic selection of protecting groups is paramount to success. An ideal protecting group should be robust enough to withstand a variety of reaction conditions while being selectively removable in the presence of other sensitive moieties. The p-methoxybenzyl (PMB or MPM) group has emerged as a versatile and widely used protecting group for hydroxyl, thiol, and amino functionalities, offering a unique set of deprotection methods that provide a high degree of orthogonality with other common protecting groups.
This guide provides an objective comparison of the performance of the PMB group against other frequently used protecting groups, supported by experimental data. Detailed methodologies for key experiments are provided to assist researchers in designing and executing their synthetic strategies.
Orthogonality Profile of the p-Methoxybenzyl Group
The PMB group can be cleaved under two main sets of conditions: oxidative and acidic. This dual reactivity is the foundation of its orthogonality. It is generally stable to basic conditions, catalytic hydrogenation (under which benzyl groups are cleaved), and many other reagents, making it a valuable component in a multi-layered protecting group strategy.
Oxidative Cleavage
The electron-rich nature of the p-methoxybenzyl ether makes it susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).[1][2] This method is highly selective for PMB ethers over other benzyl-type ethers that lack the electron-donating methoxy group.
Acidic Cleavage
The PMB group is more acid-labile than the simple benzyl (Bn) group due to the stabilizing effect of the methoxy group on the resulting carbocation intermediate.[1] It can be removed with various Brønsted and Lewis acids, often under conditions that leave other acid-sensitive groups intact.
Comparative Data on Orthogonality
The following tables summarize the stability of the PMB group in comparison to other common protecting groups under various deprotection conditions.
Table 1: Orthogonality under Oxidative Deprotection Conditions (DDQ)
| Protecting Group | Substrate Example | Reagents and Conditions | Cleavage of PMB (%) | Cleavage of Other Group (%) | Reference |
| Benzyl (Bn) | Di-protected monosaccharide | DDQ (1.2 equiv), CH₂Cl₂:H₂O (18:1), rt, 1 h | >95 | <5 | [1] |
| 2-Naphthylmethyl (NAP) | Di-protected monosaccharide | DDQ (1.1 equiv), CH₂Cl₂:H₂O (10:1), rt, 3 h | >95 | ~10-15 | [3] |
| Acetyl (Ac) | PMB and Acetyl protected alcohol | DDQ (1.5 equiv), CH₂Cl₂:H₂O (18:1), rt, 1 h | >95 | No cleavage observed | |
| tert-Butyldimethylsilyl (TBDMS) | PMB and TBDMS protected diol | DDQ (1.3 equiv), CH₂Cl₂:H₂O (20:1), rt, 2 h | >95 | No cleavage observed | |
| Tetrahydropyranyl (THP) | PMB and THP protected alcohol | DDQ (1.5 equiv), CH₂Cl₂:H₂O (18:1), rt, 1 h | >95 | No cleavage observed |
Table 2: Orthogonality under Acidic Deprotection Conditions
| Protecting Group | Substrate Example | Reagents and Conditions | Cleavage of PMB (%) | Cleavage of Other Group (%) | Reference |
| Benzyl (Bn) | Di-protected alcohol | 10% TFA in CH₂Cl₂, rt, 2 h | >95 | No cleavage observed | |
| tert-Butyldiphenylsilyl (TBDPS) | Di-protected monosaccharide | 0.1 equiv HCl in HFIP/CH₂Cl₂ (1:1), rt, 30 min | 89 | No cleavage observed | |
| tert-Butyldimethylsilyl (TBDMS) | Di-protected monosaccharide | 0.1 equiv HCl in HFIP/CH₂Cl₂ (1:1), rt, 30 min | >90 | Partial cleavage | |
| tert-Butoxycarbonyl (Boc) | Boc-amino acid with PMB-protected side chain | 10% TFA in CH₂Cl₂, 0 °C, 30 min | >95 | >95 | |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-amino acid with PMB-protected side chain | 20% Piperidine in DMF, rt, 30 min | No cleavage observed | >95 | Inferred from common practice |
Experimental Protocols
General Procedure for Selective PMB Deprotection with DDQ
To a solution of the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v, 0.1 M) at room temperature is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv). The reaction mixture is stirred until thin-layer chromatography (TLC) indicates complete consumption of the starting material (typically 1-3 hours). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Selective PMB Deprotection with Trifluoroacetic Acid (TFA)
A solution of the PMB-protected substrate in dichloromethane (CH₂Cl₂) is treated with trifluoroacetic acid (TFA, typically 10-20% v/v) at 0 °C or room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.
Selective Deprotection of PMB in the Presence of TBDPS Ether
To a solution of the substrate protected with both PMB and TBDPS ethers in a 1:1 mixture of hexafluoro-2-propanol (HFIP) and dichloromethane (DCM) is added a catalytic amount of hydrochloric acid (e.g., 0.1 equivalents from a stock solution in dioxane). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Logical Relationships in Protecting Group Strategy
The choice of protecting groups and their sequence of removal is a critical aspect of synthetic planning. The following diagram illustrates a possible orthogonal strategy involving the PMB group.
Deprotection Mechanisms
The distinct deprotection pathways for PMB ethers are key to their orthogonality.
Conclusion
The p-methoxybenzyl group is a highly versatile protecting group that offers a significant advantage in complex organic synthesis due to its unique deprotection pathways. Its stability under basic and hydrogenolytic conditions, combined with its lability to both oxidative and specific acidic conditions, provides a high degree of orthogonality with a wide range of other common protecting groups. This allows for the design of sophisticated and efficient synthetic routes for the preparation of complex molecules in academic and industrial research. Careful consideration of the reaction conditions and the stability of other functional groups present in the molecule is crucial for the successful implementation of PMB-based protection strategies.
References
A Researcher's Guide to Cysteine Protection: Evaluating Fmoc-Cys(pMeOBzl)-OH for Long Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), particularly for long and complex peptides, the strategic selection of protecting groups for reactive amino acid side chains is paramount. Cysteine, with its nucleophilic thiol group, presents a significant challenge, necessitating robust protection to prevent unwanted side reactions such as oxidation and disulfide scrambling. This guide provides a comprehensive comparison of Fmoc-Cys(pMeOBzl)-OH with other commonly used cysteine derivatives, offering researchers, scientists, and drug development professionals a data-driven basis for selecting the optimal building block for their synthetic strategy.
The p-methoxybenzyl (pMeOBzl or Mob) protecting group of this compound offers a unique stability profile that makes it a valuable tool in specific synthetic contexts, especially in strategies requiring orthogonal deprotection for the controlled formation of multiple disulfide bonds.
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group significantly influences key outcomes of peptide synthesis, including yield, purity, and the stereochemical integrity of the final product. Below is a comparative summary of this compound and other widely used alternatives.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages | Common Side Reactions |
| p-Methoxybenzyl (pMeOBzl/Mob) | 4-methoxybenzyl | Strong acids (e.g., HF, TFMSA, TMSBr/TFMSA)[1][2] | High stability to TFA, enabling orthogonal protection schemes for multi-disulfide bond formation.[3] | Requires harsh cleavage conditions, limiting compatibility with standard Fmoc-SPPS protocols.[1][2] | Can be challenging to remove completely. |
| Trityl (Trt) | Triphenylmethyl | Mild to moderate acid (e.g., TFA cocktail) | Cost-effective and compatible with standard Fmoc-SPPS cleavage. | Prone to significant racemization during coupling. Can lead to re-attachment of the trityl cation if not properly scavenged. | Racemization, 3-(1-piperidinyl)alanine formation. |
| Acetamidomethyl (Acm) | Acetamidomethyl | Oxidative (e.g., Iodine) or heavy metal-mediated (e.g., Hg(OAc)₂) | Stable to both acidic and basic conditions, allowing for purification of the protected peptide before disulfide formation. | Removal can be harsh and may not be suitable for all peptides. | Incomplete removal, potential for side reactions with sensitive residues. |
| tert-Butylthio (StBu) | tert-Butylthio | Reduction with thiols (e.g., DTT, TCEP) or phosphines | Stable to TFA. Useful in orthogonal strategies. | Can be difficult to remove completely on the solid phase. | |
| Tetrahydropyranyl (Thp) | Tetrahydropyranyl | Standard TFA cocktails | Significantly reduces racemization compared to Trt. Improves solubility of protected peptides. | ||
| Diphenylmethyl (Dpm) | Diphenylmethyl | Standard TFA cocktails | Lower racemization than Trt. |
Experimental Data: Racemization Studies
Cysteine is particularly susceptible to racemization during activation and coupling in Fmoc-SPPS. The choice of the side-chain protecting group has a significant impact on the degree of epimerization.
| Cysteine Derivative | Coupling Conditions | Racemization (%) | Reference |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA | 8.0 | |
| Fmoc-Cys(MBom)-OH | HCTU/6-Cl-HOBt/DIEA | 0.4 | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8 | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74 | |
| Fmoc-Cys(Acm)-OH | HBTU/DIEA | Low |
Note: MBom (4-methoxybenzyloxymethyl) is structurally similar to pMeOBzl and provides an indication of its performance in reducing racemization.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling of this compound
This protocol outlines the manual coupling of this compound onto a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min) to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HCTU, 3 eq.), and a base (e.g., N,N-diisopropylethylamine (DIEA), 6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Deprotection of the pMeOBzl Group and Peptide Cleavage
The removal of the pMeOBzl group requires strong acidic conditions. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 1.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and methanol, and then dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for strong acidolysis. A common cocktail is Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / m-cresol (1:8:1, v/v/v). Alternatively, anhydrous Hydrogen Fluoride (HF) with appropriate scavengers can be used with specialized equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin). Stir the slurry at 0°C to room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemical Logic
Orthogonal Protection Strategy for Multi-Disulfide Peptides
The high stability of the pMeOBzl group to TFA makes it an excellent candidate for orthogonal protection schemes in the synthesis of peptides with multiple, regioselectively formed disulfide bonds.
References
A Comparative Guide to the Stability of Fmoc-Cys(pMeOBzl)-OH and Fmoc-Cys(Acm)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for cysteine residues is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides, particularly those containing multiple disulfide bonds. The stability of these protecting groups throughout the synthesis and the orthogonality of their cleavage conditions are paramount. This guide provides an objective, data-supported comparison of two commonly employed protected cysteine derivatives: Fmoc-Cys(pMeOBzl)-OH and Fmoc-Cys(Acm)-OH.
Introduction to Cysteine Protecting Groups in Fmoc-SPPS
The sulfhydryl side chain of cysteine is highly nucleophilic and susceptible to oxidation, necessitating robust protection during the iterative steps of Fmoc-SPPS. An ideal protecting group should be stable to the basic conditions of Fmoc-deprotection (typically piperidine in DMF) and the acidic conditions of final cleavage from the resin, unless its selective removal is desired. The choice between different protecting groups is dictated by the overall synthetic strategy, especially for peptides requiring regioselective disulfide bond formation.
Fmoc-Cys(Acm)-OH utilizes the acetamidomethyl (Acm) group, a widely used protecting group known for its high stability and unique deprotection requirements, offering an orthogonal protection scheme.
This compound , also known as Fmoc-Cys(Mob)-OH, employs the p-methoxybenzyl group. This acid-labile protecting group provides a different strategic advantage compared to the Acm group.
Comparative Stability and Performance
The selection between this compound and Fmoc-Cys(Acm)-OH hinges on their distinct stability profiles and susceptibility to side reactions under the conditions of Fmoc-SPPS.
| Parameter | This compound | Fmoc-Cys(Acm)-OH | References |
| Stability to Piperidine | Generally stable under standard Fmoc deprotection conditions. | Highly stable to the basic conditions used for Fmoc removal. | [1][2] |
| Acid Stability | Labile to strong acids. Stable to low concentrations of TFA (<25%), but removed by high concentrations of TFA (e.g., 95%) or harsher acids like HF. | Highly stable to acidolysis, remaining intact during standard TFA cleavage. | [2][3] |
| Orthogonality | Orthogonal to protecting groups removed by very mild acid (e.g., Mmt) or by non-acidic methods. | Orthogonal to acid-labile and base-labile protecting groups. Its removal is typically achieved under oxidative conditions. | |
| Racemization Tendency | Benzyl-type protecting groups generally show a moderate tendency for racemization during coupling. The p-methoxy group can influence this. | Generally exhibits a fairly low rate of racemization compared to other cysteine derivatives like Cys(Trt). | |
| Common Side Reactions | - S-alkylation during final TFA cleavage due to carbocations from the resin or other protecting groups. - Potential for premature cleavage with repeated or prolonged mild acid treatments. | - β-elimination, especially for C-terminal cysteine on Wang-type resins, leading to dehydroalanine and subsequent piperidinylalanine formation. This is more prominent than with Trt-protected cysteine. - Partial removal of the Acm group can occur under certain TFA cleavage conditions, especially in the presence of specific scavengers. |
Deprotection Strategies
The divergent chemical labilities of the pMeOBzl and Acm groups necessitate entirely different deprotection protocols, which is the basis of their utility in orthogonal synthesis schemes.
| Protecting Group | Deprotection Method | Reagents | Key Considerations | References |
| p-Methoxybenzyl (pMeOBzl/Mob) | Acidolysis | - High concentration TFA (e.g., 95%) with scavengers (e.g., thioanisole, TIS). - Stronger acids like HF or TFMSA for complete removal. - Alternative methods using electrophilic disulfides (e.g., DTNP) in TFA have been explored. | - The p-methoxybenzyl cation generated during cleavage must be efficiently scavenged to prevent side reactions. - Harsh acid conditions may not be suitable for all peptides. | |
| Acetamidomethyl (Acm) | Oxidative Cleavage | - Iodine (I₂) in solvents like aqueous acetic acid, methanol, or DMF. | - Can lead to the direct formation of a disulfide bond. - Risk of side reactions with sensitive residues like Trp, Met, and Tyr. | |
| Heavy Metal-Assisted Cleavage | - Mercury(II) acetate (Hg(OAc)₂) followed by treatment with a thiol like β-mercaptoethanol. | - Effective but involves toxic heavy metals, requiring careful handling and disposal. |
Experimental Protocols
Protocol 1: Cleavage of the p-Methoxybenzyl (pMeOBzl) Group
This protocol outlines the general procedure for the acidolytic cleavage of the pMeOBzl group from a synthesized peptide on resin.
-
Resin Preparation: The peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing Cys(pMeOBzl), the addition of 2-5% thioanisole is often recommended to act as a scavenger for the p-methoxybenzyl cation.
-
Cleavage Reaction: The freshly prepared cleavage cocktail is added to the dried peptide-resin. The mixture is incubated at room temperature with occasional agitation for 2-4 hours.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is pelleted by centrifugation, washed with cold diethyl ether, and then dried. The crude peptide is subsequently purified by reverse-phase HPLC.
Protocol 2: On-Resin Deprotection and Disulfide Bond Formation of Cys(Acm)
This protocol describes a common method for the removal of the Acm group and subsequent intramolecular disulfide bond formation on the solid support.
-
Resin Preparation: The peptide-resin, with other side-chain protecting groups still intact, is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Acm Cleavage and Oxidation: A solution of iodine (typically 10-20 equivalents relative to the peptide) in DMF or a mixture of DMF and DCM is added to the resin.
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature for 1-3 hours. The progress of the reaction can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Quenching and Washing: Once the reaction is complete, the excess iodine is quenched by washing the resin with a solution of ascorbic acid or sodium thiosulfate. The resin is then washed extensively with DMF and DCM.
-
Final Cleavage: The peptide with the newly formed disulfide bond is then cleaved from the resin using a standard TFA cleavage cocktail.
Visualization of Experimental Workflows
SPPS Cycle with Cysteine Incorporation```dot
Caption: Orthogonal strategy using Cys(Acm) and Cys(pMeOBzl).
Conclusion
The choice between this compound and Fmoc-Cys(Acm)-OH is fundamentally a strategic one, dictated by the desired final peptide and the complexity of its disulfide bridge architecture.
-
Fmoc-Cys(Acm)-OH is the preferred choice when a high degree of stability is required throughout the synthesis and a truly orthogonal deprotection is necessary for the regioselective formation of multiple disulfide bonds. Its stability to acid allows for the purification of the fully protected peptide before the final, selective deprotection and disulfide bond formation.
-
This compound is suitable for syntheses where a less acid-labile protecting group than Trt or Mmt is desired, but one that can still be removed under strong acidic conditions, often concurrently with the final cleavage from the resin. This can be advantageous in strategies where a single, final deprotection step is preferred.
Researchers must carefully consider the potential for side reactions associated with each protecting group. For C-terminal cysteines, the increased risk of β-elimination with the Acm group may favor the use of a more sterically hindered protecting group. Conversely, the need for harsh acidic conditions and efficient scavenging for pMeOBzl removal requires careful planning and may not be compatible with sensitive peptide sequences. A thorough understanding of these comparative stabilities and deprotection chemistries is essential for the rational design of efficient and successful synthetic strategies for cysteine-containing peptides.
References
The Subtle Architect: Assessing the Structural Impact of the p-Methoxybenzyl (pMeOBzl) Group on Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides with precise three-dimensional structures is paramount for their intended biological function. Side-chain protecting groups, essential for preventing unwanted reactions during synthesis, are often considered temporary auxiliaries. However, emerging evidence suggests that these chemical moieties can exert a subtle yet significant influence on the conformational landscape of a peptide. This guide provides a comparative analysis of the structural impact of the para-methoxybenzyl (pMeOBzl) protecting group on peptide structure, supported by established experimental methodologies.
The pMeOBzl group is a frequently employed protecting group for the hydroxyl and thiol functionalities of amino acid side chains, such as those in serine, threonine, tyrosine, and cysteine.[1] While its primary role is to mask reactivity during peptide synthesis, its aromatic nature and steric bulk can influence local and global peptide conformation. Understanding these effects is crucial for the rational design of complex peptides and for troubleshooting synthetic challenges like aggregation.[2]
Comparative Structural Analysis: With and Without pMeOBzl
Direct, head-to-head quantitative comparisons of the same peptide sequence with and without a pMeOBzl group are not extensively documented in publicly available literature. However, by piecing together data from various studies on protected and unprotected peptides, we can infer the potential structural consequences. The primary techniques for such analysis are Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
| Analytical Technique | Parameter | Peptide with pMeOBzl Group | Deprotected Peptide (Alternative) | Inferred Impact of pMeOBzl |
| Circular Dichroism (CD) | Secondary Structure Content | May exhibit a slight increase in ordered structure (α-helix or β-sheet) due to potential stabilizing interactions of the benzyl group. | Typically displays a random coil or its native secondary structure. | The bulky aromatic group might restrict conformational freedom, potentially nucleating or stabilizing secondary structural elements. |
| NMR Spectroscopy | Chemical Shift (ppm) | Protons near the pMeOBzl group will show significant chemical shift perturbations due to the aromatic ring current effect. | Chemical shifts will be characteristic of the unprotected amino acid residue. | The pMeOBzl group can induce localized conformational changes that are observable through changes in the chemical environment of nearby protons. |
| X-ray Crystallography | Solid-State Conformation | The pMeOBzl group will have a well-defined position and may engage in crystal packing interactions. | The deprotected side chain will adopt its preferred conformation, which may differ from the protected state. | In the solid state, the pMeOBzl group can influence the overall crystal packing and intermolecular interactions, which may or may not reflect the solution-state conformation. |
Note: The data in this table is representative and intended to illustrate the potential impact of the pMeOBzl group. Actual experimental results will be sequence-dependent.
Experimental Protocols
A thorough assessment of the structural impact of the pMeOBzl group relies on the meticulous application of biophysical techniques.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[3]
Methodology:
-
Sample Preparation: The pMeOBzl-protected and deprotected peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter.
-
Data Acquisition: Spectra are typically recorded from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a 1 mm pathlength quartz cuvette.
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectra are then analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution at atomic resolution.
Methodology:
-
Sample Preparation: Lyophilized peptide samples (protected and deprotected) are dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) containing a known concentration of a reference standard (e.g., DSS).
-
Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., TOCSY, NOESY) are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Analysis: The through-space correlations observed in the NOESY spectra are used to calculate inter-proton distances, which are then used as restraints in molecular modeling programs to generate a family of 3D structures. A comparison of the chemical shifts and the calculated structures for the protected and deprotected peptides reveals the structural impact of the pMeOBzl group.[4]
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of a peptide's conformation in the solid state.[5]
Methodology:
-
Crystallization: The purified pMeOBzl-protected peptide is screened against a variety of crystallization conditions (precipitants, buffers, additives) to obtain well-ordered single crystals.
-
Data Collection: The crystals are exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the peptide, from which a 3D atomic model is built and refined.
-
Comparative Analysis: If a crystal structure of the corresponding deprotected peptide is available, a direct comparison of the backbone and side-chain conformations can be made.
Visualizing the Workflow
The following diagram illustrates a typical workflow for assessing the structural impact of a side-chain protecting group like pMeOBzl.
Caption: Workflow for assessing the structural impact of the pMeOBzl group.
Conclusion
While the pMeOBzl group is a valuable tool in the peptide chemist's arsenal, it is not merely a passive spectator in the folding process. Its presence can introduce conformational biases that may be desirable or detrimental to the final peptide structure and function. A thorough structural characterization of both the protected intermediate and the final deprotected peptide is therefore highly recommended, particularly for complex and structurally sensitive sequences. By employing a multi-pronged analytical approach, researchers can gain a deeper understanding of the subtle interplay between protecting group chemistry and peptide architecture, ultimately leading to more efficient syntheses and the development of more potent and specific peptide-based therapeutics.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Disulfide Bond Formation Using Cys(pMeOBzl)
For researchers, scientists, and drug development professionals, the precise formation and validation of disulfide bonds are critical for ensuring the structural integrity, stability, and biological activity of synthetic peptides and proteins. The strategic choice of cysteine-protecting groups is paramount for achieving correct disulfide connectivity, particularly in complex molecules with multiple disulfide bridges. This guide provides a comparative analysis of the S-p-methoxybenzyl (pMeOBzl) cysteine protecting group, its performance in disulfide bond formation, and a comparison with other commonly used protecting groups. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed approach to disulfide bond synthesis and validation.
Performance Comparison of Cysteine Protecting Groups
The selection of a cysteine-protecting group is a critical strategic decision in solid-phase peptide synthesis (SPPS). This choice influences the deprotection strategy, potential side reactions, and the overall efficiency of disulfide bond formation. The S-p-methoxybenzyl group, Cys(pMeOBzl), is a benzyl-type protecting group characterized by its high stability under the mildly acidic and basic conditions of standard Fmoc-SPPS. Its removal requires strong acidic conditions, making it an excellent candidate for orthogonal protection schemes where other, more labile groups are removed first to allow for sequential, regioselective disulfide bond formation.
Below is a summary of quantitative data comparing Cys(pMeOBzl) with other common cysteine protecting groups. The data represents typical yields and purities obtained under optimized conditions.
| Protecting Group | Structure | Cleavage Conditions | Cleavage Yield (%) | Purity of Cyclized Peptide (%) | Key Features |
| p-Methoxybenzyl (pMeOBzl) | p-CH₃O-C₆H₄-CH₂- | Strong acid (HF, TFMSA) | >90% | >90% | High stability; suitable for orthogonal strategies. |
| Trityl (Trt) | (C₆H₅)₃C- | Mild acid (TFA-based cocktails) | >95% | >95% | Most common for routine synthesis; acid-labile.[1] |
| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Iodine (I₂), Silver (Ag⁺), Mercury (Hg²⁺) | 67% - ~100% | 85-95% | Stable to TFA; removed by oxidative methods.[1] |
| tert-Butyl (tBu) | (CH₃)₃C- | Strong acid (HF), Heavy metal ions (Hg²⁺) | >90% | >90% | Stable to TFA and iodine oxidation. |
| 4-Methylbenzyl (MeBzl) | p-CH₃-C₆H₄-CH₂- | Strong acid (HF) | >90% | >90% | Similar to pMeOBzl; used in Boc chemistry.[2] |
Experimental Protocols
Reproducible and accurate results in peptide synthesis and disulfide bond formation hinge on detailed and validated protocols. Here, we provide methodologies for an orthogonal strategy utilizing Cys(pMeOBzl) and Cys(Trt) for the regioselective formation of two disulfide bonds, followed by a protocol for the validation of the formed disulfide bridges using mass spectrometry.
Protocol 1: Regioselective Disulfide Bond Formation using Cys(pMeOBzl) and Cys(Trt)
This protocol describes the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy. The first disulfide bond is formed between two Cys(Trt) residues, and the second between two Cys(pMeOBzl) residues.
1. Solid-Phase Peptide Synthesis (SPPS):
-
Perform automated or manual Fmoc-SPPS on a suitable resin (e.g., Rink Amide).
-
Incorporate Fmoc-Cys(Trt)-OH and Fmoc-Cys(pMeOBzl)-OH at the desired positions in the peptide sequence.
-
Standard coupling cycles consist of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Use a suitable coupling reagent (e.g., HCTU/DIPEA in DMF) to couple the next Fmoc-protected amino acid.
-
Washing: Wash the resin with DMF and DCM.
-
2. Cleavage from Resin and First Disulfide Bond Formation:
-
Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile protecting groups, including Trt, while leaving the pMeOBzl groups intact.
-
Precipitate the crude peptide in cold diethyl ether and wash the pellet.
-
Dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization.
-
Stir the solution gently, open to the atmosphere, for 12-24 hours to facilitate air oxidation of the free thiols.
-
Monitor the reaction by RP-HPLC and mass spectrometry.
-
Purify the monocyclic peptide intermediate by preparative RP-HPLC.
3. Deprotection of Cys(pMeOBzl) and Second Disulfide Bond Formation:
-
Lyophilize the purified monocyclic peptide.
-
Treat the peptide with anhydrous Hydrogen Fluoride (HF) with p-cresol as a scavenger at 0°C for 1 hour to remove the pMeOBzl protecting groups. Alternatively, Trifluoromethanesulfonic acid (TFMSA) can be used. (Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate safety precautions in a specialized apparatus).
-
Precipitate the deprotected peptide in cold diethyl ether.
-
Form the second disulfide bond by dissolving the peptide in a suitable oxidation buffer (as in step 2) or by using a chemical oxidant like iodine or potassium ferricyanide.
-
Purify the final bicyclic peptide by RP-HPLC.
Protocol 2: Validation of Disulfide Bonds by Mass Spectrometry
This protocol outlines the "bottom-up" mass spectrometry approach for confirming the correct disulfide bond connectivity.[3]
1. Sample Preparation:
-
Non-reducing Digestion:
-
To prevent disulfide bond scrambling, alkylate any free thiols by dissolving the purified peptide in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5) and adding iodoacetamide (IAM) to a final concentration of 10 mM. Incubate in the dark for 30 minutes.
-
Remove excess IAM by buffer exchange or dialysis.
-
Digest the alkylated peptide with a specific protease (e.g., Trypsin) under non-reducing conditions overnight at 37°C.
-
-
Reducing Digestion (Control):
-
In a parallel sample, reduce the disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the now-free thiols with IAM as described above.
-
Digest the reduced and alkylated peptide with the same protease.
-
2. LC-MS/MS Analysis:
-
Analyze both the non-reduced and reduced peptide digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer capable of collision-induced dissociation (CID) and/or electron-transfer dissociation (ETD).
3. Data Analysis:
-
In the non-reduced sample, search the MS/MS data for peptide fragments that are linked by a disulfide bond. These will appear as a single precursor ion with a mass corresponding to the sum of the two individual peptides.
-
Fragmentation of these linked peptides will produce a complex MS/MS spectrum containing fragment ions from both peptide chains. Specialized software can be used to identify these linked peptides.
-
Compare the results from the non-reduced sample to the reduced sample. In the reduced and alkylated sample, the previously linked peptides will appear as two separate, modified (with carbamidomethylcysteine) peptides. This comparison confirms the original disulfide linkage.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
References
A Comparative Guide to Cysteine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis, with a Focus on Fmoc-Cys(pMeOBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cysteine-containing peptides is a critical aspect of drug discovery and development. The unique reactivity of the cysteine thiol group, essential for forming disulfide bonds that dictate peptide structure and function, also presents significant challenges during solid-phase peptide synthesis (SPPS). Effective protection of this thiol group is paramount to prevent side reactions and ensure the synthesis of high-purity peptides. This guide provides an objective comparison of various cysteine protecting groups, with a particular focus on the utility of Fmoc-Cys(pMeOBzl)-OH, supported by available experimental data.
Key Performance Metrics for Cysteine Protecting Groups
The selection of an appropriate cysteine protecting group is a strategic decision in peptide synthesis, impacting yield, purity, and the potential for side reactions. Key performance considerations include:
-
Acid Lability: The ease of removal of the protecting group under acidic conditions, typically with trifluoroacetic acid (TFA), is a primary concern. Ideally, the group is stable during the repetitive piperidine treatments for Fmoc removal but is cleanly cleaved during the final peptide-resin cleavage.
-
Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling, which can lead to diastereomeric impurities that are difficult to separate. The choice of protecting group can significantly influence the extent of racemization.
-
Orthogonality: In the synthesis of peptides with multiple disulfide bonds, the ability to selectively deprotect one cysteine while others remain protected is crucial. This requires a set of "orthogonal" protecting groups that are removed under different conditions.
-
Side Reaction Prevention: Besides racemization, other side reactions such as β-elimination at the C-terminal cysteine and S-alkylation during cleavage need to be minimized.
Performance Comparison of Common Cysteine Protecting Groups
The following table summarizes the performance of this compound in comparison to other commonly used cysteine protecting groups in Fmoc-SPPS.
| Protecting Group | Abbreviation | Structure | Key Advantages | Key Disadvantages |
| p-Methoxybenzyl | pMeOBzl or Mob | -CH₂-C₆H₄-OCH₃ | More acid-labile than Bzl, typically removable with TFA; offers a balance of stability and lability. [1] | Cleavage may require stronger TFA conditions or longer reaction times compared to highly acid-labile groups. [2] |
| Trityl | Trt | -C(C₆H₅)₃ | Widely used, cost-effective, and readily cleaved by standard TFA cocktails.[3] | Prone to significant racemization, especially with base-mediated coupling methods.[4] |
| Diphenylmethyl | Dpm | -CH(C₆H₅)₂ | More stable to dilute TFA than Trt, allowing for some orthogonal strategies; less prone to racemization than Trt.[4] | Requires higher concentrations of TFA for complete removal compared to Trt. |
| Tetrahydropyranyl | Thp | -C₅H₉O | Significantly reduces racemization compared to Trt and Dpm. | Introduces a new chiral center. |
| Acetamidomethyl | Acm | -CH₂-NH-CO-CH₃ | Stable to TFA, providing orthogonality for regioselective disulfide bond formation. | Removal requires specific reagents like iodine or mercury(II) acetate, which can have side reactions. |
| Benzyl | Bzl | -CH₂-C₆H₅ | Highly stable to TFA, useful for synthesizing protected peptide fragments. | Requires harsh cleavage conditions (e.g., liquid hydrogen fluoride, HF), limiting its use in standard Fmoc-SPPS. |
Quantitative Data on Racemization
The degree of racemization is a critical factor in the synthesis of pure peptides. The following table presents available data on the racemization of different cysteine derivatives during coupling.
| Cysteine Derivative | Coupling Method | Racemization (%) |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
| Fmoc-Cys(Bzl)-OH | Not specified | Lower than Trt |
| This compound | Not specified | Data not readily available |
Cleavage Conditions
The conditions required for the removal of the protecting group are a key differentiator.
| Protecting Group | Cleavage Conditions |
| pMeOBzl (Mob) | TFA (often requiring higher concentrations or longer times), TFMSA/TFA/anisole. |
| Trt | Standard TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). |
| Dpm | 95% TFA. |
| Thp | TFA/water/TIS (95:2.5:2.5) for 2 hours. |
| Acm | Iodine, Mercury(II) acetate, Silver(I). |
| Bzl | Liquid Hydrogen Fluoride (HF). |
Experimental Protocols
The following are generalized protocols for the incorporation of a protected cysteine residue and the subsequent cleavage of the protecting group.
Protocol 1: Coupling of Fmoc-Cys(Protecting Group)-OH
Materials:
-
Fmoc-protected amino acid (e.g., this compound)
-
Solid support (e.g., Rink Amide resin) with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or collidine)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Cys(Protecting Group)-OH (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Coupling: Add a base, such as DIPEA (6-10 equivalents), to the activated amino acid solution and immediately add it to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
Protocol 2: Cleavage of the Peptide from the Resin and Deprotection
A. Cleavage of TFA-labile Protecting Groups (Trt, Dpm, Thp, pMeOBzl)
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For this compound, longer incubation times or a higher concentration of TFA may be necessary for complete removal.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
B. Cleavage of the Acm Protecting Group
Materials:
-
Acm-protected peptide
-
Iodine
-
Solvent (e.g., methanol or acetic acid)
Procedure:
-
Dissolve the Acm-protected peptide in the chosen solvent.
-
Add a solution of iodine portion-wise until a persistent yellow color is observed.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Purify the deprotected peptide by HPLC.
Signaling Pathways, Experimental Workflows, and Logical Relationships
Conclusion and Recommendations
The choice of a cysteine protecting group is a critical decision in peptide synthesis that must be tailored to the specific requirements of the target peptide. While no single protecting group is optimal for all applications, this guide provides a framework for making an informed choice.
-
For routine synthesis of peptides with a single disulfide bond or free thiols, Fmoc-Cys(Trt)-OH remains a popular and cost-effective choice, provided that coupling conditions are optimized to minimize racemization.
-
When racemization is a significant concern, Fmoc-Cys(Thp)-OH offers a superior alternative, albeit at a higher cost.
-
This compound emerges as a valuable option when a balance between acid lability and stability is required. Its enhanced acid lability compared to the standard benzyl group makes it compatible with TFA cleavage, avoiding the need for hazardous HF. While it may require slightly more forcing conditions than the highly labile trityl group, it is expected to offer better protection against racemization. This makes it a compelling choice for the synthesis of complex peptides where both purity and efficient deprotection are critical.
-
For the synthesis of peptides with multiple, regioselectively formed disulfide bonds, an orthogonal protection strategy is necessary. The TFA-stable Fmoc-Cys(Acm)-OH is an indispensable tool in such cases, used in combination with a TFA-labile protecting group like Trt or pMeOBzl.
Ultimately, the optimal choice of a cysteine protecting group will depend on a careful consideration of the peptide sequence, the desired disulfide bond pattern, and the available synthetic methodologies.
References
- 1. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Fmoc-Cys(pMeOBzl)-OH: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Fmoc-Cys(pMeOBzl)-OH and the associated waste generated during its use in solid-phase peptide synthesis (SPPS). Adherence to these procedures is crucial for ensuring a safe laboratory environment and regulatory compliance.
Disposal of Unused or Expired Solid this compound
While this compound itself is not classified as acutely hazardous, it should be disposed of as chemical waste. Do not mix solid this compound with other chemical waste to avoid unintended reactions.
Procedure:
-
Packaging: Place the solid waste in a clearly labeled, sealed container.
-
Labeling: The label should include the full chemical name ("this compound"), the quantity, and the date of disposal.
-
Collection: Dispose of the container through your institution's hazardous waste management program. Consult your institution's environmental health and safety (EHS) office for specific collection schedules and procedures.
Disposal of Waste Generated During Solid-Phase Peptide Synthesis (SPPS)
The primary hazardous waste associated with this compound is generated during its use in SPPS. This waste stream is a complex mixture of solvents, reagents, and byproducts, each with its own set of hazards. Solvents represent the vast majority of the waste generated in chemical processes, and this is especially relevant for solid-phase peptide synthesis.[1]
Key Hazardous Components:
-
Solvents: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are commonly used and are considered hazardous.
-
Fmoc Deprotection Solution: This is typically a solution of piperidine in DMF. Piperidine is a flammable and corrosive liquid.
-
Cleavage Cocktail: A common cleavage cocktail contains Trifluoroacetic acid (TFA), a highly corrosive substance.[2] Other scavengers may also be present.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all liquid waste from the SPPS process in a dedicated, clearly labeled hazardous waste container. This includes waste from washing steps, deprotection, and cleavage.
-
The container must be made of a material compatible with the chemical mixture (e.g., a designated solvent waste container).
-
Ensure the container has a secure, tight-fitting lid to prevent the release of volatile organic compounds (VOCs).
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
List all chemical constituents, including solvents (e.g., DMF, DCM), piperidine, and trifluoroacetic acid.
-
Indicate the approximate percentage of each component.
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from incompatible materials. For instance, trifluoroacetic acid waste should be segregated from bases, oxidizers, and reactive metals.[3][4] Piperidine is not compatible with strong acids, acid chlorides, and other reactive compounds.[5]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's EHS-approved chemical waste disposal service.
-
Quantitative Data Summary
| Waste Component | Hazard Classification | Typical Concentration in SPPS Waste | Disposal Considerations |
| Dimethylformamide (DMF) | Reproductive Hazard, Irritant | > 80% | Collect in a sealed, labeled hazardous waste container. |
| Piperidine | Flammable, Toxic, Corrosive | 20% in DMF (Deprotection) | Collect in a sealed, labeled hazardous waste container. |
| Trifluoroacetic Acid (TFA) | Corrosive | 95% (Cleavage Cocktail) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Dichloromethane (DCM) | Carcinogen, Irritant | Variable | Collect in a sealed, labeled hazardous waste container. |
Experimental Protocols
Standard Fmoc-SPPS Deprotection and Cleavage Waste Generation:
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin-bound peptide with a 20% solution of piperidine in DMF. This solution, along with subsequent DMF washes, constitutes a significant portion of the hazardous liquid waste.
-
Cleavage and Final Deprotection: After synthesis, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly "Reagent K," which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). This entire acidic and corrosive mixture must be collected as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from the use of this compound in SPPS.
Caption: Workflow for the proper disposal of SPPS waste.
References
Essential Safety and Logistical Information for Handling Fmoc-Cys(pMeOBzl)-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for Fmoc-Cys(pMeOBzl)-OH, a key building block in peptide synthesis.
Chemical and Physical Properties
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound.[3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields. |
| Safety Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears before use. |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation. |
Hazard Identification and First Aid
Based on data for similar compounds, the primary hazards are associated with inhalation, and skin or eye contact with the powder or solutions.
-
Inhalation: May cause respiratory tract irritation. Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: May cause skin irritation. Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: May cause eye irritation. Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water and seek medical advice.
Experimental Protocols: Safe Handling and Disposal
Proper handling and storage are vital for maintaining the chemical's stability and preventing contamination.
Receiving and Storage:
Upon receipt, inspect the container for any damage. Store the container tightly sealed in a cool, dry place, typically between 2-8°C, and away from strong oxidizing agents to prevent moisture absorption.
Handling and Use:
-
Preparation: Before use, allow the container to warm to room temperature to prevent condensation.
-
Weighing: Whenever possible, weigh the compound in a fume hood or a well-ventilated area to minimize dust inhalation. Use non-sparking tools.
-
Solution Preparation: When dissolving in solvents such as Dimethylformamide (DMF), perform this in a fume hood.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Disposal Plan:
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
-
Solid Waste: Collect unused or expired solid this compound in a designated, labeled hazardous waste container. Do not mix with other chemical waste.
-
Liquid Waste: Collect all liquid waste from the synthesis process, including reaction mixtures, wash solvents (e.g., DMF, DCM), and deprotection solutions (e.g., piperidine in DMF), in a labeled hazardous waste container. The label should clearly indicate "Hazardous Waste" and list the chemical constituents.
Visualized Workflow
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Detailed disposal plan for solid and liquid waste containing the compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
